molecular formula C12H20O B133686 3,5-Dimethyl-1-adamantanol CAS No. 707-37-9

3,5-Dimethyl-1-adamantanol

Cat. No.: B133686
CAS No.: 707-37-9
M. Wt: 180.29 g/mol
InChI Key: LBWCITVBZLTEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>

Properties

IUPAC Name

3,5-dimethyladamantan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9,13H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWCITVBZLTEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295485
Record name 3,5-Dimethyl-1-adamantanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

707-37-9
Record name 1-Hydroxy-3,5-dimethyladamantane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=707-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-1-adamantanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 707-37-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102294
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Dimethyl-1-adamantanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethyladamantan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.093
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-DIMETHYL-1-ADAMANTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7QMG2CGV9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethyl-1-adamantanol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-1-adamantanol is a tricyclic alcohol and a derivative of adamantane. Its rigid, diamondoid structure imparts unique physicochemical properties, making it a subject of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological context of this compound. Notably, this compound is recognized as a related compound and impurity of Memantine, a clinically important drug for the treatment of Alzheimer's disease.[1] This association underscores the importance of understanding its characteristics for drug development and quality control.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. While experimental data for some properties are limited, predicted values based on computational models provide valuable estimates.

PropertyValueSource
CAS Number 707-37-9[1][2]
Molecular Formula C₁₂H₂₀O[2][3]
Molecular Weight 180.29 g/mol [1][3]
Appearance White to off-white crystalline solid[1]
Melting Point 95 °C[3]
Boiling Point (Predicted) 247.2 ± 8.0 °C at 760 mmHg
Density (Predicted) 1.121 ± 0.06 g/cm³
Solubility Practically insoluble in water; soluble in nonpolar organic solvents such as benzene, hexane, and chloroform.[4][5][6]

Chemical Structure

The unique cage-like structure of this compound is fundamental to its properties. The carbon framework is a rigid tricyclo[3.3.1.13,7]decane system, with methyl groups at positions 3 and 5, and a hydroxyl group at the bridgehead position 1.

IdentifierString
IUPAC Name 3,5-dimethyltricyclo[3.3.1.1^{3,7}]decan-1-ol
SMILES CC12CC3CC(C1)(CC(C3)(C2)O)C
InChI InChI=1S/C12H20O/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9,13H,3-8H2,1-2H3

Experimental Protocols

General Synthesis Approach: Hydroxylation of 1,3-Dimethyladamantane

The synthesis of this compound can be achieved through the direct hydroxylation of 1,3-dimethyladamantane. One common method involves oxidation in the presence of specific catalysts.

Reaction Scheme:

1,3-Dimethyladamantane → this compound

Methodology Outline (Based on general adamantane hydroxylation protocols):

A general method for the hydroxylation of adamantane and its derivatives involves the use of a system like H₂O-CBr₄ (or CCl₄) in the presence of transition metal complexes (e.g., Pd, Ni, Ru, Co, Mo, W, and Fe).[7] The active oxidants are believed to be hypohalous acids (HOBr or HOCl) generated in situ.[7]

Illustrative Protocol Steps:

  • Reactant Mixture: 1,3-dimethyladamantane is dissolved in an appropriate solvent system containing a halogen source (e.g., CBr₄) and water.

  • Catalyst Addition: A catalytic amount of a selected transition metal complex is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to a temperature typically ranging from 140 to 180°C for several hours. The reaction time is dependent on the temperature and the specific catalyst used.[7]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent. The crude product is then purified using standard techniques such as column chromatography on silica gel to isolate this compound.

Note: This is a generalized protocol, and specific conditions such as catalyst choice, solvent, temperature, and reaction time would need to be optimized for the synthesis of this compound.

Biological Context and Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are limited. However, its structural similarity and its status as a known impurity of Memantine provide a strong basis for inferring its potential biological interactions. Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, and its mechanism of action is well-characterized.[8][9][10] Understanding these pathways is crucial for researchers in drug development.

Memantine and the NMDA Receptor Signaling Pathway

Memantine exerts its therapeutic effect in Alzheimer's disease by modulating the glutamatergic system.[10] It preferentially blocks the excessive influx of Ca²⁺ through NMDA receptors, which is associated with excitotoxicity, while preserving normal synaptic function.[8][9]

Memantine_NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Memantine This compound (as Memantine analog) Memantine->NMDA_Receptor Blocks (Uncompetitive) Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Excessive Influx Leads to Neuronal_Damage Neuronal Damage Excitotoxicity->Neuronal_Damage Causes Memantine_PI3K_mTOR_Pathway cluster_pathway Intracellular Signaling Memantine This compound (as Memantine analog) PI3K PI3K Memantine->PI3K Upregulates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival Akt->Cell_Survival Promotes Autophagy Autophagy mTOR->Autophagy Inhibits

References

A Technical Guide to the Physicochemical Properties of 3,5-Dimethyl-1-adamantanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,5-Dimethyl-1-adamantanol, a notable adamantane derivative. As a known impurity in the pharmaceutical agent Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist, understanding the characteristics of this compound is of significant interest in drug development and quality control. This document outlines its key physical and chemical properties, details the experimental methodologies for their determination, and explores its potential biological relevance in the context of NMDA receptor signaling.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its synthesis, purification, and potential biological interactions. A summary of these properties is presented in the tables below.

Identification and Structure
PropertyValueSource(s)
IUPAC Name 3,5-dimethyladamantan-1-ol[1]
Synonyms 1-Hydroxy-3,5-dimethyladamantane, 1,3-Dimethyl-5-hydroxyadamantane[1]
CAS Number 707-37-9[1]
Molecular Formula C₁₂H₂₀O[1]
Molecular Weight 180.29 g/mol [1]
Chemical Structure Chemical structure of this compound[1]
Physical and Chemical Properties
PropertyValueSource(s)
Melting Point 95 - 99 °C[2]
Boiling Point 247.2 ± 8.0 °C (Predicted)
Density 1.121 ± 0.06 g/cm³ (Predicted)
Appearance White to off-white crystalline powder[2]
Solubility Soluble in methanol and chloroform.[2]
pKa 15.41 ± 0.60 (Predicted)
LogP 2.72770 (Predicted)

Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of the physicochemical properties of this compound.

Synthesis of this compound

While various synthetic routes exist for adamantane derivatives, a common approach involves the functionalization of the adamantane cage. One potential synthesis could be the hydroxylation of 1,3-dimethyladamantane. A general method for the hydroxylation of tertiary carbon atoms in saturated compounds is "dry ozonation," where the hydrocarbon is adsorbed onto silica gel and then treated with ozone.[3]

General Protocol for Dry Ozonation:

  • Dissolve 1,3-dimethyladamantane in a suitable solvent (e.g., pentane).

  • Add silica gel to the solution.

  • Remove the solvent via rotary evaporation, leaving the adamantane derivative adsorbed on the silica gel.

  • Cool the adamantane-silica gel mixture to -78 °C.

  • Pass a stream of ozone in oxygen through the cooled mixture.

  • After the reaction is complete, remove excess ozone by passing a stream of nitrogen through the mixture.

  • Allow the mixture to warm to room temperature.

  • Extract the product from the silica gel using a polar solvent (e.g., ethyl acetate).

  • Purify the crude product by recrystallization to obtain this compound.

Determination of Physicochemical Properties

The following are generalized experimental protocols that can be applied to determine the key physicochemical properties of this compound.

2.2.1. Melting Point Determination

The melting point is determined using a capillary melting point apparatus. A small, finely powdered sample of the crystalline solid is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.[4]

2.2.2. Boiling Point Determination

Due to the high melting point and predicted high boiling point, distillation of a small sample in a micro-distillation apparatus under reduced pressure can be employed to prevent decomposition. The boiling point is the temperature at which the vapor pressure of the liquid equals the applied pressure.

2.2.3. Solubility Determination

A qualitative solubility test is performed by adding a small amount of this compound to a test tube containing a specific solvent (e.g., water, methanol, chloroform). The mixture is agitated, and the solubility is observed. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solid is determined using techniques like UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.

2.2.4. pKa Determination

The pKa of an alcohol like this compound can be determined potentiometrically. This involves titrating a solution of the compound in a suitable solvent (e.g., a water-alcohol mixture) with a strong base (e.g., NaOH) and monitoring the pH change with a pH meter. The pKa is the pH at the half-equivalence point.

2.2.5. LogP Determination

The octanol-water partition coefficient (LogP) can be determined using the shake-flask method. A solution of this compound is prepared in a mixture of n-octanol and water. The mixture is shaken to allow for partitioning of the compound between the two phases. The phases are then separated, and the concentration of the compound in each phase is determined, typically by UV-Vis spectroscopy or chromatography. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Context and Potential Signaling Pathway Involvement

This compound is recognized as a related compound and potential impurity of Memantine.[5] Memantine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor in the central nervous system.[6][7] Overactivation of NMDA receptors is implicated in the pathophysiology of Alzheimer's disease, and Memantine's therapeutic effect is attributed to its ability to block pathological receptor activation while allowing for normal synaptic transmission.

Given its structural similarity to Memantine, it is plausible that this compound could interact with the NMDA receptor. However, studies on other adamantane derivatives have shown that substitutions on the adamantane core can significantly alter biological activity. For instance, 3,5-dimethyl substitution on an adamantane moiety has been shown to markedly decrease the anabolic potency of certain steroid esters. This suggests that the presence and position of the methyl groups on the adamantane scaffold are critical for biological activity.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_antagonists Pharmacological Intervention Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDA_Receptor Binds to GluN1 Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascades Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Excessive Influx Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Synaptic_Plasticity Memantine Memantine Memantine->NMDA_Receptor Uncompetitive Antagonist (Channel Block) Dimethyl_Adamantanol This compound (Putative) Dimethyl_Adamantanol->NMDA_Receptor Potential Interaction

Caption: NMDA receptor signaling pathway and the putative interaction of this compound.

Experimental and Analytical Workflow

The characterization of a pharmaceutical impurity like this compound requires a systematic workflow to ensure its identity, purity, and quantity are accurately determined.

Impurity_Characterization_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Physicochemical Characterization cluster_purity Purity Assessment cluster_biological Biological Evaluation (Optional) Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MP Melting Point Purification->MP Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Solubility Solubility Studies Purification->Solubility LogP LogP Determination Purification->LogP HPLC HPLC/UPLC Analysis Purification->HPLC GC GC Analysis Purification->GC Receptor_Binding NMDA Receptor Binding Assay HPLC->Receptor_Binding GC->Receptor_Binding Functional_Assay Functional Assay (e.g., Electrophysiology) Receptor_Binding->Functional_Assay

Caption: Workflow for the characterization of this compound as a pharmaceutical impurity.

Conclusion

This compound is a well-characterized adamantane derivative with defined physicochemical properties. Its significance primarily stems from its relationship to the pharmaceutical agent Memantine. While its direct biological activity on the NMDA receptor remains to be fully elucidated, its structural similarity warrants consideration in the context of drug development and impurity profiling. The experimental protocols and workflows outlined in this guide provide a framework for the rigorous scientific investigation of this and other related compounds. Further research into the pharmacological effects of this compound would be beneficial for a more complete understanding of its potential impact.

References

A Comprehensive Technical Guide to 3,5-Dimethyl-1-adamantanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3,5-Dimethyl-1-adamantanol, a key chemical intermediate in pharmaceutical synthesis, most notably in the production of Memantine, a drug used for the treatment of Alzheimer's disease. This document covers its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis, and its role in drug development. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are visualized.

Chemical Identity and Properties

This compound is a tricyclic alcohol. Its rigid, cage-like adamantane structure imparts unique properties that are valuable in medicinal chemistry.

CAS Number: 707-37-9[1][2][3][4][5]

Molecular Formula: C₁₂H₂₀O[1][3][4][5]

Molecular Weight: 180.29 g/mol [1][4][5]

A comprehensive list of its synonyms is provided in the table below.

Synonym Reference
1-Hydroxy-3,5-dimethyladamantane[1]
1,3-Dimethyl-5-hydroxyadamantane[1]
1,3-Dimethyl-5-adamantanol[1]
Memantine Related Compound B (USP)
3,5-Dimethyladamantan-1-ol[1]
5,7-Dimethyl-3-adamantanol[1]
3,5-Dimethyl-1-hydroxyadamantane[1]
NSC-102294[1]
Tricyclo[3.3.1.13,7]decan-1-ol, 3,5-dimethyl-[2]
Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below.

Property Value Reference
Melting Point95 °C[4]
Boiling Point247.2°C at 760 mmHg[4]
Flash Point101.8°C[4]
Density1.121 g/cm³[4]
LogP2.72770[4]
AppearanceWhite to slightly brown crystals or crystalline powder
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Technique Key Data / Reference
¹H NMRAvailable from ChemicalBook and PubChem
¹³C NMRAvailable from ChemicalBook
Mass Spectrometry (EI)Key fragments (m/z): 180, 123, 109, 108. Available from NIST WebBook and PubChem.
Infrared (IR)Available from ChemicalBook

Experimental Protocols

Synthesis of this compound via Dry Ozonation

This method describes the hydroxylation of a tertiary carbon on the adamantane skeleton. While the referenced protocol is for the synthesis of 1-adamantanol, the principle is applicable to 1,3-dimethyladamantane.

Materials:

  • 1,3-Dimethyladamantane

  • Silica gel

  • Pentane

  • Ozone-oxygen mixture

  • Ethyl acetate

  • Dichloromethane

  • Hexane

Procedure:

  • A solution of 1,3-dimethyladamantane in pentane is prepared and mixed with silica gel in a round-bottomed flask.

  • The pentane is removed by rotary evaporation at room temperature under reduced pressure, leaving the 1,3-dimethyladamantane adsorbed onto the dry silica gel.

  • The flask is then cooled, and an ozone-oxygen mixture is passed through the silica gel.

  • After the reaction, the silica gel is transferred to a chromatography column.

  • The organic material is eluted with ethyl acetate.

  • The solvent is evaporated to yield crude this compound.

  • The crude product can be purified by recrystallization from a dichloromethane-hexane mixture.

Role as an Intermediate in the Synthesis of Memantine

This compound is a key intermediate in some synthetic routes to Memantine (1-amino-3,5-dimethyladamantane). The hydroxyl group can be converted to a leaving group, followed by nucleophilic substitution with an amino group precursor. However, more direct routes from 1,3-dimethyladamantane or 1-bromo-3,5-dimethyladamantane are often favored in industrial production. For instance, a common industrial synthesis involves the direct amination of 1-bromo-3,5-dimethyladamantane.

A simplified, two-step synthesis of Memantine Hydrochloride from 1,3-dimethyladamantane has been developed with an overall yield of 83%.[6][7] In the first step, 1,3-dimethyladamantane is reacted with formamide and nitric acid to produce 1-formamido-3,5-dimethyladamantane in 98% yield.[6][7] This is followed by hydrolysis with aqueous hydrochloride to yield Memantine Hydrochloride.[6][7]

Applications in Drug Development

The primary application of this compound in drug development is as a precursor and impurity standard for Memantine.[8] Memantine is an NMDA receptor antagonist used in the management of moderate-to-severe Alzheimer's disease.[6][9]

The adamantane cage is a valuable pharmacophore in drug design due to its lipophilicity and rigidity.[10] These properties can enhance a drug's ability to cross the blood-brain barrier and improve its metabolic stability.[10] While this compound itself is not the active pharmaceutical ingredient, its structural motif is central to the therapeutic effect of Memantine. Adamantane derivatives have been explored for a range of neurological and antiviral applications.[8][10]

Visualized Workflows

Synthesis of Memantine from 1,3-Dimethyladamantane

The following diagram illustrates a common synthetic pathway to Memantine, highlighting the intermediate role of related adamantane structures.

G cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_final Final Product A 1,3-Dimethyladamantane B 1-Formamido-3,5-dimethyladamantane A->B Formamide, Nitric Acid C Memantine Hydrochloride B->C Aqueous HCl, Hydrolysis

Caption: A simplified workflow for the synthesis of Memantine Hydrochloride.

Conclusion

This compound is a well-characterized chemical compound with significant importance in the pharmaceutical industry, primarily as an intermediate in the synthesis of Memantine. Its unique adamantane structure provides a rigid and lipophilic scaffold that is advantageous in the design of centrally acting drugs. The synthetic and analytical protocols outlined in this guide provide a valuable resource for researchers and professionals in drug development and medicinal chemistry.

References

Spectroscopic data of 3,5-Dimethyl-1-adamantanol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Spectroscopic Data of 3,5-Dimethyl-1-adamantanol

Introduction

This compound, a derivative of the rigid, tricyclic hydrocarbon adamantane, is a molecule of significant interest in medicinal chemistry and materials science.[1] Its cage-like structure provides a unique and robust scaffold for the design of new therapeutic agents and advanced polymers. The precise characterization of this compound is paramount for its application, and spectroscopic techniques provide the necessary tools for unambiguous structural elucidation and purity assessment. This guide offers a comprehensive analysis of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic data of this compound, providing researchers, scientists, and drug development professionals with a detailed understanding of its spectral features.

The molecular structure of this compound, with its specific substitution pattern, gives rise to a unique spectroscopic fingerprint. Understanding these spectral characteristics is crucial for quality control in synthesis and for studying the molecule's interactions in various chemical and biological systems.

Caption: Molecular Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. For this compound, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a common method.

Experimental Protocol: GC-MS
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Gas Chromatography (GC): The sample is injected into a GC equipped with a capillary column (e.g., a nonpolar polydimethylsiloxane phase). The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure separation from any impurities.

  • Mass Spectrometry (MS): The eluent from the GC is introduced into the ion source of a mass spectrometer. Electron ionization is typically performed at 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range to detect the parent ion and its fragments.

Mass Spectral Data

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.

m/zRelative IntensityProposed Fragment
180Moderate[M]⁺ (Molecular Ion)
162Low[M-H₂O]⁺
123High[M-C₄H₉]⁺ or [C₉H₁₅]⁺
109Very High[C₈H₁₃]⁺

Data sourced from PubChem and NIST Mass Spectrometry Data Center.[1]

Interpretation of the Mass Spectrum

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak at m/z 180, corresponding to its molecular weight (C₁₂H₂₀O). The fragmentation pattern is characteristic of adamantane derivatives and alcohols.

The loss of a water molecule from the molecular ion is a common fragmentation for alcohols, which would result in a peak at m/z 162. The most abundant fragment ions are often the result of the cleavage of the adamantane cage. The base peak is frequently observed at m/z 109, which can be attributed to a stable C₈H₁₃⁺ carbocation. Another significant peak at m/z 123 corresponds to the loss of a butyl radical, a common fragmentation pathway for substituted adamantanes.

M [C12H20O]⁺˙ m/z = 180 M_H2O [C12H18]⁺˙ m/z = 162 M->M_H2O - H₂O F123 [C9H15]⁺ m/z = 123 M->F123 - C₄H₉˙ F109 [C8H13]⁺ m/z = 109 F123->F109 - CH₂

Caption: Proposed Mass Fragmentation Pathway for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration
~3400 (broad)StrongO-H stretch (alcohol)
2950-2850StrongC-H stretch (alkane)
~1450MediumC-H bend (methylene)
~1365MediumC-H bend (methyl)
1100-1000StrongC-O stretch (tertiary alcohol)
900-700Medium-Strong"Fingerprint" region (adamantane cage vibrations)
Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to be dominated by a strong, broad absorption band in the region of 3400 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding. Strong absorptions in the 2950-2850 cm⁻¹ region are attributed to the C-H stretching vibrations of the methyl and adamantane cage methylene and methine groups.

The fingerprint region, below 1500 cm⁻¹, will contain a series of complex absorptions corresponding to various C-H bending and C-C stretching vibrations of the adamantane skeleton. A strong band in the 1100-1000 cm⁻¹ range is indicative of the C-O stretching vibration of the tertiary alcohol. The adamantane cage itself has characteristic vibrations that contribute to the complexity of the fingerprint region.[2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are used, and the data is processed with Fourier transformation, phasing, and baseline correction.

Predicted ¹H NMR Spectral Data

The exact chemical shifts for this compound are not publicly available. The following are predicted values based on the known spectra of adamantane derivatives.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.80Singlet1H-OH
~1.60Multiplet~6HAdamantane CH
~1.40Multiplet~6HAdamantane CH₂
~0.90Singlet6H-CH₃
Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The two methyl groups at the 3 and 5 positions are chemically equivalent and should appear as a sharp singlet integrating to six protons at approximately 0.90 ppm.

The protons of the adamantane cage will give rise to a series of overlapping multiplets in the upfield region, typically between 1.40 and 1.60 ppm. The exact chemical shifts and coupling patterns can be complex due to the rigid nature of the adamantane skeleton. The hydroxyl proton will appear as a singlet around 1.80 ppm, although its chemical shift can vary with concentration and temperature, and it may be broadened due to exchange.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, typically with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Spectral Data

Based on the known substituent effects on the adamantane cage, the following chemical shifts are predicted for this compound.

Chemical Shift (δ, ppm)Assignment
~70.0C1 (-C-OH)
~50.0C2, C8, C9
~45.0C4, C6, C10
~35.0C3, C5
~30.0C7
~25.0-CH₃
Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals due to the molecule's symmetry. The carbon atom bearing the hydroxyl group (C1) will be the most downfield, appearing around 70.0 ppm due to the deshielding effect of the oxygen atom.

The two equivalent carbons bearing the methyl groups (C3 and C5) are expected around 35.0 ppm. The two methyl carbons themselves should appear as a single peak at approximately 25.0 ppm. The remaining methylene and methine carbons of the adamantane cage will resonate at distinct chemical shifts, with their exact positions influenced by their proximity to the substituents. The quaternary carbon attached to the hydroxyl group will likely have a lower intensity due to its longer relaxation time.

Conclusion

The spectroscopic data of this compound provides a detailed and unambiguous characterization of its molecular structure. Mass spectrometry confirms the molecular weight and reveals a fragmentation pattern characteristic of adamantane derivatives. Infrared spectroscopy identifies the key functional groups, namely the hydroxyl and alkyl moieties. ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon environments, confirming the symmetry and substitution pattern of the molecule. This comprehensive spectroscopic analysis is an indispensable tool for any researcher working with this important adamantane derivative.

References

Technical Guide: Determining the Solubility of 3,5-Dimethyl-1-adamantanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-1-adamantanol is a derivative of adamantane, a rigid, cage-like hydrocarbon. The unique structure of adamantane and its derivatives imparts properties such as high thermal stability and lipophilicity, making them valuable scaffolds in medicinal chemistry and materials science. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug development.

This technical guide addresses the critical need for a standardized methodology to determine the solubility of this compound. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, step-by-step experimental protocol based on the widely accepted "shake-flask" method. This method is considered the gold standard for determining the equilibrium solubility of a solid compound in a solvent.[1] By following this guide, researchers can generate reliable and reproducible solubility data for this compound in a range of organic solvents.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like."[2] Adamantane, the parent structure of this compound, is nonpolar and thus exhibits good solubility in nonpolar organic solvents like benzene, hexane, and chloroform.[3][4] The presence of a hydroxyl group in this compound introduces polarity, suggesting that it will also be soluble in polar organic solvents such as alcohols. Conversely, it is expected to have low solubility in water.

A structurally similar compound, 1-adamantanol, is reported to be soluble in ethanol, methanol, diethyl ether, and chloroform, while being only partly miscible with water.[5][6] This further supports the prediction that this compound will be soluble in a range of organic solvents. The addition of two methyl groups in this compound is expected to increase its lipophilicity compared to 1-adamantanol, which may influence its solubility profile.

The following diagram illustrates the expected solubility trends based on solvent polarity.

G Predicted Solubility of this compound cluster_0 Solvent Polarity cluster_1 Expected Solubility Nonpolar Nonpolar Polar Aprotic Polar Aprotic Nonpolar->Polar Aprotic High High Nonpolar->High e.g., Hexane, Toluene Polar Protic Polar Protic Polar Aprotic->Polar Protic Moderate Moderate Polar Aprotic->Moderate e.g., Acetone, Dichloromethane Polar Protic->Moderate e.g., Ethanol, Methanol Water (Highly Polar Protic) Water (Highly Polar Protic) High->Moderate Low Low Moderate->Low Water (Highly Polar Protic)->Low

Caption: Predicted solubility of this compound based on solvent polarity.

Quantitative Solubility Data

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Alcohols Methanol25
Ethanol25
Isopropanol25
Ketones Acetone25
Methyl Ethyl Ketone25
Ethers Diethyl Ether25
Tetrahydrofuran (THF)25
Hydrocarbons n-Hexane25
Toluene25
Chlorinated Dichloromethane25
Chloroform25
Amides Dimethylformamide (DMF)25
Sulfoxides Dimethyl Sulfoxide (DMSO)25

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol details the steps for determining the equilibrium solubility of this compound in an organic solvent of choice.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Organic solvents of interest (analytical grade or higher)

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Prepare at least three replicate samples for each solvent.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[1][2] The shaking speed should be adequate to keep the solid suspended without creating a vortex.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

  • Sampling and Filtration:

    • Carefully withdraw a sample of the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microscopic particles.

  • Dilution:

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis). The dilution factor must be recorded precisely.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated analytical method to determine the concentration of dissolved this compound.

      • HPLC Method: Inject the diluted sample into an HPLC system. Use a pre-established calibration curve of known concentrations of this compound to quantify the concentration in the sample.[7][8]

      • UV-Vis Spectroscopy: If this compound has a suitable chromophore, measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax). Use a Beer-Lambert law calibration curve to determine the concentration.[9][10]

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent using the following formula:

      • Solubility = Concentration of the diluted sample × Dilution factor

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

G start Start prep Prepare Supersaturated Solution (Excess solid + Solvent) start->prep equilibrate Equilibrate (Shake at constant T for 24-72h) prep->equilibrate separate Phase Separation (Settle or Centrifuge) equilibrate->separate sample Sample and Filter Supernatant separate->sample dilute Dilute Sample sample->dilute analyze Quantitative Analysis (HPLC or UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility determination via the shake-flask method.

Conclusion

This technical guide provides a robust framework for researchers to determine the solubility of this compound in various organic solvents. While pre-existing quantitative data is scarce, the detailed experimental protocol for the shake-flask method empowers scientists to generate this critical information in their own laboratories. The provided diagrams and data table template are intended to facilitate a systematic and well-documented approach to solubility studies. Accurate solubility data is fundamental to advancing the research and development of adamantane-based compounds in pharmaceuticals and other scientific fields.

References

The Adamantane Scaffold: A Versatile Core for Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and physicochemical properties, including high symmetry, metabolic stability, and the ability to orient substituents in a precise spatial arrangement, have made it a valuable component in the design of therapeutic agents. The incorporation of the adamantane cage into small molecules can significantly enhance their biological activity, improve pharmacokinetic profiles, and provide novel mechanisms of action. This technical guide provides a comprehensive overview of the diverse biological activities of adamantane derivatives, with a focus on their antiviral, anticancer, antidiabetic, and neuroprotective properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development in this promising area. Adamantane's journey into medicinal chemistry began with the discovery of the antiviral activity of amantadine in the 1960s.[1][2] Since then, the adamantane nucleus has been successfully integrated into a variety of drugs targeting a wide range of diseases.[2][3]

Antiviral Activity

Adamantane derivatives have historically been at the forefront of antiviral drug discovery, particularly against the influenza A virus. Amantadine and its α-methyl derivative, rimantadine, were the first clinically approved adamantane-based antivirals.[2] Their mechanism of action involves the inhibition of the M2 proton channel of the influenza A virus, which is crucial for viral uncoating and replication within the host cell.[4][5] However, the emergence of widespread resistance, primarily due to mutations in the M2 protein, has limited their clinical utility.[6]

Recent research has focused on developing novel adamantane derivatives with activity against resistant strains and other viral targets. These efforts include modifications to the adamantane core and the attachment of various pharmacophores to explore new binding interactions and mechanisms of action.

Table 1: Antiviral Activity of Selected Adamantane Derivatives
Compound/DerivativeVirusAssayIC50/EC50Reference
AmantadineInfluenza A (various strains)Plaque Reduction AssayVaries by strain[7]
RimantadineInfluenza A (various strains)Plaque Reduction AssayVaries by strain[7]
Enol ester 10 (R- and S-enantiomers)Influenza A/IIV-Orenburg/29-L/2016(H1N1)pdm09Plaque Reduction Assay7.7 µM[8]
Bromo-derivative (4R,6S)-9aInfluenza A/California/7/2009(H1N1)pdm09Plaque Reduction Assay11.3 µM[8]
Gly-Thz-rimantadineInfluenza A/Hongkong/68Not Specified0.11 µg/mL[9]
Various derivativesVaccinia virusNot Specified0.133 - 0.515 µM[10]

Anticancer Activity

The lipophilic nature of the adamantane scaffold facilitates its interaction with cellular membranes and hydrophobic pockets within proteins, making it an attractive moiety for the design of anticancer agents. Adamantane derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines through diverse mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways.

Table 2: Anticancer Activity of Selected Adamantane Derivatives
Compound/DerivativeCancer Cell LineAssayIC50Reference
Adamantyl isothiourea derivative 5Hep-G2 (Hepatocellular carcinoma)MTT Assay7.70 µM[4][11]
Adamantyl isothiourea derivative 6Hep-G2 (Hepatocellular carcinoma)MTT Assay3.86 µM[4][11]
Imidazo[1,2-a]pyrimidine derivative 3dMCF-7 (Breast cancer)MTT Assay43.4 µM[12]
Imidazo[1,2-a]pyrimidine derivative 4dMCF-7 (Breast cancer)MTT Assay39.0 µM[12]
Imidazo[1,2-a]pyrimidine derivative 3dMDA-MB-231 (Breast cancer)MTT Assay35.9 µM[12]
Imidazo[1,2-a]pyrimidine derivative 4dMDA-MB-231 (Breast cancer)MTT Assay35.1 µM[12]

A notable mechanism of action for some adamantane-based anticancer compounds is the inhibition of the TLR4-MyD88-NF-κB signaling pathway, which is implicated in inflammation and cancer progression.[11]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF-6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Gene Pro-inflammatory & Pro-cancer Genes NFkB_nuc->Gene transcription Adamantane Adamantane Derivatives Adamantane->TLR4 inhibition

Figure 1. Inhibition of TLR4-MyD88-NF-κB signaling by adamantane derivatives.

Antidiabetic Activity

Adamantane derivatives have gained significant attention in the treatment of type 2 diabetes, primarily as inhibitors of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-4, adamantane-based drugs like vildagliptin and saxagliptin prolong the action of incretins, leading to improved glycemic control.[8][13]

Table 3: Antidiabetic Activity of Selected Adamantane Derivatives
Compound/DerivativeTargetAssayIC50Reference
VildagliptinDPP-4In vitro enzyme assay3.5 ± 1.5 nM[13]
SaxagliptinDPP-4In vitro enzyme assay22 ± 4 nM[13]
3,5-Dimethyladamantane-1-carboxamideDPP-4In vitro enzyme assay53.94 µM[3]
Trp-ArgDPP-4In vitro enzyme assay<45 µM[14]
Trp-LysDPP-4In vitro enzyme assay<45 µM[14]
Trp-LeuDPP-4In vitro enzyme assay<45 µM[14]

The mechanism involves the binding of the adamantane derivative to the active site of the DPP-4 enzyme, preventing the degradation of GLP-1.

antidiabetic_pathway Ingested_Food Ingested Food L_cells Intestinal L-cells Ingested_Food->L_cells stimulates GLP1 GLP-1 L_cells->GLP1 releases DPP4 DPP-4 Enzyme Pancreas Pancreas GLP1->Pancreas acts on Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 degrades Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Adamantane Adamantane Derivatives (e.g., Vildagliptin) Adamantane->DPP4 inhibits

Figure 2. Mechanism of action of adamantane-based DPP-4 inhibitors.

Neuroprotective Activity

The adamantane scaffold is also a key feature in drugs developed for neurodegenerative disorders. Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist, is a well-known example used in the treatment of Alzheimer's disease.[15] Its mechanism involves the uncompetitive, voltage-dependent blockade of the NMDA receptor ion channel, which mitigates the excitotoxic effects of excessive glutamate.[16][17]

Other adamantane derivatives have been investigated for their neuroprotective effects through various mechanisms, including the modulation of GABAergic systems and the inhibition of voltage-gated calcium channels (VGCC).[15][16][18]

Table 4: Neuroprotective Activity of Selected Adamantane Derivatives
Compound/DerivativeTarget/MechanismAssayEC50/% InhibitionReference
MemantineNMDA Receptor AntagonistRadioligand Binding AssayVaries by ligand[15]
5-Hydroxyadamantane-2-onGABAergic system modulationNot SpecifiedNot Specified[15][18]
Adamantane amine derivative 1NMDA Receptor & VGCC inhibitorNot Specified89.5% (NMDAR) & 85.7% (VGCC) @ 100 µM[16]
Adamantane amine derivative 2NMDA Receptor & VGCC inhibitorNot Specified66.7% (NMDAR) & 39.6% (VGCC) @ 100 µM[16]
Adamantane amine derivative 5NMDA Receptor & VGCC inhibitorNot Specified78.9% (NMDAR) & 68.4% (VGCC) @ 100 µM[16]
Adamantane amine derivative 10NMDA Receptor & VGCC inhibitorNot Specified72.4% (NMDAR) & 55.2% (VGCC) @ 100 µM[16]
Edaravone-aminoadamantane conjugatesFast sodium channel blockersElectrophysiologyIC50s lower than riluzole[19]

The neuroprotective effects of adamantane derivatives are often linked to their ability to modulate ion channel function and neurotransmitter systems.

neuroprotective_pathway cluster_synapse Synapse Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor activates Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_ion->Excitotoxicity leads to Adamantane Adamantane Derivatives (e.g., Memantine) Adamantane->NMDA_Receptor blocks channel

Figure 3. NMDA receptor antagonism by adamantane derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Adamantane Derivatives

The synthesis of adamantane derivatives often starts from adamantane itself or a functionalized adamantane precursor. A common initial step is the bromination of adamantane to produce 1-bromoadamantane, which can then be converted to other derivatives.

synthesis_workflow Adamantane Adamantane Bromoadamantane 1-Bromoadamantane Adamantane->Bromoadamantane Bromination Amantadine Amantadine Bromoadamantane->Amantadine Ritter Reaction (Acetonitrile, H₂SO₄) then Hydrolysis Other_Derivatives Other Derivatives Bromoadamantane->Other_Derivatives Various Reactions

Figure 4. General synthetic workflow for adamantane derivatives.

Protocol for the Synthesis of 1-Bromoadamantane from Adamantane: [1]

  • Place adamantane in a reaction vessel.

  • Add bromine (Br₂) as the brominating agent.

  • Heat the reaction mixture, typically between 85-110 °C, for several hours (e.g., 9 hours).

  • After the reaction is complete, cool the mixture and quench any excess bromine.

  • Purify the product, 1-bromoadamantane, through recrystallization or chromatography.

Protocol for the Synthesis of Amantadine Hydrochloride from 1-Bromoadamantane (via Ritter Reaction): [1]

  • Dissolve 1-bromoadamantane in a mixture of acetonitrile and a strong acid, such as sulfuric acid.

  • Heat the reaction mixture to facilitate the Ritter reaction, forming N-(1-adamantyl)acetamide.

  • After the reaction is complete, hydrolyze the acetamide intermediate using a strong base (e.g., NaOH) or acid to yield amantadine.

  • Isolate and purify the amantadine base.

  • Treat the amantadine base with hydrochloric acid to form the hydrochloride salt.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[6][11][20][21]

Materials:

  • Confluent monolayer of susceptible host cells (e.g., MDCK cells for influenza virus) in multi-well plates.

  • Virus stock of known titer.

  • Serial dilutions of the adamantane derivative.

  • Culture medium.

  • Semi-solid overlay (e.g., containing agarose or Avicel).

  • Staining solution (e.g., crystal violet).

Procedure:

  • Seed host cells in multi-well plates and grow to confluency.

  • Prepare serial dilutions of the test compound in culture medium.

  • Pre-incubate the virus with each dilution of the compound for a specified time (e.g., 1 hour at 37°C).

  • Remove the growth medium from the cell monolayers and infect with the virus-compound mixture.

  • Allow the virus to adsorb to the cells for a defined period (e.g., 1 hour).

  • Remove the inoculum and overlay the cells with a semi-solid medium containing the corresponding concentration of the test compound.

  • Incubate the plates at the optimal temperature for virus replication until plaques are visible.

  • Fix the cells and stain with a suitable dye (e.g., crystal violet) to visualize and count the plaques.

  • The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.[22][23][24][25]

Materials:

  • Cancer cell line of interest.

  • 96-well plates.

  • Culture medium.

  • Serial dilutions of the adamantane derivative.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a detergent-based solution).

Procedure:

  • Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing serial dilutions of the test compound.

  • Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • The IC50 value is determined as the concentration of the compound that reduces the absorbance by 50% compared to the untreated control cells.

DPP-4 Inhibition Assay for Antidiabetic Activity

This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.[26][27][28][29][30]

Materials:

  • Recombinant human DPP-4 enzyme.

  • DPP-4 substrate (e.g., Gly-Pro-AMC).

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0).

  • Serial dilutions of the adamantane derivative.

  • 96-well microplate (black, for fluorescence).

  • Fluorometric plate reader.

Procedure:

  • In a 96-well plate, add the assay buffer, the DPP-4 enzyme, and the test compound at various concentrations.

  • Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the DPP-4 substrate.

  • Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

  • Measure the fluorescence of the product (AMC) using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • The percent inhibition is calculated relative to the activity of the enzyme in the absence of the inhibitor.

  • The IC50 value is determined as the concentration of the compound that inhibits DPP-4 activity by 50%.

NMDA Receptor Binding Assay for Neuroprotective Activity

This assay determines the affinity of a compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.[31][32]

Materials:

  • Membrane preparation from a brain region rich in NMDA receptors (e.g., rat cerebral cortex).

  • Radiolabeled NMDA receptor ligand (e.g., [³H]-MK-801).

  • Serial dilutions of the adamantane derivative.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In test tubes, incubate the membrane preparation with the radiolabeled ligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The Ki (inhibitor constant) is calculated from the IC50 value (the concentration of the compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Conclusion

Adamantane derivatives represent a rich and diverse class of biologically active molecules with proven therapeutic applications and significant potential for future drug discovery. The unique structural and physicochemical properties of the adamantane core contribute to its versatility as a pharmacophore, enabling the development of potent and selective agents against a wide array of biological targets. This technical guide has provided an in-depth overview of the antiviral, anticancer, antidiabetic, and neuroprotective activities of adamantane derivatives, supported by quantitative data and detailed experimental protocols. The inclusion of signaling pathway diagrams offers a visual representation of the mechanisms of action, further aiding in the understanding of these compounds' biological effects. It is anticipated that continued exploration of the adamantane scaffold will lead to the discovery of novel and improved therapeutics for a range of human diseases.

References

The Adamantane Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid, tricyclic hydrocarbon with a diamondoid structure, has carved a significant niche in medicinal chemistry, transitioning from a chemical curiosity to a privileged scaffold in the design of numerous clinically successful drugs. Its unique physicochemical properties—pronounced lipophilicity, steric bulk, and exceptional metabolic stability—offer medicinal chemists a powerful tool to overcome pharmacokinetic and pharmacodynamic challenges in drug development. This technical guide provides a comprehensive overview of the role of the adamantane core in medicinal chemistry, detailing its applications, the experimental methodologies used in its evaluation, and key quantitative data for prominent adamantane-containing therapeutics.

The Physicochemical Advantages of the Adamantane Moiety

The utility of the adamantane cage in drug design stems from a combination of its inherent structural and chemical characteristics:

  • Lipophilicity: The adamantane group is highly lipophilic, a property that can be strategically employed to enhance a drug candidate's ability to cross cellular membranes, including the blood-brain barrier. This is particularly valuable for developing drugs that target the central nervous system (CNS).[1][2] The incorporation of an adamantyl group can significantly increase the lipophilicity of a molecule, aiding in its absorption and distribution.[3]

  • Rigidity and Three-Dimensionality: Unlike flexible alkyl chains or planar aromatic rings, the adamantane scaffold is rigid and occupies a defined three-dimensional space.[4][5] This rigidity provides a stable anchor for pharmacophoric groups, allowing for their precise spatial orientation to optimize interactions with biological targets such as enzymes and receptors.[1] This has been a key strategy to escape the "flatland" of traditional drug discovery, which has often focused on aromatic structures.[4]

  • Metabolic Stability: The carbon skeleton of adamantane is exceptionally stable and resistant to metabolic degradation by cytochrome P450 enzymes.[6] When incorporated into a drug molecule, the adamantane moiety can sterically shield adjacent functional groups from enzymatic attack, thereby prolonging the drug's plasma half-life and improving its overall pharmacokinetic profile.[1][4]

  • Steric Bulk: The bulky nature of the adamantane group can be used to control a molecule's interaction with its biological target. It can serve as a "space-filling" moiety to occupy specific pockets within a binding site, leading to increased potency and selectivity.[7]

Core Applications in Drug Discovery

The versatility of the adamantane scaffold is demonstrated by its successful application across a wide array of therapeutic areas, leading to the development of blockbuster drugs for viral infections, neurodegenerative diseases, and metabolic disorders.

Antiviral Agents

The first significant therapeutic application of an adamantane derivative was in the treatment of influenza A.[1]

  • Amantadine and Rimantadine: These first-generation adamantane antivirals function by blocking the M2 proton channel of the influenza A virus.[8] This channel is crucial for the uncoating of the virus within the host cell, a critical step in its replication cycle.[9] While the emergence of resistant strains has limited their use, they remain important examples of the successful application of the adamantane scaffold in antiviral therapy.

Agents for Central Nervous System (CNS) Disorders

The ability of adamantane derivatives to penetrate the blood-brain barrier has made them invaluable for the development of drugs targeting CNS disorders.[3][10]

  • Memantine: Used in the management of moderate-to-severe Alzheimer's disease, memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] By blocking the NMDA receptor channel, memantine mitigates the excitotoxic effects of excessive glutamate, which is implicated in the neuronal damage seen in Alzheimer's disease.[1][11]

  • Amantadine in Parkinson's Disease: Beyond its antiviral properties, amantadine is also used to treat Parkinson's disease. Its mechanism in this context is more complex, involving the modulation of dopaminergic and glutamatergic neurotransmission.[12]

Antidiabetic Agents

More recently, the adamantane moiety has been incorporated into drugs for the treatment of type 2 diabetes.

  • Saxagliptin and Vildagliptin: These drugs are potent and selective inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme.[13] DPP-4 is responsible for the degradation of incretin hormones like GLP-1 and GIP, which play a key role in regulating blood glucose levels.[14][15] By inhibiting DPP-4, saxagliptin and vildagliptin increase the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[7][10]

Other Therapeutic Areas

The application of the adamantane scaffold continues to expand into other areas, including:

  • Anticancer Agents: Numerous adamantane derivatives have been synthesized and evaluated for their anticancer activity, with some showing promising results in preclinical studies.[16][17]

  • Dermatology: Adapalene, an adamantane-containing retinoid, is used topically for the treatment of acne.[1]

Quantitative Data of Adamantane-Containing Drugs

The following tables summarize key pharmacological and pharmacokinetic parameters for several clinically important adamantane derivatives, allowing for a comparative analysis.

Table 1: Pharmacological Parameters of Selected Adamantane Drugs

DrugPrimary TargetBinding Affinity (Ki) / IC50
Amantadine Influenza A M2 Proton ChannelIC50: ~1 µM
NMDA ReceptorKi: 10.50 ± 6.10 µM[18]
Rimantadine Influenza A M2 Proton ChannelIC50: ~0.1 µM
Memantine NMDA ReceptorKi: 0.54 ± 0.23 µM[18]
IC50: 0.5 - 1 µM (in the absence of Mg2+)[14]
Saxagliptin Dipeptidyl Peptidase-4 (DPP-4)IC50: ~26 nM
Vildagliptin Dipeptidyl Peptidase-4 (DPP-4)IC50: ~60 nM

Table 2: Pharmacokinetic Parameters of Selected Adamantane Drugs

DrugOral Bioavailability (%)Plasma Protein Binding (%)Elimination Half-life (t½) (hours)Primary Excretion Route
Amantadine 86 - 90%[12]~67%[12]10 - 17 (normal renal function)[12]Renal (>90% unchanged)[12]
Rimantadine High~40%24 - 36[19]Hepatic metabolism and renal
Memantine ~100%~45%60 - 80Renal (unchanged and metabolized)
Saxagliptin ~75%[20]Low (<10%)2.5 (parent), 3.1 (active metabolite)Renal and hepatic
Vildagliptin ~85%~9.3%~2-3Hepatic metabolism and renal
Adapalene Low (topical)Not applicable~10 (topical)Biliary/fecal

Key Experimental Protocols

The development and evaluation of adamantane-based drugs rely on a suite of standardized experimental protocols. Below are detailed methodologies for key assays.

Synthesis of Adamantane Derivatives

Protocol 1: Synthesis of Amantadine Hydrochloride (Two-Step Procedure)

This procedure describes a common synthesis of amantadine hydrochloride from 1-bromoadamantane.[3]

  • Step 1: Formation of N-(1-adamantyl)acetamide:

    • In a reaction vessel, combine 1-bromoadamantane and acetylamide in the presence of concentrated sulfuric acid.

    • Heat the mixture, for example, at 125°C for approximately 3.5 hours.

    • After the reaction is complete, cool the mixture and pour it onto ice water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain N-(1-adamantyl)acetamide.

  • Step 2: Hydrolysis to Amantadine Hydrochloride:

    • Suspend the N-(1-adamantyl)acetamide in a solution of sodium hydroxide in a suitable solvent like diethylene glycol.

    • Reflux the mixture for several hours (e.g., 5-10 hours) to hydrolyze the amide.

    • After cooling, extract the resulting amantadine base with an organic solvent such as ether.

    • Bubble anhydrous hydrogen chloride gas through the ethereal solution to precipitate amantadine hydrochloride.

    • Filter and dry the solid to obtain the final product.

Protocol 2: Synthesis of Memantine Hydrochloride (Two-Step, One-Pot Procedure)

This protocol outlines an efficient synthesis of memantine hydrochloride from 1,3-dimethyladamantane.[1]

  • Step 1: Formylation of 1,3-Dimethyladamantane:

    • Slowly add 1,3-dimethyladamantane to concentrated nitric acid at 20-25°C with stirring.

    • After stirring for about an hour, add formamide to the mixture.

    • Heat the reaction mixture to 85°C for approximately 2 hours.

    • Cool the reaction and pour it into ice-cold water.

    • Extract the product, N-formyl-1-amino-3,5-dimethyladamantane, with a solvent like dichloromethane.

  • Step 2: Hydrolysis to Memantine Hydrochloride:

    • To the organic extract containing the formylated intermediate, add a mixture of concentrated hydrochloric acid and water.

    • Heat the mixture to reflux for about 1 hour to effect hydrolysis.

    • Concentrate the reaction mixture under vacuum.

    • Add a non-polar solvent like n-hexane and heat to reflux, then cool to induce crystallization.

    • Filter the white solid, wash with a cold solvent like ethyl acetate, and dry under vacuum to yield memantine hydrochloride.

Protocol 3: Synthesis of Saxagliptin Hydrochloride (Telescopic Process)

This protocol describes a streamlined synthesis of saxagliptin hydrochloride using propylphosphonic anhydride (T3P) as a key reagent.[16][21]

  • Step 1: Amide Coupling:

    • To a stirred solution of (S)-N-Boc-3-hydroxyadamantylglycine in dichloromethane (DCM), add (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide and diisopropylethylamine (DIPEA).

    • Add a solution of T3P in DCM to the mixture and stir for approximately 2 hours.

    • Work up the reaction by adding water, separating the organic layer, and washing with aqueous sodium bicarbonate solution.

    • Concentrate the organic layer to obtain the crude amide intermediate.

  • Step 2: Dehydration:

    • Dissolve the crude amide from the previous step in DCM and add DIPEA.

    • Add T3P in two portions over several hours and stir the reaction at room temperature for about 24 hours.

    • Work up the reaction by adding water, separating the organic layer, and washing with aqueous sodium bicarbonate solution.

    • Distill off the solvent to obtain the crude Boc-protected saxagliptin.

  • Step 3: Deprotection and Salt Formation:

    • To a stirred solution of the Boc-protected saxagliptin in ethyl acetate, add aqueous hydrochloric acid.

    • Stir the mixture at room temperature for about 4 hours.

    • Filter the resulting solid, wash with ethyl acetate, and dry under vacuum to afford saxagliptin hydrochloride.

Protocol 4: Synthesis of Adapalene

This protocol outlines a practical synthesis of adapalene.[6][8]

  • Step 1: Alkylation of 4-Bromophenol:

    • React 4-bromophenol with 1-adamantanol in the presence of an acid catalyst to form 2-(1-adamantyl)-4-bromophenol.

  • Step 2: Methylation:

    • React the product from the previous step with dimethyl sulfate to yield 1-(1-adamantyl)-2-bromo-4-methoxybenzene.

  • Step 3: Suzuki Coupling:

    • Couple the methylated intermediate with methyl 6-bromo-2-naphthoate using a palladium catalyst to produce methyl 6-(3-(1-adamantyl)-4-methoxyphenyl)-2-naphthoate.

  • Step 4: Saponification:

    • Hydrolyze the ester from the previous step using a base such as lithium hydroxide or sodium hydroxide in methanol, followed by acidification to yield adapalene.

Biological and Pharmacological Assays

Protocol 5: Influenza Virus Plaque Reduction Assay

This assay is a gold standard for determining the antiviral activity of compounds against influenza virus.[22][23]

  • Cell Seeding:

    • Seed Madin-Darby canine kidney (MDCK) cells in 12-well plates and incubate overnight to form a confluent monolayer.

  • Virus Dilution and Infection:

    • Prepare serial dilutions of the influenza virus stock.

    • Wash the MDCK cell monolayers with phosphate-buffered saline (PBS) and infect with the virus dilutions for 1 hour at 37°C.

  • Compound Treatment and Overlay:

    • Prepare serial dilutions of the adamantane test compound.

    • After infection, remove the virus inoculum and add a semi-solid overlay medium (e.g., containing Avicel or agarose) containing different concentrations of the test compound.

  • Incubation and Plaque Visualization:

    • Incubate the plates at 37°C for 2-3 days to allow for plaque formation.

    • Fix the cells with a solution like 4% formalin.

    • Remove the overlay and stain the cells with a solution like crystal violet to visualize the plaques.

  • Data Analysis:

    • Count the number of plaques at each compound concentration.

    • Calculate the percentage of plaque reduction compared to the untreated virus control.

    • Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration.

Protocol 6: MTT Cytotoxicity Assay

This colorimetric assay is used to assess the cytotoxicity of a compound on host cells.[24]

  • Cell Seeding:

    • Seed host cells (e.g., MDCK or other relevant cell lines) into a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the adamantane test compound in culture medium.

    • Add the compound dilutions to the cells and incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control.

    • Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the compound concentration.

Protocol 7: Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of compounds against the DPP-4 enzyme.[25]

  • Reagent Preparation:

    • Prepare a DPP-4 enzyme solution, a fluorogenic DPP-4 substrate solution (e.g., H-Gly-Pro-AMC), and serial dilutions of the adamantane test compound (e.g., saxagliptin) in an appropriate assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add the DPP-4 enzyme solution to wells containing either the test compound, a positive control inhibitor (e.g., sitagliptin), or buffer (for 100% activity control).

    • Incubate the plate for a short period (e.g., 10 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) over time using a fluorescence microplate reader.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (slope of fluorescence versus time).

    • Determine the percentage of inhibition for each compound concentration relative to the 100% activity control.

    • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to adamantane-based drug discovery.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Ion Channel) Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds (Co-agonist) Memantine Memantine Memantine->NMDA_Receptor Blocks Channel (Uncompetitive) Mg2_ion Mg²⁺ Mg2_ion->NMDA_Receptor Blocks Channel (Voltage-dependent) Ca2_ion Ca²⁺ NMDA_Receptor->Ca2_ion Opens Channel Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca2_ion->Signaling_Cascades Activates Excitotoxicity Excitotoxicity/ Neuronal Damage Signaling_Cascades->Excitotoxicity Excessive activation leads to

Figure 1. Signaling pathway of NMDA receptor modulation by Memantine.

Antiviral_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation and Characterization cluster_mechanism Mechanism of Action Studies cluster_lead_optimization Lead Optimization Compound_Library Adamantane Derivative Library Primary_Assay High-Throughput Antiviral Assay (e.g., Cell-based assay) Compound_Library->Primary_Assay Identify_Hits Identify Initial 'Hits' Primary_Assay->Identify_Hits Dose_Response Dose-Response Curve Generation (Determine EC50) Identify_Hits->Dose_Response Confirmed Hits Cytotoxicity_Assay Cytotoxicity Assay (Determine CC50) Dose_Response->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity_Assay->Selectivity_Index MoA_Assays Mechanism of Action Assays (e.g., Plaque Reduction, Time-of-Addition) Selectivity_Index->MoA_Assays Promising Hits Target_Identification Identify Viral/Host Target MoA_Assays->Target_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Target_Identification->SAR_Studies ADME_Tox In vitro ADME/Tox Profiling SAR_Studies->ADME_Tox Lead_Candidate Selection of Lead Candidate ADME_Tox->Lead_Candidate

Figure 2. Experimental workflow for antiviral drug screening.

DPP4_Inhibition_Mechanism cluster_regulation Incretin Regulation cluster_pancreas Pancreatic Response cluster_drug_action Drug Intervention GLP1_GIP_Active Active Incretins (GLP-1, GIP) DPP4_Enzyme DPP-4 Enzyme GLP1_GIP_Active->DPP4_Enzyme Substrate for Insulin_Secretion ↑ Insulin Secretion (Glucose-dependent) GLP1_GIP_Active->Insulin_Secretion Stimulates Glucagon_Secretion ↓ Glucagon Secretion GLP1_GIP_Active->Glucagon_Secretion Inhibits GLP1_GIP_Inactive Inactive Incretins DPP4_Enzyme->GLP1_GIP_Inactive Degrades to Saxagliptin Saxagliptin / Vildagliptin Saxagliptin->DPP4_Enzyme Inhibits

Figure 3. Mechanism of action of DPP-4 inhibitors.

Conclusion

The adamantane scaffold has proven to be an exceptionally valuable structural motif in medicinal chemistry.[15] Its unique combination of lipophilicity, rigidity, and metabolic stability has enabled the development of successful drugs for a diverse range of diseases.[1] The continued exploration of adamantane derivatives, including the synthesis of novel analogs and their evaluation in sophisticated biological assays, promises to yield new therapeutic agents with improved efficacy and safety profiles. For drug development professionals, a thorough understanding of the properties of the adamantane core and the experimental methodologies used to harness them is essential for the successful design and optimization of the next generation of adamantane-containing drugs.

References

Therapeutic Potential of Dimethyladamantane Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyladamantane compounds, a class of synthetic tricyclic amines, have garnered significant attention in the pharmaceutical industry for their diverse therapeutic applications. The rigid, lipophilic cage-like structure of the adamantane backbone imparts unique physicochemical properties, enabling these molecules to interact with various biological targets, particularly within the central nervous system. This technical guide provides an in-depth overview of the core dimethyladamantane compounds, their mechanisms of action, quantitative pharmacological data, and detailed experimental protocols relevant to their study and development.

Core Compounds and Primary Therapeutic Indications

The most prominent dimethyladamantane derivatives in clinical use or advanced research are Memantine, Amantadine, Rimantadine, and the newer derivative, Nitromemantine. Their primary applications span neurodegenerative disorders, viral infections, and cerebrovascular diseases.

  • Memantine (1-amino-3,5-dimethyladamantane): Primarily used for the treatment of moderate to severe Alzheimer's disease.[1][2]

  • Amantadine (1-adamantanamine) and Rimantadine (α-methyl-1-adamantanemethylamine): Antiviral agents effective against Influenza A virus, with Amantadine also used in the management of Parkinson's disease.[3][4][5]

  • Nitromemantine: A novel derivative of memantine under investigation for its neuroprotective effects in cerebrovascular diseases such as stroke.[6][7]

Mechanisms of Action

Memantine and Nitromemantine: NMDA Receptor Antagonism

The principal mechanism of action for memantine and its derivatives is the uncompetitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[8][9][10] In pathological conditions such as Alzheimer's disease, excessive glutamate release leads to overstimulation of NMDA receptors, resulting in excitotoxicity and neuronal cell death.[1][9]

Memantine acts as a low-affinity, voltage-dependent, open-channel blocker of the NMDA receptor.[10] This means it preferentially binds to the ion channel of the NMDA receptor only when it is excessively open, as seen in pathological states.[9] This action prevents a prolonged influx of calcium ions (Ca²⁺), thereby mitigating excitotoxicity.[9] An important aspect of memantine's clinical utility is its fast on/off kinetics, which allows it to leave the channel during normal synaptic transmission, thus preserving physiological NMDA receptor function.[8]

Nitromemantine builds upon this mechanism by incorporating a nitro group that can be targeted to redox-regulatory sites on the NMDA receptor.[6][7] This dual mechanism involves both open-channel blockade and S-nitrosylation of the receptor, which is potentiated under hypoxic conditions, making it a promising candidate for ischemic events like stroke.[6][7]

Signaling Pathway of NMDA Receptor Modulation by Memantine

NMDA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel Opens Ca_influx Excessive Ca²⁺ Influx Ca_channel->Ca_influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity Memantine_node Memantine Memantine_node->Ca_channel Blocks (Uncompetitive)

Caption: Memantine's antagonism of the NMDA receptor signaling pathway.

Amantadine and Rimantadine: Antiviral Action

Amantadine and rimantadine exert their antiviral effects against the influenza A virus by targeting the M2 proton ion channel.[3][11] The M2 protein is essential for the early stages of viral replication, specifically the uncoating of the virus within the host cell.[3] By blocking the M2 proton channel, these drugs prevent the influx of protons into the viral particle, which is necessary for the dissociation of the viral ribonucleoprotein (vRNP) complex and its release into the cytoplasm.[11] This inhibition of uncoating halts the viral replication cycle.[11]

Experimental Workflow for Antiviral Activity Assessment

Antiviral_Workflow start Start: Influenza A Virus Sample infection Infection of Host Cells start->infection cell_culture Host Cell Culture (e.g., MDCK cells) cell_culture->infection treatment Treatment with Dimethyladamantane Compound infection->treatment incubation Incubation treatment->incubation plaque_assay Plaque Reduction Assay incubation->plaque_assay data_analysis Data Analysis (IC50 determination) plaque_assay->data_analysis end End: Antiviral Efficacy Determined data_analysis->end

Caption: Generalized workflow for assessing the antiviral activity of dimethyladamantane compounds.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for memantine, amantadine, and rimantadine.

Table 1: Pharmacokinetic Parameters of Dimethyladamantane Compounds in Humans

CompoundBioavailability (%)Tmax (hours)Half-life (t½) (hours)Volume of Distribution (Vd) (L/kg)Plasma Protein Binding (%)
Memantine ~1003-860-809-1145
Amantadine >902-412-183-8~67
Rimantadine >90~624-361-2~40

Table 2: In Vitro Receptor/Channel Binding and Inhibitory Concentrations

CompoundTargetAssay TypeIC50 / KiConditionsReference
Memantine NMDA ReceptorElectrophysiologyIC50: ~1 µM-70 mV[12][13]
NMDA ReceptorElectrophysiologyIC50: 0.3 µM-80 mV, human NR1/NR2A[12]
NMDA ReceptorElectrophysiologyIC50: 0.46 µM-70 mV, rat NR1a/2B[12]
Extrasynaptic NMDA-RElectrophysiologyIC50: 22 nMNegative membrane potential[12]
Synaptic NMDA-RElectrophysiologyIC50: 2.5 µMNegative membrane potential[12]
Amantadine M2 Proton ChannelElectrophysiologyIC50: 15.8 µMWild-type A/M2[14]
Rimantadine M2 Proton ChannelElectrophysiologyIC50 > 10 mMS31N mutant A/M2[14]

Table 3: Clinical Efficacy Data

CompoundDiseaseClinical EndpointResultReference
Memantine Alzheimer's DiseaseADAS-cog ScoreStatistically significant improvement vs. placebo[15][16]
Alzheimer's DiseaseSIB ScoreStatistically significant improvement vs. placebo[16]
Amantadine Influenza ADuration of FeverReduced by ~1 day vs. placebo[4][17][18][19]
Influenza AProphylaxis Efficacy61% reduction in confirmed cases[4][18]
Rimantadine Influenza ADuration of FeverReduced by ~1 day vs. placebo[17]

Detailed Experimental Protocols

Synthesis of Memantine Hydrochloride from 1,3-Dimethyladamantane

This protocol describes a simple, two-step synthesis of memantine hydrochloride with a high overall yield.[1][8][20][21]

Step 1: Formation of N-(3,5-Dimethyl-adamantan-1-yl)-formamide

  • In a round-bottom flask equipped with a stirrer, slowly add 1,3-dimethyladamantane (1.0 equivalent) to nitric acid (10.0 equivalents) at 20-25 °C over 30 minutes with continuous stirring.

  • Continue stirring the mixture for 1 hour at the same temperature.

  • Add formamide (9.0 equivalents) to the reaction mixture over 30 minutes.

  • Heat the mixture to 85 °C and maintain for 2 hours.

  • After the reaction is complete, cool the mixture to 5-10 °C.

  • Pour the cooled reaction mixture into ice-cold water.

  • Extract the aqueous layer with dichloromethane.

Step 2: Hydrolysis to Memantine Hydrochloride

  • To the organic extract from Step 1, add a solution of 36% hydrochloric acid (8.4 equivalents) in water.

  • Stir the mixture for 20 minutes and then heat to reflux for 1 hour.

  • Concentrate the reaction mixture to half its volume under reduced pressure.

  • Add n-hexane and heat to reflux for 30 minutes.

  • Cool the mixture to 5-10 °C for 1 hour to precipitate the product.

  • Filter the white solid, wash with cold ethyl acetate, and dry under vacuum to yield memantine hydrochloride.

NMDA Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the NMDA receptor.[22][23]

Materials:

  • Rat brain membrane preparation (source of NMDA receptors)

  • --INVALID-LINK---MK-801 (radioligand)

  • Test compound (e.g., memantine)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glutamate and glycine (co-agonists)

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Filtration manifold and vacuum pump

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a microcentrifuge tube, add the rat brain membrane preparation, --INVALID-LINK---MK-801, glutamate, and glycine.

  • Add the test compound at various concentrations to initiate the competitive binding reaction.

  • Incubate the mixture at a specified temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Determine the non-specific binding by including a high concentration of a known NMDA receptor antagonist (e.g., unlabeled MK-801) in some tubes.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Electrophysiological Characterization of NMDA Receptor Antagonists

This protocol describes the use of the whole-cell patch-clamp technique to characterize the inhibitory effects of dimethyladamantane compounds on NMDA receptor currents.

Materials:

  • Cells expressing NMDA receptors (e.g., primary neuronal cultures or transfected HEK293 cells)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Internal pipette solution (e.g., containing CsF, CsCl, EGTA, HEPES)

  • External solution (e.g., containing NaCl, KCl, CaCl₂, HEPES, glucose, glycine, NMDA)

  • Test compound (e.g., memantine)

Procedure:

  • Prepare the cells for recording by placing them in a recording chamber with the external solution.

  • Fabricate a patch pipette with a resistance of 3-7 MΩ when filled with the internal solution.

  • Approach a cell with the pipette and form a high-resistance (GΩ) seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV or -70 mV.

  • Apply the external solution containing NMDA and glycine to evoke an inward NMDA receptor-mediated current.

  • Once a stable baseline current is established, co-apply the agonist solution with increasing concentrations of the test compound.

  • Record the inhibition of the agonist-evoked current at each concentration.

  • To determine the IC50 value, plot the percentage of current inhibition as a function of the antagonist concentration and fit the data with a logistic function.

  • To assess voltage-dependency, evoke NMDA receptor currents in the presence of a fixed concentration of the antagonist and apply a series of voltage steps. A greater block at more negative membrane potentials indicates a voltage-dependent open-channel blocker.

Future Directions and Emerging Applications

Research into dimethyladamantane compounds continues to expand beyond their established indications. Areas of active investigation include:

  • Neuropathic Pain: Memantine has shown promise in animal models of neuropathic pain, suggesting a potential role for NMDA receptor antagonists in managing this condition.[3][9][16]

  • Parkinson's Disease: While amantadine has a known, albeit modest, effect in Parkinson's disease, the development of new derivatives with improved efficacy and side-effect profiles is an ongoing area of research.

  • Cerebrovascular and Neuroinflammatory Conditions: The neuroprotective properties of compounds like Nitromemantine highlight the potential for dimethyladamantane derivatives in treating a broader range of neurological disorders characterized by excitotoxicity and inflammation.

Conclusion

Dimethyladamantane compounds represent a versatile class of molecules with significant therapeutic impact, particularly in the field of neurology. Their unique structure and mechanism of action provide a robust platform for the development of novel drugs targeting complex disease pathways. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance the therapeutic applications of this important chemical scaffold.

References

In-Depth Technical Guide: Lipophilicity and Effects of 3,5-Dimethyl-1-adamantanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-1-adamantanol is a derivative of adamantane, a rigid, tricyclic hydrocarbon. The adamantane cage is a well-recognized scaffold in medicinal chemistry, often incorporated into drug molecules to enhance their lipophilicity, metabolic stability, and to modulate their pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the lipophilicity of this compound, details established experimental protocols for its determination, and discusses the current understanding of its biological effects. It is noteworthy that this compound is a known impurity of the Alzheimer's drug, Memantine (3,5-dimethyl-1-adamantanamine).[1][2]

Physicochemical Properties

The core physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₂₀O[3]
Molecular Weight 180.29 g/mol [3]
CAS Number 707-37-9[1]
Appearance White to Off-White Solid[2]
Predicted XlogP 3.5[3]

Lipophilicity of this compound

Lipophilicity is a critical physicochemical parameter that significantly influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. It is typically expressed as the logarithm of the partition coefficient (logP) between an organic and an aqueous phase, most commonly n-octanol and water.

Quantitative Lipophilicity Data
ParameterValueMethodSource
XlogP 3.5ComputedPubChem[3]
Experimental logP Not Found--
Experimental logD Not Found--

Note: The predicted XlogP value of 3.5 suggests that this compound is a lipophilic compound.

Experimental Protocols for Lipophilicity Determination

For researchers wishing to experimentally determine the lipophilicity of this compound or related compounds, the following are detailed standard protocols.

Shake-Flask Method for logP/logD Determination (Gold Standard)

This method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.

Materials:

  • This compound

  • n-Octanol (HPLC grade, pre-saturated with aqueous buffer)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in n-octanol.

    • Prepare the aqueous buffer and n-octanol phases by mutually saturating them by mixing for 24 hours followed by separation.

  • Partitioning:

    • Add a known volume of the n-octanol stock solution to a vial containing a known volume of the aqueous buffer. The volume ratio can be adjusted depending on the expected lipophilicity.

    • Securely cap the vial and vortex vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and partitioning.

    • Allow the two phases to separate by standing or by centrifugation.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of this compound in each phase using a suitable and validated analytical method.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logP = log₁₀(P)

    • For ionizable compounds, this value represents the logD at the specific pH of the aqueous buffer.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for logP Estimation

This is a rapid and less material-intensive indirect method for estimating logP based on the retention time of the compound on a nonpolar stationary phase.

Materials:

  • This compound

  • HPLC system with a UV or MS detector

  • Reversed-phase HPLC column (e.g., C18)

  • Mobile phase: A mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • A set of standard compounds with known logP values.

Procedure:

  • Calibration:

    • Inject the standard compounds with known logP values onto the HPLC system under isocratic conditions (a constant mobile phase composition).

    • Record the retention time (t_R) for each standard.

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t₀) / t₀, where t₀ is the column dead time.

    • Create a calibration curve by plotting the log(k') values against the known logP values of the standards.

  • Sample Analysis:

    • Dissolve this compound in the mobile phase.

    • Inject the sample onto the HPLC system using the same conditions as for the standards.

    • Record the retention time (t_R) of this compound.

  • Calculation:

    • Calculate the log(k') for this compound.

    • Using the equation of the calibration curve, determine the logP value of this compound from its log(k') value.

Biological Effects and Mechanism of Action

Currently, there is a significant lack of specific data in the peer-reviewed scientific literature regarding the biological effects, mechanism of action, and affected signaling pathways of this compound.

While the adamantane scaffold is present in numerous biologically active compounds, and derivatives of adamantane are known to exhibit a wide range of activities including antiviral and neurological effects, these properties cannot be directly extrapolated to this compound without specific experimental evidence.[4][5]

It is important to note that this compound is an impurity of Memantine.[1][2] Memantine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, and its mechanism of action in the treatment of Alzheimer's disease is well-established.[6] However, it is unknown if this compound shares any of the NMDA receptor modulating properties of its parent drug. Further research is required to elucidate the specific biological activities of this compound.

Visualizations

Experimental Workflow for Lipophilicity Determination

The following diagram illustrates the general workflow for the experimental determination of the partition coefficient (logP).

G cluster_0 Shake-Flask Method cluster_1 RP-HPLC Method start_sf Prepare n-Octanol and Aqueous Phases prepare_stock Prepare Stock Solution in n-Octanol start_sf->prepare_stock partition Mix and Vortex prepare_stock->partition separate Separate Phases (Centrifuge) partition->separate quantify_sf Quantify Concentration in Each Phase separate->quantify_sf calculate_logp_sf Calculate logP quantify_sf->calculate_logp_sf start_hplc Prepare Mobile Phase and Standards calibrate Inject Standards and Create Calibration Curve start_hplc->calibrate analyze_sample Inject this compound calibrate->analyze_sample determine_rt Determine Retention Time analyze_sample->determine_rt calculate_logp_hplc Estimate logP from Calibration determine_rt->calculate_logp_hplc

Caption: General workflow for experimental logP determination.

Conclusion

This compound is a lipophilic molecule, a characteristic attributed to its adamantane core, with a computationally predicted XlogP of 3.5. While detailed and standardized protocols for the experimental determination of its lipophilicity are well-established in the field, specific experimentally derived logP or logD values for this compound are currently unavailable. Furthermore, there is a notable absence of data on its specific biological effects and mechanisms of action. Given its status as a known impurity of the neurologically active drug Memantine, future research into the pharmacological and toxicological profile of this compound is warranted to fully understand its potential impact.

References

An In-depth Technical Guide to the Stereochemistry of 3,5-Dimethyl-1-adamantanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-1-adamantanol, a disubstituted derivative of adamantane, presents a fascinating case of stereoisomerism rooted in the rigid, tricyclic cage structure of its core. This unique scaffold has garnered significant interest in medicinal chemistry and materials science due to its lipophilicity and well-defined three-dimensional geometry. Understanding the stereochemistry of this compound is crucial for the development of chiral drugs and for elucidating structure-activity relationships in various biological systems. This technical guide provides a comprehensive overview of the stereoisomers of this compound, their synthesis, separation, and characterization.

Stereoisomerism in this compound

The adamantane cage itself is achiral. However, substitution at its bridgehead positions can introduce chirality. In the case of this compound, the key stereochemical consideration arises from the relative orientation of the two methyl groups at the C3 and C5 positions. This leads to the existence of two diastereomers: a syn (or cis) isomer and an anti (or trans) isomer.

  • syn (meso) Isomer: In the syn-isomer, both methyl groups are on the same side of the plane defined by C1, C2, and C6. This configuration results in a molecule with a plane of symmetry, rendering it achiral and thus a meso compound.

  • anti (chiral) Isomer: In the anti-isomer, the methyl groups are on opposite sides of the aforementioned plane. This arrangement eliminates all planes of symmetry, making the molecule chiral. Consequently, the anti-isomer exists as a pair of enantiomers: (3R,5S)-3,5-dimethyl-1-adamantanol and (3S,5R)-3,5-dimethyl-1-adamantanol. The IUPAC name provided by some commercial suppliers, (3R,5S)-3,5-dimethyltricyclo[3.3.1.13,7]decan-1-ol, refers to one of these specific enantiomers.

Stereochemical relationship of this compound isomers.

Synthesis and Separation of Stereoisomers

The synthesis of this compound typically results in a mixture of the syn and anti diastereomers. The separation of these diastereomers, and the subsequent resolution of the chiral anti isomers, requires specific experimental protocols.

General Synthesis of 1,3-Disubstituted Adamantane Derivatives

A common route to 1,3-disubstituted adamantanes involves the isomerization of corresponding polycyclic hydrocarbons using a Lewis acid catalyst, such as aluminum chloride. For instance, 1,3-dimethyladamantane can be synthesized by the skeletal rearrangement of C12H20 hydrocarbons over a Na/H-Y-zeolite catalyst. Subsequent functionalization, such as hydroxylation at the C1 position, can then be performed.

Separation of Diastereomers

The syn and anti diastereomers of disubstituted adamantanes possess different physical properties, which allows for their separation using standard chromatographic techniques.

Experimental Protocol: Diastereomer Separation by Column Chromatography

A general procedure for the separation of syn and anti isomers of 1,4-disubstituted adamantane derivatives, which can be adapted for this compound, is as follows:

  • Stationary Phase: Silica gel or alumina is commonly used as the stationary phase.

  • Eluent: A non-polar eluent system, such as pentane or a mixture of hexane and ethyl acetate, is typically employed. The optimal eluent composition should be determined by thin-layer chromatography (TLC) analysis.

  • Column Packing: The column is carefully packed with the chosen stationary phase slurried in the eluent.

  • Loading and Elution: The mixture of diastereomers is dissolved in a minimal amount of the eluent and loaded onto the column. The elution is then carried out, and fractions are collected.

  • Analysis: The collected fractions are analyzed by TLC or gas chromatography (GC) to identify the separated isomers. Fractions containing the pure isomers are then combined and the solvent is evaporated.

Chiral Resolution of anti Enantiomers

The separation of the enantiomers of the anti-isomer requires chiral resolution techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful method for this purpose.

Experimental Protocol: Chiral HPLC Resolution

  • Chiral Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for resolving a wide range of chiral compounds. Columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are suitable candidates.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used as the mobile phase. The ratio of the solvents is optimized to achieve the best separation.

  • Detection: A UV detector is commonly used for detection, typically at a wavelength where the analyte has sufficient absorbance.

  • Injection and Analysis: A solution of the racemic anti-3,5-dimethyl-1-adamantanol is injected onto the chiral column, and the retention times of the two enantiomers are recorded. Baseline separation of the two peaks indicates successful resolution.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the stereochemical assignment of disubstituted adamantane derivatives. The rigid adamantane cage results in distinct chemical shifts for protons and carbons depending on their spatial orientation relative to the substituents.

¹H NMR Spectroscopy

The proton NMR spectra of the syn and anti isomers are expected to show differences in the chemical shifts and coupling constants of the adamantane cage protons due to the different magnetic environments created by the methyl groups.

¹³C NMR Spectroscopy

Carbon-13 NMR is particularly useful for distinguishing between the syn and anti isomers. The chemical shifts of the bridgehead and methylene carbons of the adamantane skeleton are sensitive to the stereochemistry of the substituents. In the more symmetric syn isomer, fewer signals would be expected compared to the less symmetric anti isomer.

Table 1: General Physicochemical and Spectroscopic Data

PropertyData
Molecular Formula C₁₂H₂₀O
Molecular Weight 180.29 g/mol
CAS Number 707-37-9 (for the mixture of isomers)
Appearance White to off-white solid
¹H NMR (CDCl₃, δ) Complex multiplets in the range of 0.8-2.2 ppm, corresponding to the methyl and adamantane cage protons. A broad singlet for the hydroxyl proton is also expected.
¹³C NMR (CDCl₃, δ) Signals corresponding to the methyl carbons and the various carbons of the adamantane skeleton. The chemical shifts will vary between the syn and anti isomers.
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 180, with characteristic fragmentation patterns of the adamantane core.

Conclusion

The stereochemistry of this compound is characterized by the presence of syn (meso) and anti (chiral) diastereomers. The chiral anti-isomer exists as a pair of enantiomers. The separation and characterization of these stereoisomers are essential for their application in drug development and other areas of chemical research. The experimental protocols and characterization data provided in this guide serve as a valuable resource for scientists and researchers working with this and related adamantane derivatives. Further research into the stereoselective synthesis of the individual isomers will be crucial for unlocking their full potential.

A Technical Guide to 3,5-Dimethyl-1-adamantanol: Commercial Availability, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethyl-1-adamantanol (CAS No. 707-37-9), a key chemical intermediate in pharmaceutical synthesis, notably as an impurity and precursor in the production of Memantine.[1] This document details its commercial availability from various suppliers, summarizes its physicochemical properties, and presents detailed experimental protocols for its synthesis. The guide is intended to be a valuable resource for researchers, chemists, and professionals involved in drug discovery and development, offering a consolidated source of technical information to support laboratory and process development activities.

Introduction

This compound is a derivative of adamantane, a rigid, tricyclic hydrocarbon with a diamondoid structure. The unique steric and electronic properties conferred by the adamantane cage make its derivatives, including this compound, valuable building blocks in medicinal chemistry. Its primary significance lies in its relationship to Memantine (1-amino-3,5-dimethyladamantane), a well-known drug for the treatment of Alzheimer's disease. This compound is recognized as Memantine Related Compound B by the United States Pharmacopeia (USP).[2] A thorough understanding of its sourcing, properties, and synthesis is therefore crucial for pharmaceutical research and development.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The purity of the commercially available product is typically high, often exceeding 97% as determined by gas chromatography (GC).

Table 1: Commercial Suppliers of this compound

SupplierProduct Number(s)PurityAvailable Quantities
AK Scientific, Inc.O036≥ 98% (GC)1g, 5g
Aladdin ScientificC106036min 97% (GC)100g
ChemicalBookCB726359599%Inquire for bulk
FUJIFILM Wako Chemicals321-38551, 327-38553≥ 97.0% (GC)1g, 5g
LGC StandardsTRC-D470580Not specified100mg, 250mg, 1g
PharmaffiliatesPA 13 15530Not specifiedInquire
Santa Cruz Biotechnologysc-269645Not specifiedInquire
Sigma-Aldrich-Not specifiedInquire
TCI AmericaD3697>97.0% (GC)1g, 5g

Note: Availability and product specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 707-37-9[1][3][4]
Molecular Formula C₁₂H₂₀O[1][4]
Molecular Weight 180.29 g/mol [1][4]
Appearance White to off-white solid/powder/crystal[3][5]
Melting Point 92-99 °C[3][6][7]
Boiling Point 247.2±8.0 °C (Predicted)[1]
Density 1.121±0.06 g/cm³ (Predicted)[1]
Solubility Soluble in methanol[6]
Storage Store at room temperature or 2-8°C[5][8]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. The most common strategies involve the direct oxidation of 1,3-dimethyladamantane or the hydrolysis of 1-bromo-3,5-dimethyladamantane. Detailed experimental protocols for two distinct methods are provided below.

Synthesis Workflow

The following diagram illustrates the two primary synthetic pathways to this compound.

Synthesis_Workflow Synthesis of this compound cluster_0 Pathway 1: Direct Oxidation cluster_1 Pathway 2: Hydrolysis of Bromo-derivative 1_3_DMA 1,3-Dimethyladamantane Oxidation Oxidation (e.g., Mn-catalyzed) 1_3_DMA->Oxidation CBrCl₃, H₂O, Mn(OAc)₂, Pyridine 3_5_DM_1_ol_1 This compound Oxidation->3_5_DM_1_ol_1 1_Bromo_3_5_DMA 1-Bromo-3,5-dimethyladamantane Hydrolysis Hydrolysis 1_Bromo_3_5_DMA->Hydrolysis e.g., H₂O, Ag₂O or acid/base catalysis 3_5_DM_1_ol_2 This compound Hydrolysis->3_5_DM_1_ol_2

Caption: Synthetic pathways to this compound.

Experimental Protocols

This method describes the direct synthesis of this compound from 1,3-dimethyladamantane via a manganese-catalyzed oxidation.

Reaction Scheme:

1,3-Dimethyladamantane + CBrCl₃ + H₂O --(Mn(OAc)₂, Pyridine)--> this compound

Procedure:

A mixture of 1,3-dimethyladamantane, bromotrichloromethane, water, manganese(II) acetate, and pyridine is stirred at a specified temperature. The reaction progress is monitored by gas chromatography (GC). Upon completion, the reaction mixture is worked up by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield this compound. A reported yield for this reaction is 79%.[9]

Detailed Protocol:

  • Materials: 1,3-dimethyladamantane, bromotrichloromethane, deionized water, manganese(II) acetate, pyridine, ethyl acetate, anhydrous sodium sulfate.

  • Apparatus: Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

  • Steps:

    • To a solution of 1,3-dimethyladamantane in bromotrichloromethane, add water, manganese(II) acetate, and pyridine.

    • Heat the mixture to reflux with vigorous stirring for the time specified in the literature (e.g., 24 hours).

    • Monitor the reaction by GC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent to afford pure this compound.

This protocol outlines the synthesis of this compound through the hydrolysis of its bromo-derivative, 1-Bromo-3,5-dimethyladamantane.

Reaction Scheme:

1-Bromo-3,5-dimethyladamantane + H₂O --> this compound + HBr

Procedure:

1-Bromo-3,5-dimethyladamantane is subjected to hydrolysis, which can be facilitated by various conditions, including reaction with water, often in the presence of a silver salt (like silver nitrate or silver oxide) to drive the reaction, or under acidic or basic conditions. The reaction proceeds via an SN1 mechanism, favored by the stability of the tertiary bridgehead carbocation.

Detailed Protocol (Illustrative, based on general procedures for adamantane bromide hydrolysis):

  • Materials: 1-Bromo-3,5-dimethyladamantane, silver oxide (Ag₂O) or silver nitrate (AgNO₃), aqueous acetone (or another suitable solvent system), diethyl ether, anhydrous magnesium sulfate.

  • Apparatus: Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

  • Steps:

    • Dissolve 1-Bromo-3,5-dimethyladamantane in a suitable solvent such as aqueous acetone in a round-bottom flask.

    • Add a slight molar excess of silver oxide or silver nitrate to the solution.

    • Heat the mixture to reflux with stirring. The reaction progress can be monitored by the precipitation of silver bromide and by thin-layer chromatography (TLC) or GC analysis of the reaction mixture.

    • After the reaction is complete (typically several hours), cool the mixture to room temperature.

    • Filter the reaction mixture to remove the precipitated silver bromide.

    • Remove the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water to remove any remaining inorganic salts.

    • Dry the ether layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound.

    • The product can be further purified by recrystallization or column chromatography as described in Method 1.

Logical Relationships in Synthesis

The synthesis of this compound is closely linked to the synthesis of other important adamantane derivatives, particularly its precursor 1-Bromo-3,5-dimethyladamantane. The following diagram illustrates the logical flow from the starting hydrocarbon to the final alcohol and its bromo-intermediate.

Logical_Relationships Synthetic Relationships of this compound Start 1,3-Dimethyladamantane Bromination Bromination Start->Bromination Br₂, Lewis Acid Direct_Oxidation Direct Oxidation Start->Direct_Oxidation Oxidizing Agent (e.g., Mn-catalyzed) Bromo_Intermediate 1-Bromo-3,5-dimethyladamantane Bromination->Bromo_Intermediate Hydrolysis Hydrolysis Bromo_Intermediate->Hydrolysis H₂O, Ag⁺ or acid/base Final_Product This compound Direct_Oxidation->Final_Product Hydrolysis->Final_Product

Caption: Logical flow of synthesis for this compound.

Conclusion

This compound is a commercially accessible and synthetically important adamantane derivative. This guide provides a consolidated resource on its commercial suppliers, physicochemical properties, and detailed synthetic methodologies. The presented experimental protocols for its preparation via direct oxidation of 1,3-dimethyladamantane and hydrolysis of 1-Bromo-3,5-dimethyladamantane offer practical guidance for laboratory synthesis. The structured data and visual representations of synthetic workflows are intended to aid researchers and drug development professionals in the efficient procurement and application of this key chemical intermediate.

References

An In-depth Technical Guide to 3,5-Dimethyl-1-adamantanol: Safety, Handling, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-1-adamantanol is a key bridged-ring alcohol that serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its rigid, lipophilic adamantane core makes it a valuable building block in medicinal chemistry, most notably in the production of Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease. This technical guide provides comprehensive information on the safety, handling, and material properties of this compound, along with detailed experimental protocols relevant to its synthesis and application in drug development.

Chemical and Physical Properties

This compound, also known as 1-hydroxy-3,5-dimethyladamantane, is a white to off-white solid.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₂H₂₀O[2]
Molecular Weight 180.29 g/mol [2]
CAS Number 707-37-9[2]
Appearance White to Off-White Solid/Powder to Crystal[1][3]
Melting Point 95.0 to 99.0 °C[3]
IUPAC Name 3,5-dimethyladamantan-1-ol[2]
Synonyms 1-Hydroxy-3,5-dimethyladamantane, 1,3-Dimethyl-5-adamantanol[2][3]

Safety and Handling (MSDS Information)

Hazard Identification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Hazardous to the aquatic environment, long-term hazard4H413: May cause long lasting harmful effects to aquatic life

Data sourced from PubChem.[2]

Precautionary Measures and Personal Protective Equipment (PPE)

When handling this compound, it is crucial to adhere to the following safety protocols to minimize exposure and risk.

AspectRecommendation
Ventilation Work in a well-ventilated area, preferably in a chemical fume hood.
Eye Protection Wear chemical safety goggles or a face shield.
Hand Protection Wear impervious gloves (e.g., nitrile rubber).
Skin and Body Protection Wear a lab coat and appropriate protective clothing.
Respiratory Protection If dust is generated, use a NIOSH-approved respirator.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.
Fire-Fighting Measures
AspectInformation
Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards Emits toxic fumes under fire conditions.
Protective Equipment Wear self-contained breathing apparatus and full protective gear.
Storage and Disposal
AspectRecommendation
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
Disposal Dispose of waste and residues in accordance with local, state, and federal regulations.

Toxicological Information

Experimental Protocols

Synthesis of this compound from 1,3-Dimethyladamantane

This protocol describes the hydroxylation of 1,3-dimethyladamantane.

Materials:

  • 1,3-Dimethyladamantane

  • Bromotrichloromethane

  • Water

  • Manganese salts (e.g., Mn(OAc)₂)

  • Pyridine

  • Appropriate organic solvent (e.g., dichloromethane)

Procedure:

  • In a reaction vessel, combine 1,3-dimethyladamantane, bromotrichloromethane, and water.

  • Add a catalytic amount of a manganese salt and pyridine to the mixture.

  • Stir the reaction mixture at a specified temperature for a set duration to allow for the hydroxylation to occur.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with an organic solvent such as dichloromethane.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization to yield the final product.

This protocol is a generalized procedure based on the synthesis described by Yusubov et al. (2014).[4]

Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane (via N-formamido-3,5-dimethyl-adamantane intermediate)

This two-step protocol outlines the synthesis of Memantine Hydrochloride, a key application of this compound's precursor.

Step 1: Synthesis of N-formamido-3,5-dimethyl-adamantane [5][6]

  • In a round-bottom flask, slowly add 1,3-dimethyl-adamantane to nitric acid at 20–25 °C with stirring.

  • After the addition is complete, continue stirring for 1 hour.

  • Add formamide to the reaction mixture and heat to 85 °C for 2 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Extract the product with dichloromethane.

  • Wash the organic layer with a 10% NaOH solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain N-formamido-3,5-dimethyl-adamantane.

Step 2: Hydrolysis to Memantine Hydrochloride [5][6]

  • To the N-formamido-3,5-dimethyl-adamantane from Step 1, add a solution of aqueous hydrochloric acid.

  • Heat the mixture to reflux for 1 hour.

  • Concentrate the reaction mixture under vacuum.

  • Add n-hexane and reflux for 30 minutes.

  • Cool the mixture to precipitate the product.

  • Filter the solid, wash with cold ethyl acetate, and dry under vacuum to yield Memantine Hydrochloride.

Biological Context: The NMDA Receptor Signaling Pathway

This compound is a direct precursor to Memantine, an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[7] Understanding the NMDA receptor signaling pathway is therefore crucial for researchers working with this compound in the context of drug development for neurological disorders like Alzheimer's disease.

Under normal physiological conditions, the neurotransmitter glutamate binds to the NMDA receptor, leading to the opening of its ion channel. This allows for the influx of calcium ions (Ca²⁺), which acts as a second messenger to trigger downstream signaling cascades essential for synaptic plasticity, learning, and memory.[8][9]

In pathological conditions such as Alzheimer's disease, excessive glutamate release leads to overstimulation of the NMDA receptor, resulting in a sustained influx of Ca²⁺. This excitotoxicity is a key factor in neuronal damage and cell death.[9]

Memantine works by blocking the NMDA receptor channel when it is excessively open, thereby preventing this harmful, prolonged influx of Ca²⁺.[7][9] Importantly, its mechanism of action is voltage-dependent and it has a fast on/off rate, meaning it does not interfere significantly with the normal, transient activation of the receptor required for physiological neurotransmission.[9]

NMDA_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate in Vesicle Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel Opens Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Signaling Downstream Signaling (Synaptic Plasticity, Learning, Memory) Ca_ion->Signaling Transient Influx Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_ion->Excitotoxicity Sustained Influx Memantine Memantine Memantine->Ca_channel Blocks (Uncompetitive)

Caption: NMDA Receptor Signaling and the Mechanism of Action of Memantine.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of Memantine. A thorough understanding of its chemical properties, safety and handling procedures, and its role in the context of its end-product's mechanism of action is essential for researchers and drug development professionals. The information and protocols provided in this guide are intended to support the safe and effective use of this compound in a laboratory setting. As with all chemical reagents, it is imperative to consult the most up-to-date Safety Data Sheet from your supplier and to conduct a thorough risk assessment before commencing any experimental work.

References

The Enduring Fortress: A Technical Guide to the Thermal Stability of Substituted Adamantane Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid, diamondoid cage of carbon atoms, has captivated chemists for decades. Its unique three-dimensional structure imparts exceptional thermal and chemical stability, making it a prized building block in materials science and medicinal chemistry. In drug development, the incorporation of an adamantyl moiety can enhance lipophilicity, metabolic stability, and target binding.[1][2] For these advanced applications, a thorough understanding of the thermal stability of functionalized adamantane derivatives is paramount.

This technical guide provides an in-depth analysis of the thermal stability of substituted adamantane alcohols. While direct, comprehensive quantitative data for a wide range of these specific compounds remains elusive in publicly available literature, this guide consolidates existing data on related adamantane derivatives, outlines detailed experimental protocols for thermal analysis, and presents a hypothesized decomposition pathway to provide a robust framework for researchers.

The Adamantane Advantage: Inherent Thermal Robustness

The exceptional thermal stability of adamantane is a direct consequence of its strain-free, perfectly tetrahedral arrangement of carbon atoms, mirroring the diamond lattice.[3] This rigid structure requires significant energy to disrupt, resulting in a high melting point of approximately 270 °C for the parent adamantane, which is unusually high for a hydrocarbon of its molecular weight.[3] This inherent stability is largely retained and often enhanced in its derivatives, including substituted adamantane alcohols.

Quantitative Thermal Analysis: A Comparative Look

Table 1: Thermal Properties of Adamantane-Substituted Amines and Amides [1]

CompoundOnset Temperature (T_onset) (°C)DTG Peak Temperature (°C)
Amides
Adamantane-Amide Derivative 1249263
Adamantane-Amide Derivative 2247261
Azaadamantane-Amide Derivative218233
Diamantane-Amide Derivative272287
Amines
Adamantane-Amine Derivative 1221232
Adamantane-Amine Derivative 2216232
Azaadamantane-Amine Derivative210218
Diamantane-Amine Derivative228243

Note: The specific structures of the derivatives are detailed in the source publication.[1] TGA experiments were performed at a heating rate of 10 °C min⁻¹ under a nitrogen atmosphere.[1]

The data in Table 1 clearly demonstrates that even with functional groups that can be susceptible to thermal degradation, the adamantane scaffold imparts significant thermal stability, with decomposition onsets generally well above 200 °C. It is reasonable to infer that substituted adamantane alcohols would exhibit similar or even greater thermal stability, given the strong C-O bond.

Differential Scanning Calorimetry (DSC) of 1,3-adamantanediol has shown a solid-solid phase transition in addition to its melting process, further highlighting the complex and stable nature of the crystalline structure of these compounds.[4]

Experimental Protocols for Determining Thermal Stability

To empirically determine the thermal stability of substituted adamantane alcohols, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary method for determining the decomposition temperature of a compound.

Experimental Protocol: TGA of a Crystalline Adamantane Alcohol

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. High-purity indium is a common temperature calibrant.

  • Sample Preparation: Place 3-5 mg of the crystalline adamantane alcohol into a clean, tared alumina or platinum crucible. Ensure the sample is in a fine powder form to promote even heat distribution.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Heating Rate: A heating rate of 10 °C/min is standard for initial screening. Slower heating rates (e.g., 2-5 °C/min) can provide better resolution of decomposition steps.

    • Temperature Range: Heat the sample from ambient temperature to a temperature sufficiently high to ensure complete decomposition (e.g., 600 °C or higher).

  • Data Analysis:

    • Plot the mass loss (%) as a function of temperature.

    • Determine the onset decomposition temperature (T_onset), which is the temperature at which significant mass loss begins. This is often determined by the intersection of the baseline and the tangent of the decomposition step.

    • Identify the temperature of maximum rate of mass loss from the peak of the derivative of the TGA curve (DTG curve).

    • Record the percentage of residual mass at the end of the experiment.

TGA_Workflow TGA Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Calibrate Calibrate TGA Prepare Prepare Sample (3-5 mg) Calibrate->Prepare Run Run TGA (10 °C/min, N2 atmosphere) Prepare->Run Analyze Analyze Data Run->Analyze Tonset Determine T_onset Analyze->Tonset DTG Determine DTG peak Analyze->DTG Residue Determine Residual Mass Analyze->Residue

TGA Experimental Workflow
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and enthalpies of these processes.

Experimental Protocol: DSC of a Crystalline Adamantane Alcohol

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards such as indium.

  • Sample Preparation: Accurately weigh 2-4 mg of the crystalline adamantane alcohol into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Heating Rate: A heating rate of 10 °C/min is standard.

    • Temperature Program:

      • Heat the sample from ambient temperature to a temperature above its expected melting point.

      • Hold isothermally for 2-5 minutes to ensure complete melting.

      • Cool the sample at a controlled rate (e.g., 10 °C/min) to observe crystallization.

      • Reheat the sample at the same rate to observe any changes in the thermal profile due to the thermal history.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Determine the onset temperature and peak temperature of any endothermic (e.g., melting) or exothermic (e.g., crystallization) events.

    • Calculate the enthalpy of fusion (ΔH_fus) from the area of the melting peak.

DSC_Workflow DSC Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Calibrate Calibrate DSC Prepare Prepare Sample (2-4 mg) Calibrate->Prepare Run Run DSC (Heat-Cool-Heat Cycle) Prepare->Run Analyze Analyze Data Run->Analyze Tm Determine Melting Point (Tm) Analyze->Tm Tc Determine Crystallization Temp (Tc) Analyze->Tc Enthalpy Calculate Enthalpy (ΔH) Analyze->Enthalpy

DSC Experimental Workflow

Proposed Thermal Decomposition Pathway of Substituted Adamantane Alcohols

In the absence of specific experimental studies on the decomposition mechanism of substituted adamantane alcohols, a hypothetical pathway can be proposed based on the known chemistry of adamantane and the thermal behavior of alcohols. The decomposition is likely to proceed via a free-radical mechanism under inert atmosphere at high temperatures.

The initiation step is expected to be the homolytic cleavage of the weakest bond. In the case of a bridgehead adamantane alcohol, the C-C bonds of the cage are exceptionally strong. The C-O bond is also relatively strong. Therefore, initial fragmentation of the adamantane cage itself is a plausible initiation step at very high temperatures. For substituted adamantane alcohols, cleavage of a bond in the substituent may also occur.

Hypothesized Decomposition Steps:

  • Initiation: Homolytic cleavage of a C-C bond within the adamantane cage, forming a diradical species. For substituted adamantanes, cleavage of a bond in the substituent could also initiate decomposition.

  • Propagation: The initial radical species can undergo a series of β-scission and hydrogen abstraction reactions, leading to the formation of smaller, more volatile hydrocarbon fragments and water (in the case of alcohols).

  • Termination: The reaction terminates when radical species combine to form stable molecules.

Decomposition_Pathway Hypothetical Decomposition Pathway of a Substituted Adamantane Alcohol AdamantaneAlcohol Substituted Adamantane Alcohol Initiation High Temperature (Inert Atmosphere) AdamantaneAlcohol->Initiation Heat Diradical Adamantyl Diradical Initiation->Diradical C-C Bond Cleavage Fragments Smaller Hydrocarbon Fragments Diradical->Fragments β-Scission / H-Abstraction Water Water Diradical->Water Dehydration StableProducts Stable Products Fragments->StableProducts Termination Water->StableProducts

Hypothetical Decomposition Pathway

Conclusion

Substituted adamantane alcohols are expected to exhibit high thermal stability due to the inherent rigidity of the adamantane cage. While comprehensive quantitative data for a wide range of these compounds is not yet available, the thermal behavior of related adamantane derivatives suggests that decomposition temperatures are likely to be significantly high, making them suitable for applications requiring thermal robustness. The detailed experimental protocols provided in this guide offer a standardized approach for researchers to accurately characterize the thermal properties of their novel adamantane-based compounds. Further research, including pyrolysis-GC-MS studies and computational modeling, is needed to fully elucidate the specific decomposition pathways of this important class of molecules.

References

Methodological & Application

Synthesis of 3,5-Dimethyl-1-adamantanol from 1,3-dimethyladamantane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,5-Dimethyl-1-adamantanol, a valuable intermediate in pharmaceutical research and development, starting from 1,3-dimethyladamantane. Two primary synthetic routes are presented: a direct oxidation method and a two-step sequence involving bromination followed by hydrolysis.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its rigid, three-dimensional structure and lipophilic nature make it a desirable scaffold in drug design. This document outlines reliable methods for its preparation from the readily available starting material, 1,3-dimethyladamantane.

Synthetic Strategies

Two effective methods for the synthesis of this compound are detailed below. The choice of method may depend on the availability of specific reagents and desired scale of the reaction.

Method 1: Direct Manganese-Catalyzed Oxidation

This method provides a direct, one-step synthesis of this compound from 1,3-dimethyladamantane. The reaction utilizes a manganese catalyst in the presence of bromotrichloromethane and water, offering a reported yield of 79%.[1]

Method 2: Two-Step Synthesis via Bromination and Hydrolysis

This alternative route involves the initial bromination of 1,3-dimethyladamantane to form 1-Bromo-3,5-dimethyladamantane, which is subsequently hydrolyzed to the desired alcohol. This method is well-documented and offers high yields in the bromination step.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the two synthetic methods.

ParameterMethod 1: Direct OxidationMethod 2: Bromination & Hydrolysis
Starting Material 1,3-Dimethyladamantane1,3-Dimethyladamantane
Key Reagents Bromotrichloromethane, Water, Manganese Catalyst, Pyridine1. Bromine, Lewis Acid (optional) 2. Hydrolysis agent (e.g., aqueous acid or base)
Reported Yield 79% (overall)[1]Bromination: up to 92%[3]. Hydrolysis yield not specified but implied to be high.
Purity Not specified in abstractBromination product: ≥ 99% (GC)[3]

Experimental Protocols

Method 1: Direct Manganese-Catalyzed Oxidation of 1,3-dimethyladamantane

This protocol is based on the reported synthesis of 3,5-dimethyladamantan-1-ol by reaction of 1,3-dimethyladamantane with bromotrichloromethane and water in the presence of manganese complexes activated by pyridine.[1]

Materials:

  • 1,3-Dimethyladamantane

  • Bromotrichloromethane (CBrCl₃)

  • Manganese(II) salt (e.g., MnCl₂, Mn(OAc)₂) or a manganese complex

  • Pyridine

  • Water

  • Organic solvent for extraction (e.g., dichloromethane, diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • To a solution of 1,3-dimethyladamantane in a suitable solvent, add the manganese catalyst and pyridine.

  • Add bromotrichloromethane and water to the reaction mixture.

  • Stir the mixture vigorously at the specified temperature for the required reaction time. The optimal temperature and time will depend on the specific manganese catalyst used and should be determined experimentally.

  • Upon completion of the reaction (monitored by TLC or GC), quench the reaction by adding an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any unreacted bromine species.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent.

Method 2: Two-Step Synthesis

Step 2a: Bromination of 1,3-dimethyladamantane

This protocol is adapted from a procedure for the synthesis of 1-Bromo-3,5-dimethyladamantane.[2][3]

Materials:

  • 1,3-Dimethyladamantane

  • Bromine (Br₂)

  • Anhydrous aluminum trichloride (AlCl₃) (optional, Lewis acid catalyst)

  • 1,2-Dichloroethane (or other suitable solvent)

  • Saturated sodium bisulfite solution

  • Anhydrous sodium sulfate

Procedure:

  • In a well-ventilated fume hood, dissolve 1,3-dimethyladamantane (e.g., 50 g, 0.3 mol) in 1,2-dichloroethane.

  • If using a catalyst, add anhydrous aluminum trichloride (e.g., 10 g, 0.075 mol).

  • Cool the mixture to a suitable temperature (e.g., 15 °C).

  • Slowly add bromine (e.g., 59.9 g, 0.345 mol) to the reaction mixture while maintaining the temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by GC).

  • Carefully quench the reaction by adding saturated sodium bisulfite solution until the red color of bromine disappears.

  • Separate the organic layer, wash it with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by distillation to obtain the crude 1-Bromo-3,5-dimethyladamantane.

  • Purify the product by vacuum distillation to yield a colorless to pale yellow liquid.

Step 2b: Hydrolysis of 1-Bromo-3,5-dimethyladamantane

This is a general procedure for the hydrolysis of a tertiary alkyl halide. The specific conditions may require optimization.

Materials:

  • 1-Bromo-3,5-dimethyladamantane

  • Aqueous acid (e.g., dilute sulfuric acid or hydrochloric acid) or a base (e.g., aqueous sodium hydroxide)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve 1-Bromo-3,5-dimethyladamantane in a suitable solvent mixture (e.g., acetone/water or THF/water).

  • Add the aqueous acid or base to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If an acidic hydrolysis was performed, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate). If a basic hydrolysis was performed, neutralize the excess base with a suitable acid.

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the logical workflow of the described synthetic methods.

Synthesis_Workflow cluster_method1 Method 1: Direct Oxidation Start1 1,3-Dimethyladamantane Process1 Oxidation (Mn Catalyst, CBrCl₃, H₂O, Pyridine) Start1->Process1 Product1 This compound Process1->Product1 Purification1 Purification Product1->Purification1 Final_Product1 Pure this compound Purification1->Final_Product1

Caption: Workflow for the direct oxidation of 1,3-dimethyladamantane.

Synthesis_Workflow_Method2 cluster_method2 Method 2: Two-Step Synthesis Start2 1,3-Dimethyladamantane Process2a Bromination (Br₂, Catalyst) Start2->Process2a Intermediate 1-Bromo-3,5-dimethyladamantane Process2a->Intermediate Process2b Hydrolysis (Aqueous Acid/Base) Intermediate->Process2b Product2 This compound Process2b->Product2 Purification2 Purification Product2->Purification2 Final_Product2 Pure this compound Purification2->Final_Product2

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for the Experimental Hydroxylation of Dimethyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the hydroxylation of dimethyladamantane, a critical transformation for the synthesis of various derivatives with significant applications in medicinal chemistry and materials science. The unique cage-like structure of adamantane and its derivatives imparts desirable properties such as high lipophilicity and metabolic stability, making them valuable scaffolds in drug design. Hydroxylation provides a key functional handle for further molecular elaboration.

Introduction

The introduction of a hydroxyl group onto the dimethyladamantane core can be achieved through several synthetic strategies, primarily categorized into chemical and biocatalytic methods. Chemical methods often employ transition metal catalysts and oxidizing agents to achieve C-H activation and subsequent hydroxylation. Biocatalytic approaches, on the other hand, utilize microorganisms or isolated enzymes, such as cytochrome P450 monooxygenases, to perform highly regio- and stereoselective hydroxylations under mild conditions.[1][2][3] The choice of method depends on the desired regioselectivity, scalability, and tolerance of other functional groups.

Data Presentation: Comparison of Hydroxylation Methods

The following table summarizes quantitative data from representative experimental protocols for the hydroxylation of dimethyladamantane, allowing for a direct comparison of different methodologies.

MethodSubstrateCatalyst/MicroorganismOxidizing Agent/MediumTemp. (°C)Time (h)ProductYield (%)Reference
Chemical Catalysis1,3-DimethyladamantaneManganese salts/complexes + PyridineBrCCl3 / H2ONot SpecifiedNot Specified3,5-Dimethyladamantan-1-ol79[4]
Chemical Catalysis1,3-DimethyladamantaneTransition Metal Complexes (e.g., Mo, W, Fe, Ni, Co, Pd, Ru)CBr4 / H2O140-1803-135,7-Dimethyladamantan-1-olNot Specified[5]
Microbial HydroxylationAdamantane (general)Streptomyces griseoplanusCulture MediumOptimal721-Adamantanol32[1][2]
Microbial Hydroxylation1,3-DimethyladamantaneCo-metabolism with other substratesCulture Medium30Not SpecifiedHydroxylated derivatives58% degradation[2]

Experimental Protocols

Protocol 1: Chemical Hydroxylation using a Manganese Catalyst

This protocol details the synthesis of 3,5-dimethyladamantan-1-ol from 1,3-dimethyladamantane using a manganese-catalyzed oxidation.[4]

Materials:

  • 1,3-Dimethyladamantane

  • Bromotrichloromethane (BrCCl3)

  • Manganese (II) salt (e.g., MnCl2) or Manganese complex

  • Pyridine

  • Water

  • Organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-dimethyladamantane in a suitable solvent.

  • Addition of Reagents: Add the manganese salt or complex and pyridine to the reaction mixture.

  • Initiation of Reaction: Add bromotrichloromethane and water to the flask.

  • Reaction: Stir the mixture vigorously at the appropriate temperature (as determined by optimization, potentially room temperature to reflux) for the required time. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction by adding water.

  • Extraction: Extract the product from the aqueous layer using an organic solvent like dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 3,5-dimethyladamantan-1-ol.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.

Protocol 2: General Procedure for Whole-Cell Microbial Hydroxylation

This protocol provides a general framework for the hydroxylation of dimethyladamantane using a suitable microorganism, such as a species of Streptomyces or Pseudomonas.[1][2]

Materials:

  • Selected microorganism (e.g., Streptomyces sp.)

  • Appropriate culture medium (specific to the microorganism)

  • 1,3-Dimethyladamantane (substrate)

  • Inducer (if required, e.g., camphor for certain Pseudomonas putida strains)[1]

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Centrifuge and sterile culture flasks

  • Incubator shaker

Procedure:

  • Microorganism and Culture Medium: Select a suitable microorganism known for or screened for its ability to hydroxylate adamantane derivatives. Prepare the specific sterile culture medium in flasks.

  • Inoculation and Pre-culture: Inoculate a starter culture of the microorganism and grow it under optimal conditions (temperature, shaking speed) for a specified period to obtain a healthy inoculum.

  • Biotransformation: Inoculate the main culture flasks with the pre-culture. Add the substrate, 1,3-dimethyladamantane, dissolved in a minimal amount of a water-miscible solvent or as a fine powder. If required, add an inducer for the hydroxylating enzymes.

  • Incubation: Incubate the culture flasks under optimal conditions (e.g., 28-30 °C, 150-200 rpm) for a period ranging from 24 to 72 hours. Monitor the biotransformation by periodically taking samples and analyzing them by GC or HPLC.

  • Extraction: After the incubation period, separate the microbial cells from the culture broth by centrifugation.

  • Product Isolation: Extract the hydroxylated products from the supernatant (culture broth) using an appropriate organic solvent like ethyl acetate.

  • Analysis and Purification: Analyze the crude extract to identify and quantify the products using techniques like GC-MS or HPLC. Purify the desired hydroxylated dimethyladamantane derivatives using column chromatography or preparative HPLC.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the hydroxylation of dimethyladamantane.

chemical_hydroxylation_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start 1,3-Dimethyladamantane reaction_mixture Reaction Mixture start->reaction_mixture reagents Catalyst (e.g., Mn salt) Oxidant (e.g., BrCCl3/H2O) Pyridine reagents->reaction_mixture extraction Aqueous Work-up & Extraction reaction_mixture->extraction drying Drying & Concentration extraction->drying purification Column Chromatography drying->purification product Hydroxylated Dimethyladamantane purification->product

Caption: Workflow for the chemical hydroxylation of dimethyladamantane.

microbial_hydroxylation_workflow cluster_biotransformation Biotransformation cluster_extraction Extraction & Purification culture Microorganism Culture incubation Incubation (Controlled Temp. & Shaking) culture->incubation substrate 1,3-Dimethyladamantane substrate->incubation centrifugation Centrifugation (Cell Separation) incubation->centrifugation extraction Solvent Extraction of Supernatant centrifugation->extraction analysis Analysis (GC/HPLC) extraction->analysis purification Purification analysis->purification product Hydroxylated Dimethyladamantane purification->product

Caption: General workflow for the microbial hydroxylation of dimethyladamantane.

p450_catalytic_cycle p450_fe3 P450 (Fe³⁺) substrate_binding Substrate (R-H) Binding p450_fe3_rh P450 (Fe³⁺)-R-H substrate_binding->p450_fe3_rh 1 reduction1 e⁻, H⁺ p450_fe2_rh P450 (Fe²⁺)-R-H reduction1->p450_fe2_rh 2 o2_binding O₂ p450_fe2_o2_rh P450 (Fe²⁺)-O₂-R-H o2_binding->p450_fe2_o2_rh 3 reduction2 e⁻, H⁺ p450_fe3_ooh_rh P450 (Fe³⁺)-OOH-R-H reduction2->p450_fe3_ooh_rh 4 h2o_release -H₂O p450_feo_rh [P450 (Fe⁴⁺=O)-R-H]⁺ h2o_release->p450_feo_rh 5 h_abstraction H Abstraction radical_intermediate [P450 (Fe⁴⁺-OH) •R] h_abstraction->radical_intermediate 6 rebound Radical Rebound product_release Product (R-OH) Release rebound->product_release 7 product_release->p450_fe3 8

Caption: Catalytic cycle of Cytochrome P450 in hydroxylation reactions.[1]

References

Application Notes and Protocols for the Use of 3,5-Dimethyl-1-adamantanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-1-adamantanol is a key starting material in organic synthesis, prized for its rigid, three-dimensional structure and lipophilic nature. The adamantane cage, a diamondoid hydrocarbon, imparts unique physicochemical properties to molecules, including enhanced metabolic stability, increased lipophilicity, and a defined spatial orientation of substituents. These characteristics make this compound and its derivatives valuable scaffolds in medicinal chemistry and materials science.

The strategic placement of two methyl groups at the 3 and 5 positions of the adamantane core influences the molecule's steric and electronic properties, offering a versatile platform for the synthesis of a wide range of bioactive compounds. This document provides detailed application notes and experimental protocols for the use of this compound as a starting material in key organic transformations, with a particular focus on its application in the synthesis of pharmacologically relevant molecules.

Applications in Organic Synthesis and Drug Discovery

The bulky and lipophilic nature of the 3,5-dimethyladamantyl group makes it a valuable pharmacophore in drug design. Its incorporation into a molecule can significantly enhance its ability to cross the blood-brain barrier and improve its metabolic stability, thereby prolonging its therapeutic effect.

A notable application of this compound is as a precursor in the synthesis of Memantine (1-amino-3,5-dimethyladamantane). Memantine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, used in the treatment of moderate-to-severe Alzheimer's disease. The adamantane moiety of Memantine is crucial for its therapeutic activity, as it blocks the NMDA receptor channel when it is excessively open, without affecting normal synaptic transmission.

Furthermore, derivatives of this compound have been explored in structure-activity relationship (SAR) studies. For instance, the introduction of the 3,5-dimethyladamantyl group into sulfonylurea-based drugs has been shown to significantly impact their hypoglycemic activity, highlighting the importance of this scaffold in modulating biological responses.

Key Synthetic Transformations

This compound can undergo a variety of chemical transformations at its hydroxyl group, allowing for the introduction of diverse functionalities. The most common and synthetically useful reactions include:

  • Ritter Reaction: For the direct introduction of an amino group, leading to the synthesis of amines and amides.

  • Etherification: To form adamantyl ethers, which can be used to modify the properties of other molecules.

  • Esterification: To produce adamantyl esters, which have applications as prodrugs or in materials science.

The following sections provide detailed protocols for these key transformations.

Experimental Protocols

Synthesis of 1-Amino-3,5-dimethyladamantane (Memantine) via Ritter Reaction

The Ritter reaction provides a direct route to introduce an amino functionality at the bridgehead position of the adamantane core. This is a crucial step in the synthesis of Memantine.

Reaction Scheme:

G start This compound intermediate N-(3,5-Dimethyladamantan-1-yl)acetamide start->intermediate 1. Acetonitrile 2. H2SO4 product 1-Amino-3,5-dimethyladamantane (Memantine) intermediate->product NaOH, heat G start1 This compound product 3,5-Dimethyladamantyl Ether start1->product start2 Aldehyde/Ketone start2->product Reductive Amination Conditions (e.g., NaBH(OAc)3) G start1 This compound product 3,5-Dimethyladamantyl Ester start1->product start2 Acid Anhydride/Acyl Chloride start2->product Base (e.g., Pyridine, DMAP) NMDA_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Excessive Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Channel Ca²⁺ Channel (Open) NMDA_R->Ca_Channel Activates Ca_Influx Excessive Ca²⁺ Influx Ca_Channel->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Memantine Memantine Memantine->Ca_Channel Blocks

3,5-Dimethyl-1-adamantanol: A Versatile Building Block for Neuroprotective and Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-1-adamantanol is a key bridged-ring alcohol that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its rigid, lipophilic, and three-dimensional adamantane cage structure imparts unique physicochemical properties to active pharmaceutical ingredients (APIs), often leading to improved pharmacokinetic and pharmacodynamic profiles. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery and development, with a particular focus on its application in the synthesis of neuroprotective agents like Memantine and its potential in the development of novel antiviral drugs.

The adamantane scaffold is known to enhance the metabolic stability and bioavailability of drug candidates. The dimethyl substitution on the adamantane core of this compound provides a specific steric and electronic profile that can be exploited for targeted drug design. These application notes will detail the synthesis of this key building block and its subsequent elaboration into valuable pharmaceutical intermediates and final drug compounds.

Key Applications

  • Neuroprotective Agents: this compound is a direct precursor to Memantine (3,5-dimethyladamantan-1-amine), an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[1] Its unique structure allows it to modulate the activity of the NMDA receptor, preventing excitotoxicity without completely blocking normal synaptic function.[2]

  • Antiviral Compounds: The adamantane core is a well-established pharmacophore in antiviral drug design, with amantadine and rimantadine being notable examples.[3] this compound can serve as a starting material for the synthesis of novel adamantane-based antiviral agents with potential activity against a range of viruses.

  • Other Therapeutic Areas: The lipophilic nature of the 3,5-dimethyladamantane moiety makes it an attractive scaffold for developing drugs targeting the central nervous system (CNS) and for enhancing the membrane permeability of various therapeutic agents.

Data Presentation

Table 1: Synthesis of this compound

Starting MaterialReagents and ConditionsProductYield (%)Reference
1,3-DimethyladamantaneBromotrichloromethane, water, manganese salts, pyridineThis compound79%[4]

Table 2: Synthesis of Memantine and Related Compounds

Starting MaterialReagents and ConditionsProductYield (%)Reference
1,3-Dimethyl-adamantaneFormamide, nitric acidN-formamido-3,5-dimethyl-adamantane98%[5]
N-formamido-3,5-dimethyl-adamantaneAqueous HClMemantine Hydrochloride85%[5]
1-Bromo-3,5-dimethyladamantaneFormamide, then acidic hydrolysisMemantine HydrochlorideNot specified[6]
1-Hydroxy-3,5-dimethyladamantaneHydrogen halide, then formamide and acidic hydrolysisMemantine HydrochlorideNot specified[6]

Experimental Protocols

Protocol 1: Synthesis of this compound from 1,3-Dimethyladamantane

This protocol is based on the reported synthesis of this compound via a manganese-catalyzed oxidation.[4]

Materials:

  • 1,3-Dimethyladamantane

  • Bromotrichloromethane (CBrCl₃)

  • Water

  • Manganese (II) salt (e.g., MnCl₂)

  • Pyridine

  • Appropriate organic solvent (e.g., dichloromethane)

  • Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

  • In a round-bottom flask, dissolve 1,3-dimethyladamantane in an appropriate organic solvent.

  • Add the manganese (II) salt and pyridine to the solution and stir.

  • To the stirred mixture, add bromotrichloromethane and water.

  • The reaction mixture is stirred at room temperature for a specified period, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction is quenched, and the organic layer is separated.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure this compound.

Expected Yield: Approximately 79%.[4]

Protocol 2: Synthesis of Memantine Hydrochloride from this compound

This protocol involves a two-step process starting with the conversion of the alcohol to a halide, followed by amination. This pathway is alluded to in patent literature.[6]

Step 1: Synthesis of 1-Bromo-3,5-dimethyladamantane

Materials:

  • This compound

  • Hydrobromic acid (HBr) or another brominating agent (e.g., PBr₃)

  • Appropriate solvent (e.g., dichloromethane)

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add the brominating agent to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield crude 1-Bromo-3,5-dimethyladamantane.

Step 2: Synthesis of Memantine Hydrochloride

Materials:

  • 1-Bromo-3,5-dimethyladamantane

  • Formamide

  • Hydrochloric acid (HCl)

  • Appropriate solvents for extraction and purification

Procedure:

  • Heat a mixture of 1-Bromo-3,5-dimethyladamantane and formamide.

  • Maintain the temperature for several hours to allow the formation of N-formyl-1-amino-3,5-dimethyladamantane.

  • After cooling, the reaction mixture is subjected to acidic hydrolysis by adding concentrated hydrochloric acid.

  • The mixture is refluxed to complete the de-formylation.

  • Upon cooling, crude Memantine Hydrochloride precipitates.

  • The crude product is collected by filtration and can be recrystallized from an appropriate solvent system to yield pure Memantine Hydrochloride.

Signaling Pathways and Mechanisms of Action

NMDA Receptor Antagonism by Memantine

Memantine, derived from this compound, exerts its neuroprotective effects by acting as an uncompetitive antagonist of the NMDA receptor. Under normal physiological conditions, the NMDA receptor channel is transiently opened by the binding of glutamate and a co-agonist (glycine or D-serine), allowing for calcium influx, which is crucial for synaptic plasticity and memory formation. However, in pathological states such as Alzheimer's disease, excessive glutamate leads to prolonged activation of the NMDA receptor, resulting in a sustained influx of calcium (Ca²⁺). This excitotoxicity triggers a cascade of neurotoxic events, including the activation of proteases and nucleases, mitochondrial dysfunction, and ultimately, neuronal cell death.[2]

Memantine's unique mechanism lies in its voltage-dependent blockade of the NMDA receptor channel. It preferentially enters and blocks the channel when it is excessively open, thus preventing the damaging effects of prolonged Ca²⁺ influx. Importantly, due to its moderate affinity and fast off-rate, Memantine does not accumulate in the channel and is readily displaced during normal synaptic transmission, thereby preserving the physiological function of the NMDA receptor.[7]

NMDA_Receptor_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Releases Action_Potential Action Potential Action_Potential->Glutamate_Vesicle Triggers Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Memantine Memantine Ca_Channel Ca²⁺ Channel (Blocked by Mg²⁺ at rest) Memantine->Ca_Channel Blocks (Uncompetitive) NMDA_Receptor->Ca_Channel Activates Ca_Influx Excessive Ca²⁺ Influx Ca_Channel->Ca_Influx Pathological State Normal_Signal Normal Synaptic Signaling Ca_Channel->Normal_Signal Physiological State Neurotoxicity Neurotoxicity & Cell Death Ca_Influx->Neurotoxicity

Caption: Mechanism of Memantine at the NMDA Receptor.

Anti-autophagic and Anti-apoptotic Effects of Memantine

Recent studies have revealed that Memantine may also exert its neuroprotective effects through the modulation of cellular housekeeping processes like autophagy and apoptosis. In a cellular model of Alzheimer's disease, Memantine was shown to inhibit neuronal autophagy and apoptosis through both mTOR-dependent and -independent signaling pathways.[8] This suggests a broader mechanism of action for Memantine beyond NMDA receptor antagonism, contributing to its therapeutic efficacy.

Memantine_Autophagy_Pathway cluster_mTOR_dependent mTOR-Dependent Pathway cluster_mTOR_independent mTOR-Independent Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy_Inhibition_mTOR Inhibition of Autophagy mTOR->Autophagy_Inhibition_mTOR Apoptosis_Inhibition Inhibition of Apoptosis Autophagy_Inhibition_mTOR->Apoptosis_Inhibition JNK1 JNK1 Bcl2_Beclin1 Bcl-2/Beclin-1 Complex JNK1->Bcl2_Beclin1 Phosphorylates Beclin1_Free Free Beclin-1 Bcl2_Beclin1->Beclin1_Free Dissociates Autophagy_Activation Activation of Autophagy Beclin1_Free->Autophagy_Activation Autophagy_Inhibition_independent Inhibition of Autophagy Autophagy_Inhibition_independent->Apoptosis_Inhibition Memantine Memantine Memantine->PI3K Activates Memantine->JNK1 Inhibits

Caption: Memantine's dual regulation of autophagy.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique structural features contribute to the desirable pharmacological properties of the resulting drug molecules. The protocols and application notes provided herein offer a foundation for researchers to utilize this important intermediate in the development of new therapeutics for neurodegenerative diseases, viral infections, and other challenging medical conditions. Further exploration of derivatives of this compound is warranted to unlock its full potential in drug discovery.

References

Anwendungs- und Protokollhinweise zur Derivatisierung der Hydroxylgruppe von 3,5-Dimethyl-1-adamantanol

Author: BenchChem Technical Support Team. Date: December 2025

Datum: 30. Dezember 2025

Zusammenfassung: Diese Anwendungsbeschreibung bietet detaillierte Protokolle und methodische Anleitungen für die chemische Derivatisierung der tertiären Hydroxylgruppe von 3,5-Dimethyl-1-adamantanol. Aufgrund der sterischen Hinderung an der Brückenkopfposition sind Standardreaktionen oft ineffizient. Daher konzentrieren sich diese Hinweise auf optimierte Methoden zur Synthese von Estern und Ethern, die für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung von besonderem Interesse sind. Die hier vorgestellten Protokolle umfassen die Steglich- und Yamaguchi-Veresterung sowie die reduktive Veretherung.

Einleitung

This compound ist ein starres, lipophiles Molekül, das als wichtiger Baustein in der medizinischen Chemie und den Materialwissenschaften dient. Seine Derivate sind von großem Interesse für die Entwicklung von Medikamenten, da der Adamantankäfig die pharmakokinetischen Eigenschaften eines Moleküls, wie z. B. die Bioverfügbarkeit und die metabolische Stabilität, verbessern kann.[1][2] Die Derivatisierung der tertiären Hydroxylgruppe ist jedoch aufgrund der erheblichen sterischen Hinderung eine Herausforderung. Standardmethoden wie die Fischer-Veresterung oder die Williamson-Ethersynthese führen oft zu geringen Ausbeuten oder zu Eliminierungsnebenprodukten.[3][4]

Diese Anwendungsbeschreibung beschreibt robuste und effiziente Protokolle zur Überwindung dieser synthetischen Hürden.

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung von this compound.

Protokolle zur Veresterung

Die Veresterung von tertiären Alkoholen erfordert milde und effiziente Kupplungsreagenzien, um die harschen Bedingungen zu vermeiden, die zu Eliminierungsreaktionen führen.

Die Steglich-Veresterung ist eine milde Methode, die sich gut für sterisch gehinderte Alkohole eignet.[3][4] Sie verwendet Dicyclohexylcarbodiimid (DCC) als Kupplungsreagenz und 4-Dimethylaminopyridin (DMAP) als Katalysator.

Abbildung 2: Vereinfachtes Schema der Steglich-Veresterung.

Experimentelles Protokoll:

  • In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Rundkolben werden this compound (1,0 Äq.), die gewünschte Carbonsäure (1,2 Äq.) und DMAP (0,1 Äq.) in wasserfreiem Dichlormethan (DCM) gelöst.

  • Die Mischung wird in einem Eisbad auf 0 °C abgekühlt.

  • DCC (1,2 Äq.), gelöst in einer minimalen Menge wasserfreiem DCM, wird langsam über 10 Minuten zu der gekühlten Lösung getropft.

  • Nach der Zugabe wird das Eisbad entfernt und die Reaktionsmischung bei Raumtemperatur für 12-24 Stunden gerührt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Nach Abschluss der Reaktion wird der ausgefallene Dicyclohexylharnstoff (DCU) durch Filtration abgetrennt.

  • Das Filtrat wird nacheinander mit 0,5 M HCl-Lösung, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung gewaschen.

  • Die organische Phase wird über wasserfreiem Na₂SO₄ oder MgSO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie (typischerweise mit einem Hexan/Ethylacetat-Gradienten) gereinigt, um den reinen Ester zu erhalten.

Tabelle 1: Zusammenfassung der Reaktionsparameter für die Steglich-Veresterung

ParameterEmpfehlungAnmerkungen
Stöchiometrie Adamantanol:Säure:DCC:DMAP1 : 1.2 : 1.2 : 0.1
Lösungsmittel Wasserfreies DCM, THFDCM ist oft die erste Wahl.
Temperatur 0 °C bis RaumtemperaturDie anfängliche Kühlung kontrolliert die Exothermie.
Reaktionszeit 12 - 24 StundenAbhängig von der Reaktivität der Carbonsäure.
Typische Ausbeute 60 - 85 %Variiert je nach sterischer Hinderung der Säure.

Die Yamaguchi-Veresterung ist besonders wirksam bei der Synthese von sterisch anspruchsvollen Estern.[5][6] Sie verläuft über ein gemischtes Anhydrid, das durch Reaktion der Carbonsäure mit 2,4,6-Trichlorbenzoylchlorid (Yamaguchi-Reagenz) gebildet wird.

Experimentelles Protokoll:

  • In einem trockenen, mit Inertgas gespülten Kolben werden die Carbonsäure (1,0 Äq.) und wasserfreies Toluol gelöst.

  • Triethylamin (1,0 Äq.) wird zugegeben, gefolgt von der tropfenweisen Zugabe von 2,4,6-Trichlorbenzoylchlorid (1,0 Äq.) bei Raumtemperatur. Die Mischung wird 2 Stunden lang gerührt, um das gemischte Anhydrid zu bilden.

  • In einem separaten Kolben werden this compound (1,5 Äq.) und DMAP (1,2 Äq.) in wasserfreiem Toluol gelöst.

  • Die Lösung des gemischten Anhydrids aus Schritt 2 wird langsam zu der alkoholischen Lösung aus Schritt 3 gegeben.

  • Die resultierende Mischung wird 12 Stunden lang bei Raumtemperatur oder leicht erhöhter Temperatur (40-60 °C) gerührt.

  • Nach Beendigung der Reaktion wird die Mischung mit Diethylether verdünnt und nacheinander mit 1 M HCl-Lösung, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung gewaschen.

  • Die organische Phase wird getrocknet (Na₂SO₄), filtriert und das Lösungsmittel im Vakuum entfernt.

  • Das Produkt wird durch Säulenchromatographie gereinigt.

Tabelle 2: Zusammenfassung der Reaktionsparameter für die Yamaguchi-Veresterung

ParameterEmpfehlungAnmerkungen
Reagenzien Säure, 2,4,6-Trichlorbenzoylchlorid, Et₃N, DMAPDMAP wird in stöchiometrischen Mengen verwendet.
Lösungsmittel Wasserfreies Toluol, THFToluol wird häufig verwendet.
Temperatur Raumtemperatur bis 60 °CErwärmung kann die Reaktionsgeschwindigkeit erhöhen.
Reaktionszeit 4 - 12 StundenTypischerweise schneller als die Steglich-Veresterung.
Typische Ausbeute 70 - 90 %Oft höhere Ausbeuten bei stark gehinderten Substraten.

Protokolle zur Veretherung

Die Synthese von tertiären Ethern ist notorisch schwierig. Die reduktive Veretherung bietet einen modernen und effektiven Ansatz.

Diese Methode koppelt Alkohole direkt mit Aldehyden oder Ketonen unter Verwendung eines Reduktionsmittels, typischerweise eines Silans, und eines Katalysators.[7][8] Sie vermeidet die Bildung von Eliminierungsprodukten, die bei SN1/SN2-Reaktionen mit tertiären Alkoholen häufig auftreten.

Abbildung 3: Vereinfachtes Schema der reduktiven Veretherung.

Experimentelles Protokoll:

  • In einem trockenen Kolben werden this compound (1,2 Äq.), das Aldehyd oder Keton (1,0 Äq.) und der Katalysator (z.B. Schreiner-Thioharnstoff, 5 mol%) in einem wasserfreien aprotischen Lösungsmittel (z.B. DCM) gelöst.

  • Die Mischung wird auf 0 °C gekühlt.

  • Ein Silan-Reduktionsmittel, wie z.B. Chlordimethylsilan (CDMS, 2,0 Äq.), wird langsam zugegeben.

  • Die Reaktion wird bei Raumtemperatur für 16-24 Stunden gerührt. Der Fortschritt wird mittels DC oder GC-MS überwacht.

  • Nach Abschluss der Reaktion wird die Mischung vorsichtig mit einer gesättigten wässrigen NaHCO₃-Lösung gequencht, um überschüssiges Silan und Säure zu neutralisieren.

  • Die Phasen werden getrennt, und die wässrige Phase wird mit DCM extrahiert.

  • Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über Na₂SO₄ getrocknet, filtriert und das Lösungsmittel wird eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie gereinigt, um den gewünschten Ether zu isolieren.

Tabelle 3: Zusammenfassung der Reaktionsparameter für die reduktive Veretherung

ParameterEmpfehlungAnmerkungen
Katalysator Schreiner-Thioharnstoff, Brønsted-SäurenDie Wahl des Katalysators ist entscheidend.[7]
Reduktionsmittel Chlordimethylsilan (CDMS), Triethylsilan (TES)Silane sind effektive Hydrid-Donoren unter diesen Bedingungen.
Lösungsmittel Wasserfreies DCM, ToluolDas Lösungsmittel muss aprotisch sein.
Temperatur 0 °C bis RaumtemperaturMilde Bedingungen verhindern Nebenreaktionen.
Typische Ausbeute 65 - 80 %Gute Ausbeuten auch für sterisch gehinderte tertiäre Alkohole.[7]

Anwendungen in der Wirkstoffentwicklung

Die Derivatisierung von this compound ist für die Wirkstoffentwicklung von großer Bedeutung. Der Adamantylrest dient als lipophiler Anker, der die Wechselwirkung eines Wirkstoffs mit seinem biologischen Ziel verbessern kann.[9] Beispielsweise ist Memantin (1-Amino-3,5-dimethyladamantan) ein Medikament zur Behandlung der Alzheimer-Krankheit, dessen Wirksamkeit eng mit dem Adamantangerüst zusammenhängt.[10]

Die hier beschriebenen Ester- und Etherderivate können als:

  • Prodrugs: Ester können im Körper enzymatisch gespalten werden, um den aktiven Wirkstoff freizusetzen.

  • Analoga: Die Variation der Ester- oder Ether-Seitenkette ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR), um die Wirksamkeit und Selektivität zu optimieren.

  • Werkzeuge für die chemische Biologie: Funktionalisierte Derivate können zur Synthese von Sonden für die Untersuchung von Zielproteinen verwendet werden.

Abbildung 4: Logischer Arbeitsablauf der Anwendung von Adamantanderivaten in der Wirkstoffentdeckung.

References

Application Notes & Protocols: Investigating 3,5-Dimethyl-1-adamantanol in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Potential of Adamantane Scaffolds in CNS Disorders

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function, often driven by complex pathological cascades including excitotoxicity, neuroinflammation, and protein aggregation.[1][2] The adamantane scaffold has emerged as a privileged structure in the design of therapeutics for central nervous system (CNS) disorders due to its favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.[3][4]

Memantine, an adamantane derivative, is a well-established N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of moderate to severe Alzheimer's disease.[5][6] Its mechanism of action involves blocking excessive extrasynaptic NMDA receptor activity, which is implicated in the excitotoxic neuronal damage seen in neurodegeneration, while preserving normal synaptic function.[5][7][8] Beyond direct NMDA receptor antagonism, there is evidence that memantine may also exert neuroprotective effects by reducing microglia-associated inflammation and stimulating the release of neurotrophic factors from astrocytes.[9]

This document provides a comprehensive guide for the investigation of 3,5-Dimethyl-1-adamantanol, a structural analog of memantine, as a potential therapeutic agent in neurodegenerative disease research. We present its hypothesized mechanism of action based on its structural similarity to memantine, along with detailed protocols for its characterization and validation in both in vitro and in vivo models.

Hypothesized Mechanism of Action: NMDA Receptor Modulation and Neuroprotection

Based on its adamantane core, this compound is hypothesized to function as a low-affinity, uncompetitive NMDA receptor antagonist. This mechanism is crucial for preventing the pathological, sustained influx of Ca²⁺ through NMDA receptor channels that leads to excitotoxicity, without interfering with the normal, transient receptor activation required for learning and memory.[7][8] The proposed signaling pathway is illustrated below.

NMDA_Receptor_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Binds Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel Activates Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Channel->Excitotoxicity Excessive Ca²⁺ Influx 3_5_Dimethyl_1_adamantanol This compound 3_5_Dimethyl_1_adamantanol->Ca_Channel Blocks In_Vitro_Workflow Cell_Culture Neuronal Cell Culture (e.g., Primary Cortical Neurons) Toxicity_Induction Induce Neurotoxicity (e.g., Glutamate, H₂O₂) Cell_Culture->Toxicity_Induction Treatment Treat with this compound (Dose-Response) Toxicity_Induction->Treatment Assessment Assess Neuroprotection Treatment->Assessment Viability Cell Viability Assay (MTT, LDH) Assessment->Viability Oxidative_Stress Oxidative Stress Assay (ROS Measurement) Assessment->Oxidative_Stress Apoptosis Apoptosis Assay (Caspase-3 Activity) Assessment->Apoptosis

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Memantine, an uncompetitive NMDA receptor antagonist, is a crucial therapeutic agent for managing moderate to severe Alzheimer's disease. Its synthesis has been approached through various routes, frequently commencing from 1,3-dimethyladamantane. This document details the application of 3,5-Dimethyl-1-adamantanol as a key starting material in the synthesis of Memantine and its derivatives. The use of this tertiary alcohol offers a direct pathway to the core intermediate, N-(3,5-dimethyladamantan-1-yl)acetamide, via the Ritter reaction, thereby providing a viable alternative to methods involving halogenated adamantanes.

The protocols outlined below provide a comprehensive guide for the synthesis, including detailed experimental procedures, expected yields, and reaction conditions. The information is intended to support researchers in the efficient and safe production of Memantine and related compounds for further study and development.

Synthesis Overview

The synthesis of Memantine Hydrochloride from this compound is a two-step process. The first step involves the acid-catalyzed Ritter reaction of this compound with acetonitrile to form the intermediate N-(3,5-dimethyladamantan-1-yl)acetamide. The subsequent step is the hydrolysis of this acetamide to yield Memantine, which is then converted to its hydrochloride salt.

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of N-(3,5-dimethyladamantan-1-yl)acetamide (Ritter Reaction)

Reagent/ParameterMolar Ratio/ValueNotes
This compound1.0 eqStarting material
AcetonitrileExcess (serves as reagent and solvent)Anhydrous conditions recommended
Sulfuric Acid (96-98%)Catalytic to stoichiometric amountAdded slowly at low temperature
Reaction Temperature0 °C to Room TemperatureInitial cooling is crucial
Reaction Time12-24 hoursMonitor by TLC or GC
Expected Yield85-95%Dependent on reaction scale and conditions

Table 2: Reagents and Conditions for the Hydrolysis of N-(3,5-dimethyladamantan-1-yl)acetamide and Salt Formation

Reagent/ParameterMolar Ratio/ValueNotes
N-(3,5-dimethyladamantan-1-yl)acetamide1.0 eqStarting intermediate
Sodium Hydroxide5-10 eqStrong base for hydrolysis
Diethylene GlycolSolventHigh-boiling solvent
Reaction Temperature>190 °C (Reflux)Forcing conditions are necessary[1]
Reaction Time6-10 hoursMonitor for completion of hydrolysis[1][2]
Hydrochloric AcidStoichiometric amountFor conversion to the hydrochloride salt
Expected Yield~96% (for hydrolysis step)[3]High yields are reported for the hydrolysis[3]

Experimental Protocols

Protocol 1: Synthesis of N-(3,5-dimethyladamantan-1-yl)acetamide via Ritter Reaction

This protocol describes the synthesis of the key acetamide intermediate from this compound.

Materials:

  • This compound

  • Acetonitrile (anhydrous)

  • Concentrated Sulfuric Acid (96-98%)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in an excess of anhydrous acetonitrile.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add concentrated sulfuric acid dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3,5-dimethyladamantan-1-yl)acetamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Protocol 2: Hydrolysis of N-(3,5-dimethyladamantan-1-yl)acetamide to Memantine

This protocol outlines the base-catalyzed hydrolysis of the acetamide intermediate to yield the free base of Memantine.[1][2][3]

Materials:

  • N-(3,5-dimethyladamantan-1-yl)acetamide

  • Sodium Hydroxide (pellets)

  • Diethylene Glycol

  • Water

  • Toluene

  • Reflux apparatus

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add N-(3,5-dimethyladamantan-1-yl)acetamide, sodium hydroxide pellets, and diethylene glycol.[3]

  • Heat the mixture to reflux (approximately 190-250 °C) and maintain for 6-10 hours.[1][4]

  • Monitor the reaction for the disappearance of the starting material by TLC or GC.

  • After completion, cool the reaction mixture to below 100 °C and add water under stirring.

  • Extract the aqueous mixture with toluene (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Memantine free base as a residue.

Protocol 3: Conversion of Memantine to Memantine Hydrochloride

This protocol details the final step of converting the Memantine free base to its stable hydrochloride salt.

Materials:

  • Memantine free base

  • Ethyl acetate

  • Hydrochloric acid solution in ethyl acetate (or ethereal HCl)

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the crude Memantine free base in ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in ethyl acetate (or ethereal HCl) dropwise with stirring.

  • A white precipitate of Memantine Hydrochloride will form.

  • Continue stirring in the ice bath for 1 hour to ensure complete precipitation.

  • Filter the solid, wash with cold ethyl acetate, and dry under vacuum to yield pure Memantine Hydrochloride.

Visualizations

Synthesis_Workflow Adamantanol This compound Acetamide N-(3,5-dimethyladamantan-1-yl)acetamide Adamantanol->Acetamide Acetonitrile, H₂SO₄ (Ritter Reaction) Memantine_Base Memantine (free base) Acetamide->Memantine_Base NaOH, Diethylene Glycol (Hydrolysis) Memantine_HCl Memantine Hydrochloride Memantine_Base->Memantine_HCl HCl (Salt Formation) Ritter_Mechanism cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Hydrolysis to Amide Adamantanol This compound Protonated_Alcohol Protonated Alcohol Adamantanol->Protonated_Alcohol + H⁺ Carbocation Adamantyl Carbocation + H₂O Protonated_Alcohol->Carbocation - H₂O Nitrilium_Ion Nitrilium Ion Carbocation->Nitrilium_Ion + Acetonitrile Acetonitrile Acetonitrile Water_Attack Addition of Water Nitrilium_Ion->Water_Attack + H₂O Proton_Transfer Proton Transfer Water_Attack->Proton_Transfer Amide N-(3,5-dimethyladamantan-1-yl)acetamide Proton_Transfer->Amide - H⁺

References

Application Note: Protocol for Monitoring the Synthesis of 3,5-Dimethyl-1-adamantanol by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dimethyl-1-adamantanol is a key intermediate in the synthesis of various pharmaceutical compounds, including Memantine, which is used in the treatment of Alzheimer's disease.[1] The rigid and lipophilic adamantane cage is a privileged scaffold in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates.[2][3][4] Accurate monitoring of its synthesis is crucial for optimizing reaction conditions, maximizing yield, and minimizing impurity formation. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for this purpose, offering high separation efficiency and definitive compound identification.[5][6] This application note provides a detailed protocol for monitoring the synthesis of this compound from its precursor, 1,3-dimethyladamantane, using GC-MS.

Principle of the Method

The progress of the chemical reaction is monitored by periodically sampling the reaction mixture. Each sample is quenched to stop the reaction, and the components are extracted. Gas chromatography (GC) separates the volatile compounds in the sample based on their boiling points and interactions with the stationary phase of the GC column.[6][7] As the separated components elute from the column, they enter the mass spectrometer (MS), which ionizes and fragments the molecules. The resulting mass spectrum serves as a molecular "fingerprint," allowing for unambiguous identification of the starting material, product, and any byproducts.[7] By comparing the peak areas of the reactant and product over time, the reaction conversion and progress can be accurately quantified. An internal standard is used to correct for variations in sample preparation and injection volume, ensuring high precision and accuracy.[8][9]

Experimental Protocol

This protocol outlines the necessary steps from sample collection from the reaction vessel to final data analysis.

1. Materials and Reagents

  • 1,3-Dimethyladamantane (Starting Material)

  • This compound (Analytical Standard)

  • Dodecane or Tetradecane (Internal Standard)

  • Dichloromethane (DCM), GC Grade

  • Ethyl Acetate (EtOAc), GC Grade

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (for optional derivatization)

  • Pyridine or Acetonitrile (Derivatization Solvent)

  • Deionized Water

  • Micropipettes and tips

  • 2 mL GC vials with caps

  • Vortex mixer

  • Centrifuge

2. Instrumentation

  • A Gas Chromatograph equipped with a Mass Spectrometer (GC-MS) and an autosampler is required.

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

3. Synthesis Overview

The synthesis involves the oxidation of 1,3-dimethyladamantane to this compound. This can be achieved through various methods, such as "dry ozonation" on silica gel or oxidation using other appropriate reagents.[10] The protocol below is independent of the specific synthetic method but assumes a reaction in an organic solvent.

4. Sampling and Sample Preparation

  • Sampling: At predetermined time points (e.g., t = 0, 1h, 2h, 4h, etc.), carefully withdraw a small aliquot (approx. 50-100 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing 1 mL of cold saturated NaHCO₃ solution to neutralize any acidic reagents. Vortex vigorously for 30 seconds.[8]

  • Extraction: Add 1 mL of Dichloromethane (or Ethyl Acetate) to the quenched sample. Vortex for 1 minute to extract the organic components.

  • Phase Separation: Centrifuge the vial for 5 minutes at 2000 rpm to ensure a clean separation of the aqueous and organic layers.

  • Drying: Carefully transfer the bottom organic layer (DCM) to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • Dilution and Internal Standard Addition: Transfer 100 µL of the dried organic extract to a 2 mL GC vial. Add 800 µL of DCM and 100 µL of the internal standard solution (e.g., Dodecane in DCM at 1 mg/mL). This results in a 1:10 final dilution.

5. Optional Derivatization Protocol

For enhanced volatility and improved chromatographic peak shape of the alcohol, silylation is recommended.[11][12]

  • After the drying step (4.5), transfer 100 µL of the organic extract to a clean GC vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Add 100 µL of pyridine (or acetonitrile) and 100 µL of BSTFA.

  • Cap the vial tightly and heat at 70°C for 30 minutes.[12]

  • Cool to room temperature. Add the internal standard and dilute with DCM as described in step 4.6.

6. GC-MS Analysis

The following table outlines the recommended starting parameters for the GC-MS instrument. These may require optimization based on the specific instrument used.

Parameter Value
GC System
Inlet Temperature250 °C
Injection Volume1 µL
Split Ratio20:1
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven Program
Initial Temperature80 °C, hold for 2 minutes
Ramp Rate15 °C/min to 280 °C
Final Temperature280 °C, hold for 5 minutes
MS System
Ion Source Temp230 °C
Quadrupole Temp150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Scan Range40 - 350 m/z
Solvent Delay3 minutes

Data Presentation

Compound Identification

Identify the compounds in the chromatogram based on their retention times (RT) and by comparing their mass spectra with reference standards or a spectral library (e.g., NIST).

Compound Expected RT (min) Molecular Ion (m/z) Key Fragment Ions (m/z)
1,3-Dimethyladamantane~8.5164149, 107, 93
Dodecane (IS)~9.217057, 43
This compound~10.1180165, 121, 107, 95

Note: Retention times are estimates and will vary with the specific system and method.

Quantitative Analysis of Reaction Progress

The relative percentage of the starting material and product can be calculated from the peak areas in the chromatogram. The use of an internal standard allows for the precise determination of concentration changes over time.

Time Point 1,3-Dimethyladamantane (% Peak Area) This compound (% Peak Area) Conversion (%)
0 h99.5< 0.50
1 h65.234.134.6
2 h31.867.567.8
4 h8.990.290.6
6 h2.197.397.9

Note: Data is for illustrative purposes only.

Workflow Visualization

The following diagram illustrates the complete workflow for monitoring the synthesis reaction.

G cluster_prep Sample Preparation cluster_optional Optional Step cluster_analysis Analysis Reaction Ongoing Synthesis Reaction Mixture Sampling 1. Aliquot Sampling Reaction->Sampling Quenching 2. Quenching (e.g., NaHCO3) Sampling->Quenching Extraction 3. Liquid-Liquid Extraction (DCM) Quenching->Extraction Drying 4. Drying (Na2SO4) & Dilution Extraction->Drying Derivatization Derivatization (BSTFA) For improved chromatography Drying->Derivatization Improves Peak Shape GCMS 5. GC-MS Analysis Drying->GCMS Direct Injection Derivatization->GCMS Data 6. Data Processing (Identification & Quantification) GCMS->Data Result Reaction Progress Report (Conversion vs. Time) Data->Result

Caption: Workflow for GC-MS monitoring of this compound synthesis.

This application note provides a robust and reliable GC-MS protocol for monitoring the synthesis of this compound. The method allows for accurate tracking of reactant consumption and product formation, providing critical data for reaction optimization and yield determination. The optional derivatization step can further enhance the quality of the chromatographic data, especially for achieving high-resolution separation and symmetric peak shapes. This protocol is a valuable tool for researchers and chemists involved in the development and manufacturing of adamantane-based pharmaceutical intermediates.

References

Scale-up Synthesis of 3,5-Dimethyl-1-adamantanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 3,5-Dimethyl-1-adamantanol, a key intermediate in the development of various therapeutic agents. The unique rigid and lipophilic structure of the adamantane cage makes it a valuable scaffold in medicinal chemistry. These guidelines are intended to assist researchers in transitioning from laboratory-scale synthesis to larger-scale production.

Introduction

This compound is a tertiary alcohol derivative of adamantane. Its synthesis on a larger scale requires careful consideration of reaction conditions, purification methods, and safety protocols to ensure high yield and purity. This document outlines two primary synthetic routes for the scale-up production of this compound, starting from 1,3-dimethyladamantane.

Physicochemical Properties

A summary of the relevant physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number707-37-9[1][2]
Molecular FormulaC₁₂H₂₀O[1][2]
Molecular Weight180.29 g/mol [1][2]
AppearanceWhite crystalline solid
Melting PointNot specified
Boiling PointNot specified
SolubilitySoluble in organic solvents

Synthetic Routes for Scale-up

Two primary methods are considered for the scale-up synthesis of this compound:

  • Method A: Direct oxidation of 1,3-dimethyladamantane.

  • Method B: Bromination of 1,3-dimethyladamantane followed by hydrolysis.

The choice of method will depend on factors such as the availability of starting materials, desired purity, and the scale of the synthesis.

SynthesisRoutes 1,3-Dimethyladamantane 1,3-Dimethyladamantane This compound This compound 1,3-Dimethyladamantane->this compound Method A: Direct Oxidation 1-Bromo-3,5-dimethyladamantane 1-Bromo-3,5-dimethyladamantane 1,3-Dimethyladamantane->1-Bromo-3,5-dimethyladamantane Bromination 1-Bromo-3,5-dimethyladamantane->this compound Method B: Hydrolysis

Caption: Overview of synthetic routes to this compound.

Method A: Direct Oxidation of 1,3-Dimethyladamantane

This method involves the direct hydroxylation of the tertiary carbon atom of 1,3-dimethyladamantane. A reported procedure utilizes a manganese-catalyzed oxidation.

Experimental Protocol

Reaction Setup:

  • To a stirred solution of 1,3-dimethyladamantane in a suitable solvent (e.g., a mixture of bromotrichloromethane and water), add a catalytic amount of a manganese salt (e.g., manganese(II) acetate) and a pyridine-based activator.

  • The reaction is typically carried out at a controlled temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).

Work-up and Purification:

  • Upon completion, quench the reaction and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

A specific example reports a yield of 79% for the synthesis of 3,5-dimethyladamantan-1-ol by the reaction of 1,3-dimethyladamantane with bromotrichloromethane and water in the presence of manganese salts and pyridine.[3]

Process Workflow

MethodA_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Charge_Reactants Charge 1,3-dimethyladamantane, solvent, catalyst, and activator Start->Charge_Reactants Reaction_Step Controlled Temperature Reaction Charge_Reactants->Reaction_Step Monitor Monitor Progress (GC-MS) Reaction_Step->Monitor Quench Quench Reaction Monitor->Quench Extraction Extraction and Washing Quench->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Purification Purification (Recrystallization/ Column Chromatography) Drying_Concentration->Purification Final_Product This compound Purification->Final_Product MethodB_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Hydrolysis Start_B 1,3-Dimethyladamantane Bromination_Reaction Bromination Reaction Start_B->Bromination_Reaction Workup_Bromo Work-up and Purification Bromination_Reaction->Workup_Bromo Intermediate 1-Bromo-3,5-dimethyladamantane Workup_Bromo->Intermediate Hydrolysis_Reaction Hydrolysis Reaction Intermediate->Hydrolysis_Reaction Workup_Alcohol Work-up and Purification Hydrolysis_Reaction->Workup_Alcohol Final_Product_B This compound Workup_Alcohol->Final_Product_B

References

Application Notes and Protocols for 3,5-Dimethyl-1-adamantanol as a Negative Control in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In biological assays, particularly in the context of drug discovery and development, the use of appropriate controls is paramount to validate experimental results. A negative control is a compound that is structurally similar to the active test compound but is biologically inactive against the target of interest. This allows researchers to distinguish the specific effects of the active compound from non-specific or off-target effects. 3,5-Dimethyl-1-adamantanol is an ideal negative control for studies involving biologically active adamantane derivatives, such as the N-methyl-D-aspartate (NMDA) receptor antagonist memantine and the antiviral agent amantadine.

The adamantane scaffold, a rigid and lipophilic cage-like structure, is a privileged motif in medicinal chemistry.[1] Its derivatives have shown a wide range of biological activities, including antiviral, antibacterial, and effects on the central nervous system.[2] However, subtle modifications to the adamantane core or its substituents can dramatically alter or abolish biological activity.[3]

This document provides detailed application notes and protocols for the use of this compound as a negative control in biological assays targeting the NMDA receptor and the influenza A M2 proton channel.

Rationale for Use as a Negative Control

This compound is the hydroxylated analog of memantine (3,5-dimethyl-1-aminoadamantane), a well-known NMDA receptor antagonist used in the treatment of Alzheimer's disease. The primary difference between the two molecules is the substitution at the 1-position of the adamantane cage: a hydroxyl group (-OH) in this compound versus an amino group (-NH2) in memantine.

The biological activity of memantine is critically dependent on the protonated amino group at physiological pH. This positively charged amine interacts with the magnesium (Mg2+) binding site within the pore of the NMDA receptor channel, leading to its blockade.[4] Structure-activity relationship (SAR) studies have consistently shown that modifications to this amino group, such as conversion to an amide, result in a loss of NMDA receptor activity. Therefore, the replacement of the essential amino group with a hydroxyl group, which is not protonated at physiological pH, is expected to render this compound inactive as an NMDA receptor antagonist.

Similarly, for adamantane-based antivirals like amantadine that target the influenza A M2 proton channel, the amino group is crucial for its inhibitory activity. While 3,5-dimethyl substitution has been shown to be detrimental to the anti-influenza A activity of amantadine, the presence of a hydroxyl group instead of an amine further ensures a lack of specific interaction with the M2 channel.[3]

Data Presentation

The following table summarizes the known biological activity of memantine and the expected inactivity of this compound, making it a suitable negative control.

CompoundTargetBiological Activity (IC50)Rationale for Inactivity of Control
Memantine NMDA Receptor~1-5 µMThe protonated amino group at the 1-position is essential for binding within the NMDA receptor channel and blocking ion flow.
This compound NMDA ReceptorExpected to be inactive (>100 µM)The hydroxyl group at the 1-position is not protonated at physiological pH and therefore cannot mimic the critical interaction of memantine's amino group with the Mg2+ binding site in the NMDA receptor channel. The absence of this key pharmacophore leads to a loss of specific binding and inhibitory activity.
Amantadine Influenza A M2 Channel~10 µMThe amino group is a key pharmacophore for blocking the proton channel.
This compound Influenza A M2 ChannelExpected to be inactive (>100 µM)Lacks the essential amino group for M2 channel interaction. Additionally, substitutions at the 3 and 5 positions of the adamantane cage have been shown to be detrimental to the anti-influenza activity of amantadine derivatives.[3]

Experimental Protocols

Protocol 1: Evaluation of NMDA Receptor Antagonism using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes a method to assess the inhibitory activity of test compounds on NMDA receptors expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for NMDA receptor subunits (e.g., GluN1 and GluN2A)

  • Nuclease-free water

  • Barth's solution

  • Recording solution (e.g., 90 mM NaCl, 1 mM KCl, 10 mM HEPES, 0.5 mM BaCl₂, pH 7.4)

  • Agonist solution: Recording solution supplemented with glutamate and glycine (e.g., 100 µM glutamate and 10 µM glycine)

  • Test compounds: Memantine (positive control), this compound (negative control) dissolved in recording solution at various concentrations.

  • Two-electrode voltage clamp setup

Methodology:

  • Oocyte Preparation and cRNA Injection:

    • Surgically harvest oocytes from a female Xenopus laevis.

    • Treat with collagenase to defolliculate the oocytes.

    • Inject oocytes with a mixture of cRNAs encoding the desired NMDA receptor subunits (e.g., 5-50 ng of a 1:1 mixture of GluN1 and GluN2A cRNA).

    • Incubate the injected oocytes in Barth's solution at 18°C for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping.

    • Clamp the membrane potential at a holding potential of -70 mV.

    • Establish a stable baseline current in the recording solution.

  • Agonist Application and Compound Testing:

    • Apply the agonist solution to elicit an inward current mediated by the expressed NMDA receptors.

    • Once a stable agonist-induced current is achieved, co-apply the agonist solution with increasing concentrations of the test compound (e.g., memantine or this compound).

    • Record the inhibition of the agonist-induced current at each concentration.

    • Wash the oocyte with the agonist solution between applications of different concentrations to allow for current recovery.

  • Data Analysis:

    • Measure the peak inward current in the presence of each concentration of the test compound.

    • Normalize the current to the maximal agonist-induced current.

    • Plot the normalized current as a function of the compound concentration and fit the data to a concentration-response curve to determine the IC₅₀ value.

    • For this compound, no significant inhibition is expected at concentrations up to at least 100 µM.

Protocol 2: Radioligand Binding Assay for NMDA Receptor

This protocol describes a method to assess the ability of a compound to displace a radiolabeled ligand from the NMDA receptor.

Materials:

  • Rat brain tissue (e.g., cortex or hippocampus)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]MK-801)

  • Non-specific binding control (e.g., high concentration of unlabeled MK-801 or memantine)

  • Test compounds: Memantine (positive control), this compound (negative control) at various concentrations.

  • Scintillation cocktail and liquid scintillation counter.

Methodology:

  • Membrane Preparation:

    • Dissect the desired brain region from rats and homogenize in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and centrifugation.

    • Resuspend the final membrane pellet in the assay buffer.

  • Binding Assay:

    • In a series of tubes, add a constant amount of the membrane preparation.

    • Add a constant concentration of the radioligand (e.g., [³H]MK-801) to each tube.

    • For determining non-specific binding, add a high concentration of an unlabeled competitor.

    • Add increasing concentrations of the test compounds (memantine or this compound) to the experimental tubes.

    • Incubate the tubes at a specific temperature (e.g., room temperature) for a set period to reach equilibrium.

  • Separation and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of specific binding in the presence of each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the compound concentration to generate a competition curve and calculate the IC₅₀ or Kᵢ value.

    • This compound is not expected to displace the radioligand at reasonable concentrations.

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis oocyte Xenopus Oocyte Preparation injection NMDA Receptor cRNA Injection oocyte->injection incubation Incubation (2-5 days) injection->incubation setup Two-Electrode Voltage Clamp Setup incubation->setup agonist Agonist Application (Glutamate + Glycine) setup->agonist compound Co-application of Test Compound agonist->compound wash Washout compound->wash wash->agonist record Record Current Inhibition wash->record plot Concentration-Response Curve record->plot ic50 Determine IC50 plot->ic50 signaling_pathway cluster_membrane Postsynaptic Membrane receptor NMDA Receptor channel Ion Channel receptor->channel Opens ca_influx Ca²+ Influx channel->ca_influx Allows no_effect No Effect glutamate Glutamate glutamate->receptor Binds memantine Memantine (Active Compound) memantine->channel Blocks control This compound (Negative Control) control->channel No Interaction logical_relationship start Is the compound an adamantane derivative? amino Does it have a protonated amino group at position 1? start->amino Yes other Activity depends on other substitutions start->other No hydroxyl Does it have a hydroxyl group at position 1? amino->hydroxyl No active Biologically Active (e.g., Memantine) amino->active Yes inactive Biologically Inactive (Negative Control) hydroxyl->inactive Yes hydroxyl->other No

References

Application Notes and Protocols: Utilizing 3,5-Dimethyl-1-adamantanol in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane derivatives have long been recognized as privileged scaffolds in medicinal chemistry, owing to their unique combination of a rigid, three-dimensional structure, high lipophilicity, and metabolic stability.[1][2] The adamantane cage can serve as a robust anchor to orient pharmacophoric groups in a precise manner for optimal interaction with biological targets.[3] Among the various substituted adamantanes, 3,5-Dimethyl-1-adamantanol is a key starting material and structural motif, notably as a precursor to the N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine, which is used in the treatment of Alzheimer's disease.[4] The dimethyl substitutions at the 3 and 5 positions enhance lipophilicity, which can improve pharmacokinetic properties such as penetration of the blood-brain barrier.[4]

These application notes provide a comprehensive guide to utilizing this compound in structure-activity relationship (SAR) studies. The content includes detailed experimental protocols for the synthesis of derivatives, curated quantitative data from SAR studies on key biological targets, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative SAR Data

The following tables summarize quantitative data from SAR studies of adamantane derivatives, highlighting the impact of substitutions on biological activity.

Table 1: SAR of Adamantane Derivatives as Hypoglycemic Agents (Sulfonylureas)

Compound IDR Group on AdamantaneRelative Potency (Rat)
1 1-Adamantyl15.5
2 3-Methyl-1-adamantyl2.8
3 3,5-Dimethyl-1-adamantyl0
4 1-Adamantyl-CH2-0.2
Data adapted from a study on adamantane-substituted sulfonylureas, demonstrating the sensitivity of the binding pocket to the size and shape of the lipophilic group.[1] A marked decrease in potency is observed with the addition of methyl groups to the adamantane core in this particular series.

Table 2: SAR of Adamantyl Ethanone Pyridyl Derivatives as 11β-HSD1 Inhibitors

Compound IDLinker (X)R Grouph11β-HSD1 IC50 (nM)m11β-HSD1 IC50 (nM)
5 O4-pyridyl48 ± 542 ± 3
6 S4-pyridyl105 ± 1580 ± 10
7 SO4-pyridyl34 ± 430 ± 5
8 SO24-pyridyl45 ± 640 ± 6
This table showcases the inhibitory activity of adamantyl ethanone derivatives against human and mouse 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[5] The data indicates that a sulfoxide linker provides potent inhibition.

Experimental Protocols

Detailed methodologies for key experiments in the synthesis of 3,5-dimethyladamantane derivatives are provided below.

Protocol 1: Synthesis of 1-Bromo-3,5-dimethyladamantane from 1,3-Dimethyladamantane

This protocol describes the bromination of 1,3-dimethyladamantane, a common precursor for introducing functionalities at the 1-position.

Materials:

  • 1,3-Dimethyladamantane

  • Bromine (Br₂)

  • Hydrobromic acid in acetic acid (HBr/AcOH) (catalytic amount)

  • Methylene chloride (DCM)

  • 5% Sodium hydrosulfite solution

  • Deionized water

Procedure:

  • To a reaction flask, add 1,3-dimethyladamantane (100 g, 0.6 mol) and a catalytic amount of HBr in acetic acid (1 ml) at room temperature (25-30 °C).[6]

  • Heat the reaction mixture to 50-55 °C.[6]

  • Slowly add bromine (124.7 ml, 2.41 moles) dropwise to the reaction mixture while maintaining the temperature at 50-55 °C.[6]

  • Maintain the reaction at this temperature for 12 hours.[6]

  • After the reaction is complete, distill off the excess bromine under atmospheric pressure until the temperature reaches 85 °C.[6]

  • Cool the reaction mixture to 25-30 °C and add DCM (800 ml). Stir for 30 minutes.[6]

  • Cool the DCM mixture to 5 °C and slowly add a pre-prepared 5% sodium hydrosulfite solution (1500 ml) to quench the remaining bromine.[6]

  • Separate the organic (DCM) layer and wash it twice with deionized water (100 ml).[6]

  • The DCM layer containing the product can be used for subsequent steps or the solvent can be removed under reduced pressure to yield crude 1-bromo-3,5-dimethyladamantane.

Protocol 2: Synthesis of 1-Amino-3,5-dimethyladamantane (Memantine) from 1-Bromo-3,5-dimethyladamantane

This protocol details the amination of 1-bromo-3,5-dimethyladamantane using urea.

Materials:

  • 1-Bromo-3,5-dimethyladamantane

  • Urea

  • Diphenyl ether

  • Toluene

  • Sodium hydroxide solution (30%)

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, combine 1-bromo-3,5-dimethyladamantane (12.15 g, 0.05 mol), urea (9 g, 0.15 mol), and diphenyl ether (20 ml).[7]

  • Heat the mixture with stirring to 175 °C for 1 hour.[8]

  • Increase the temperature to 220 °C and maintain for an additional 2 hours.[8]

  • Cool the reaction mixture to room temperature.

  • To isolate the free base, adjust the pH of the reaction mixture to 12 by adding 30% sodium hydroxide solution.[7]

  • Extract the product with toluene. Wash the organic layer with water.

  • To form the hydrochloride salt, treat the toluene solution with hydrochloric acid. The precipitate, 1-amino-3,5-dimethyladamantane hydrochloride (Memantine HCl), can be collected by filtration.[7]

Protocol 3: General Procedure for the Synthesis of Adamantyl Amides

This protocol provides a general method for coupling an adamantane carboxylic acid with an amine, a common strategy in SAR studies.

Materials:

  • 3,5-Dimethyl-1-adamantanecarboxylic acid

  • Amine of interest

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 3,5-Dimethyl-1-adamantanecarboxylic acid (1 equivalent) in DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts relevant to the SAR of this compound derivatives.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine (Co-agonist) Glycine->NMDA_R Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Channel Opening Signaling_Cascade Downstream Signaling Cascade Ca_ion->Signaling_Cascade Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascade->Synaptic_Plasticity Memantine Memantine (Antagonist from This compound) Memantine->NMDA_R Channel Block

Caption: NMDA Receptor Signaling Pathway and Site of Action for Memantine.

SAR_Workflow Start This compound (Starting Material) Synthesis Chemical Synthesis (e.g., Etherification, Amination, Esterification) Start->Synthesis Library Library of Analogs (Varying R-groups) Synthesis->Library Screening Biological Screening (e.g., Binding Assays, Enzyme Inhibition) Library->Screening Data Quantitative Data (IC₅₀, Kᵢ, etc.) Screening->Data SAR_Analysis Structure-Activity Relationship Analysis Data->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Design

References

Adamantane Derivatives in Competitive Binding Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adamantane, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and physicochemical properties are leveraged to enhance the binding affinity, selectivity, and pharmacokinetic profiles of drug candidates. This document provides detailed application notes and protocols for utilizing adamantane derivatives in competitive binding assays, a fundamental tool in drug discovery for determining the affinity of a ligand for a receptor.

Introduction to Competitive Binding Assays

Competitive binding assays are a cornerstone of pharmacology and drug discovery. They are used to determine the affinity of an unlabeled test compound (the "competitor") for a receptor by measuring its ability to displace a labeled ligand of known affinity (the "tracer" or "probe"). The concentration of the test compound that displaces 50% of the bound labeled ligand is known as the IC50 (half-maximal inhibitory concentration). The IC50 value can be converted to a dissociation constant (Ki), which represents the affinity of the competitor for the receptor.

Adamantane derivatives are frequently employed in these assays both as test compounds and as core structures for tracers, owing to their ability to interact favorably with hydrophobic binding pockets in a variety of biological targets.

Influenza A M2 Proton Channel Blockers

The M2 protein of the influenza A virus is a proton-selective ion channel essential for viral replication. Adamantane derivatives, such as amantadine and rimantadine, were the first class of antivirals to target this channel. Competitive binding and functional assays are crucial for the discovery of new adamantane-based M2 inhibitors active against both wild-type and resistant viral strains.

Experimental Protocol: Yeast-Based Growth Restoration Assay

This assay provides a robust high-throughput screening platform for M2 channel inhibitors. Expression of the M2 channel is toxic to yeast, leading to growth inhibition. Effective M2 channel blockers restore yeast growth, which can be quantified by measuring optical density.

Materials:

  • Yeast strain (e.g., Saccharomyces cerevisiae) engineered to express the influenza A M2 proton channel under an inducible promoter (e.g., GAL1).

  • Appropriate yeast growth media (e.g., synthetic defined medium lacking uracil, SD-Ura).

  • Glucose and galactose for repressing and inducing M2 expression, respectively.

  • Adamantane derivative compound library dissolved in DMSO.

  • Positive control (e.g., amantadine).

  • Negative control (DMSO).

  • 384-well microplates.

  • Plate reader capable of measuring optical density at 600 nm (OD600).

Procedure:

  • Yeast Culture Preparation: Inoculate a single colony of the transformed yeast into 5 mL of SD-Ura medium with 2% glucose and grow overnight at 30°C with shaking.

  • Induction of M2 Expression: The next day, dilute the overnight culture to an OD600 of 0.4 in SD-Ura medium containing 2% galactose to induce M2 expression.

  • Compound Plating: Using an automated liquid handler, dispense 0.5 µL of each adamantane derivative from the compound library into the wells of a 384-well plate. Include wells with positive and negative controls.

  • Yeast Inoculation: Dispense 50 µL of the induced yeast culture into each well of the 384-well plate.

  • Incubation: Incubate the plates at 30°C for 48 hours.

  • Data Acquisition: Measure the optical density at 600 nm using a plate reader.

Data Analysis:

Calculate the percentage of growth restoration for each compound compared to the positive and negative controls. Compounds showing significant growth restoration are considered primary hits. The half-maximal effective concentration (EC50) can be determined by testing hit compounds in a dose-response format.

Quantitative Data: M2 Channel Inhibitory Activity
CompoundTargetAssayEC50 (µM)Reference
AmantadineM2 Proton ChannelYeast Growth Restoration1.8[1]
RimantadineM2 Proton ChannelYeast Growth Restoration0.5[1]
1-Adamantanamine hydrochlorideM2 Proton ChannelYeast Growth Restoration2.1[1]
1-Adamantaneacetic acidM2 Proton ChannelYeast Growth Restoration>100[1]
MemantineM2 Proton ChannelYeast Growth Restoration15.0[1]

This table summarizes the inhibitory activity of various adamantane derivatives against the influenza A M2 proton channel, as determined by a high-throughput yeast growth restoration assay.

Workflow Diagram

M2_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis YeastCulture Yeast Culture (M2 expression repressed) Induction Induce M2 Expression (Galactose medium) YeastCulture->Induction Inoculation Inoculate Yeast into Compound Plate Induction->Inoculation CompoundPlate Plate Adamantane Derivatives CompoundPlate->Inoculation Incubation Incubate at 30°C for 48h Inoculation->Incubation Measurement Measure OD600 Incubation->Measurement DataAnalysis Calculate Growth Restoration (EC50) Measurement->DataAnalysis

Yeast-based M2 inhibitor assay workflow.

NMDA Receptor Antagonists

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic plasticity and memory function. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders. Adamantane derivatives like memantine and amantadine are uncompetitive NMDA receptor antagonists that block the ion channel pore.[2]

Experimental Protocol: Radioligand Displacement Assay

This protocol describes a competitive binding assay to determine the affinity of adamantane derivatives for the phencyclidine (PCP) binding site within the NMDA receptor ion channel, using --INVALID-LINK---MK-801 as the radioligand.[3]

Materials:

  • Rat brain cortex membranes (source of NMDA receptors).

  • --INVALID-LINK---MK-801 (radioligand).

  • Unlabeled (+)-MK-801 (for determining non-specific binding).

  • Adamantane derivative test compounds.

  • Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4).

  • Glutamate and glycine (co-agonists required to open the channel).

  • Scintillation vials and scintillation cocktail.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat brain cortices in ice-cold buffer and prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In test tubes, combine:

    • 50 µL of assay buffer.

    • 50 µL of adamantane derivative test compound at various concentrations.

    • 50 µL of --INVALID-LINK---MK-801 (final concentration ~1-5 nM).

    • 50 µL of glutamate and glycine (final concentrations ~10 µM each).

    • 300 µL of the membrane preparation.

    • For total binding, replace the test compound with buffer.

    • For non-specific binding, add a high concentration of unlabeled (+)-MK-801 (e.g., 10 µM).

  • Incubation: Incubate the tubes at room temperature for 2-4 hours to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data: NMDA Receptor Antagonism
CompoundNeuron TypeAssayIC50 (µM)Reference
AmantadineHippocampalPatch-clamp18.6 ± 0.9[4]
MemantineHippocampalPatch-clamp1.04 ± 0.26[4]
(+)-MK-801HippocampalPatch-clamp0.12 ± 0.01[4]
AmantadineStriatalPatch-clamp~13 (estimated)[4]
MemantineStriatalPatch-clamp~3-4 (estimated)[4]
Amantadine-Ca²⁺ influx88.5[5]
Memantine-[³H]MK-801 binding0.54[6]

This table presents the inhibitory concentrations of adamantane derivatives and a reference compound on NMDA receptors, highlighting differences in potency depending on the neuronal type and assay method.

Signaling Pathway Diagram

NMDA_Signaling cluster_receptor NMDA Receptor cluster_channel_block Channel Blockade Glutamate Glutamate NMDAR NMDA Receptor (Channel Closed) Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds NMDAR_Open NMDA Receptor (Channel Open) NMDAR->NMDAR_Open Activation NMDAR_Blocked NMDA Receptor (Channel Blocked) NMDAR_Open->NMDAR_Blocked Ca_influx Ca²⁺ Influx NMDAR_Open->Ca_influx Adamantane Adamantane Derivative (e.g., Memantine) Adamantane->NMDAR_Open Blocks No_Ca_influx No Ca²⁺ Influx NMDAR_Blocked->No_Ca_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Excessive DPP_IV_Assay_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Enzyme DPP-IV Enzyme Plate 384-well Plate Enzyme->Plate Compound Adamantane Derivative Compound->Plate Preincubation Pre-incubate 15 min Plate->Preincubation Substrate Add Fluorogenic Substrate Preincubation->Substrate Incubation Incubate at 37°C 30 min Substrate->Incubation Fluorescence Measure Fluorescence Incubation->Fluorescence Analysis Calculate % Inhibition and IC50 Fluorescence->Analysis Sigma_Binding_Logic cluster_components Assay Components cluster_binding Binding Events cluster_outcome Measurement Outcome SigmaReceptor Sigma-1 Receptor Bound_Radioligand Receptor-Tracer Complex SigmaReceptor->Bound_Radioligand Bound_Adamantane Receptor-Competitor Complex (Unlabeled) SigmaReceptor->Bound_Adamantane Radioligand [³H]-(+)-pentazocine (Tracer) Radioligand->Bound_Radioligand Adamantane Adamantane Derivative (Competitor) Adamantane->Bound_Adamantane Low_Signal Low Radioactivity (High Competition) Adamantane->Low_Signal High_Signal High Radioactivity (Low Competition) Bound_Radioligand->High_Signal Bound_Adamantane->Low_Signal Displaces Tracer

References

Application Notes and Protocols for the Biocatalytic Synthesis of Hydroxylated Adamantanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic synthesis of hydroxylated adamantanes. This document covers various enzymatic systems, including cytochrome P450 monooxygenases, and whole-cell biocatalysts such as Streptomyces and Pseudomonas species. The provided protocols are intended as a guide and may require optimization for specific laboratory conditions and research objectives.

Introduction

Adamantane and its hydroxylated derivatives are crucial building blocks in medicinal chemistry and materials science due to their unique rigid, cage-like structure.[1] Traditional chemical methods for adamantane hydroxylation often require harsh conditions and lack regioselectivity.[2][3] Biocatalysis, utilizing enzymes or whole microorganisms, offers a highly selective, environmentally friendly alternative for the synthesis of these valuable compounds under mild conditions.[3][4][5] This approach allows for the targeted functionalization of the adamantane scaffold, which can be challenging to achieve through conventional chemical synthesis.[2]

Biocatalytic Systems for Adamantane Hydroxylation

Several enzymatic systems have been successfully employed for the hydroxylation of adamantane. The most prominent among these are:

  • Cytochrome P450 Monooxygenases (CYPs): These heme-thiolate enzymes are a versatile class of biocatalysts capable of activating molecular oxygen to hydroxylate a wide range of substrates, including adamantane.[6][7] The regioselectivity of CYPs can be high, often favoring the tertiary carbon atoms of the adamantane cage.[2][8] The catalytic activity of some bacterial CYPs, like P450cam from Pseudomonas putida, can be induced by specific molecules such as camphor.[2][8]

  • Rieske Non-Heme Iron Oxygenases (ROs): This family of enzymes is known for catalyzing stereo- and regiospecific oxygenation reactions.[9][10] Found predominantly in bacteria, ROs play a crucial role in the catabolism of aromatic hydrocarbons and have shown potential for the hydroxylation of other complex organic molecules.[9]

  • Unspecific Peroxygenases (UPOs): These fungal enzymes are notable for their ability to catalyze a broad range of monooxygenation reactions using hydrogen peroxide as the oxidant.[11][12] This simplifies the reaction setup as it does not require the complex electron transfer chains typical of P450 systems.[12]

  • Whole-Cell Biocatalysts: Various microorganisms, including species of Streptomyces, Pseudomonas, and fungi like Beauveria bassiana, are effective for adamantane hydroxylation.[2] Using whole cells can be advantageous as it circumvents the need for enzyme purification and cofactor regeneration.

Data Presentation: Quantitative Analysis of Biocatalytic Adamantane Hydroxylation

The following tables summarize quantitative data from various studies on the biocatalytic hydroxylation of adamantane and its derivatives.

Table 1: Whole-Cell Biotransformation of Adamantane and Derivatives

MicroorganismSubstrateProduct(s)Key Reaction ConditionsYield/ConversionReference(s)
Streptomyces griseoplanusAdamantane1-Adamantanol72 h cultivation, 3% (v/v) Tween 6032% yield[2][8]
Streptomyces sp. SA81-Adamantanol1,3-Adamantanediol, 1,4-AdamantanediolResting cells, 96 h incubation69% conversion to 1,3-adamantanediol (15% 1,4-adamantanediol byproduct)[3]
Pseudomonas aeruginosa BS315Adamantane, Adamantan-2-oneHydroxylated derivatives at tertiary carbonsPurified P450cam, camphor as inducerNot specified[8]

Table 2: Enzymatic Hydroxylation of Adamantane Derivatives

Enzyme SystemSubstrateProduct(s)Key Reaction ConditionsYield/ConversionReference(s)
Cytochrome P450camAdamantane1-AdamantanolLow catalytic activity in early studiesNot specified[4]
Unspecific Peroxygenase (Agrocybe aegerita)Cyclohexane (model substrate)CyclohexanolH₂O₂ as cosubstrateNot specified[11]
Rieske Oxygenases (general)Aromatic hydrocarbons (model substrates)Dihydroxylated productsRequire electron transfer partnersNot specified[9][10]

Experimental Protocols

Protocol 1: General Procedure for Whole-Cell Microbial Hydroxylation of Adamantane

This protocol provides a general framework for the hydroxylation of adamantane using a suitable microorganism. Optimal conditions will vary depending on the specific strain used.

1. Microorganism and Culture Medium:

  • Select a suitable microorganism (e.g., Streptomyces griseoplanus).
  • Prepare the appropriate culture medium specific to the chosen microbe.

2. Inoculation and Pre-culture:

  • Inoculate a starter culture from a stock culture.
  • Grow the starter culture under optimal conditions (e.g., specific temperature, shaking speed) to obtain sufficient biomass for the main culture.

3. Biotransformation:

  • Inoculate the main culture medium with the pre-culture.
  • Add adamantane to the culture. To improve bioavailability due to its low aqueous solubility, adamantane can be dissolved in a water-miscible organic solvent or used with a surfactant like Tween 60 (e.g., 3% v/v).[2][8]
  • If required, add an inducer for the hydroxylating enzymes (e.g., camphor for certain Pseudomonas strains).[2]
  • Incubate the culture under controlled conditions (temperature, pH, aeration) for a specific duration (e.g., 72 hours).[2][8]

4. Extraction of Products:

  • After incubation, separate the microbial cells from the culture broth by centrifugation or filtration.
  • Extract the hydroxylated products from the supernatant using an appropriate organic solvent (e.g., ethyl acetate). The choice of solvent will depend on the polarity of the target adamantanols.

5. Analysis and Purification:

  • Analyze the crude extract using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to identify and quantify the products.
  • Purify the desired hydroxylated adamantane derivatives using silica gel column chromatography or recrystallization.
  • Confirm the structure of the purified products using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol 2: Purification of Hydroxylated Adamantanes by Column Chromatography

This protocol describes a general procedure for the purification of hydroxylated adamantanes from a crude extract.

1. Preparation of the Column:

  • Select a glass column of appropriate size based on the amount of crude extract.
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
  • Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.
  • Equilibrate the column by running the starting eluent through it.

2. Sample Loading:

  • Dissolve the crude extract in a minimal amount of a suitable solvent.
  • Alternatively, adsorb the crude extract onto a small amount of silica gel by evaporating the solvent.
  • Carefully load the sample onto the top of the silica gel bed.

3. Elution:

  • Elute the column with a solvent system of increasing polarity. A common gradient is from hexane to ethyl acetate. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude mixture.
  • Collect fractions of the eluate.

4. Fraction Analysis:

  • Analyze the collected fractions by TLC, GC, or HPLC to identify the fractions containing the desired hydroxylated adamantane.
  • Combine the pure fractions containing the target compound.

5. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified hydroxylated adamantane.

Protocol 3: GC-MS Analysis of Hydroxylated Adamantanes

This protocol provides a general method for the analysis of hydroxylated adamantanes by GC-MS. Derivatization may be necessary for polar hydroxylated compounds to improve their volatility.

1. Sample Preparation and Derivatization (if necessary):

  • Accurately weigh a small amount of the sample (crude extract or purified product) into a vial.
  • Dissolve the sample in a suitable solvent (e.g., pyridine or acetonitrile).
  • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Cap the vial tightly and heat at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to ensure complete derivatization.
  • Cool the sample to room temperature before injection.

2. GC-MS Instrumental Conditions (Example):

  • GC System: Agilent GC-MS or similar.
  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
  • Injector Temperature: 250°C.
  • Injection Mode: Splitless or split, depending on the sample concentration.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Oven Temperature Program:
  • Initial temperature: e.g., 70°C, hold for 1 min.
  • Ramp: Increase to 300°C at a rate of 10-15°C/min.
  • Final hold: Hold at 300°C for 5-10 min.
  • MS System:
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Scan Range: m/z 40-550.

3. Data Analysis:

  • Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST) and by analyzing their fragmentation patterns.
  • Quantify the products by integrating the peak areas and using a calibration curve if an external or internal standard is used.

Mandatory Visualizations

Cytochrome_P450_Catalytic_Cycle P450_Fe3_S P450(Fe³⁺)-Substrate P450_Fe2_S P450(Fe²⁺)-Substrate P450_Fe3_S->P450_Fe2_S e⁻ P450_Fe2_O2_S P450(Fe²⁺)-O₂-Substrate P450_Fe2_S->P450_Fe2_O2_S O₂ P450_Fe3_O2_S P450(Fe³⁺)-O₂⁻-Substrate P450_Fe2_O2_S->P450_Fe3_O2_S e⁻ P450_Fe3_O2_2H_S P450(Fe³⁺)-OOH-Substrate P450_Fe3_O2_S->P450_Fe3_O2_2H_S H⁺ Compound_I Compound I [P450(Fe⁴⁺=O)-Substrate radical] P450_Fe3_O2_2H_S->Compound_I H⁺, -H₂O P450_Fe3_SOH P450(Fe³⁺)-Substrate-OH Compound_I->P450_Fe3_SOH Substrate-H abstraction & OH rebound P450_Fe3 P450(Fe³⁺) P450_Fe3_SOH->P450_Fe3 Product (S-OH) release P450_Fe3->P450_Fe3_S Substrate (S) binds

Caption: Catalytic cycle of cytochrome P450 monooxygenase.

Microbial_Hydroxylation_Workflow cluster_preparation Preparation cluster_biotransformation Biotransformation cluster_downstream Downstream Processing Culture Microorganism Culture Inoculation Inoculation Culture->Inoculation Medium Culture Medium Preparation Medium->Inoculation Incubation Incubation with Adamantane Inoculation->Incubation Extraction Extraction of Products Incubation->Extraction Analysis Analysis (GC/HPLC) Extraction->Analysis Purification Purification Analysis->Purification

Caption: Experimental workflow for microbial hydroxylation.

References

Troubleshooting & Optimization

Improving the yield and purity of 3,5-Dimethyl-1-adamantanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3,5-Dimethyl-1-adamantanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic routes for this compound:

  • Two-Step Synthesis via Bromination and Hydrolysis: This is a common and often high-yielding method. It involves the bromination of 1,3-dimethyladamantane to form 1-bromo-3,5-dimethyladamantane, followed by hydrolysis to the desired alcohol.

  • Direct Oxidation of 1,3-dimethyladamantane: This method involves the direct conversion of 1,3-dimethyladamantane to this compound using specific oxidizing agents.[1]

Q2: What is a typical yield for the synthesis of this compound?

A2: The yield of this compound is dependent on the chosen synthetic route. For the direct oxidation of 1,3-dimethyladamantane using bromotrichloromethane and water in the presence of manganese complexes, a yield of 79% has been reported.[1] For the two-step process, the bromination of 1,3-dimethyladamantane can achieve yields as high as 92% with a purity of ≥99%.[2] The subsequent hydrolysis step is expected to proceed in high yield, although specific quantitative data for this step is not extensively reported in the literature.

Q3: What are the key reaction mechanisms involved in the synthesis of this compound?

A3: The synthesis of this compound primarily involves the following mechanisms:

  • Free Radical Bromination: The bromination of 1,3-dimethyladamantane typically proceeds via a free radical mechanism at the tertiary bridgehead positions.

  • SN1 Reaction: The hydrolysis of 1-bromo-3,5-dimethyladamantane proceeds via a unimolecular nucleophilic substitution (S N 1) reaction. The adamantyl structure readily forms a stable tertiary carbocation, which is then attacked by a nucleophile (in this case, water or hydroxide) to form the alcohol. The rigid cage-like structure of adamantane derivatives prevents the backside attack necessary for an S N 2 reaction.

Q4: What are some common impurities that can arise during the synthesis of this compound?

A4: Common impurities can include unreacted starting materials such as 1,3-dimethyladamantane or 1-bromo-3,5-dimethyladamantane. Side products from the bromination step, such as poly-brominated adamantanes, can also be present. During hydrolysis, elimination byproducts, though generally less favored for adamantyl systems, could potentially form. If the reaction is part of a larger synthesis, for example, towards Memantine, intermediates from that synthesis could also be present as impurities.[3]

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Low conversion of 1,3-dimethyladamantane in the bromination step. Incomplete reaction due to insufficient reaction time or temperature.Ensure the reaction is carried out for the recommended duration (e.g., 12 hours) and at the optimal temperature (e.g., 50-55°C).[4][5] Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
Inefficient brominating agent or catalyst.Use a reliable source of bromine and consider the use of a catalyst if the reaction is sluggish. Ensure anhydrous conditions if using a Lewis acid catalyst.
Low yield in the direct oxidation of 1,3-dimethyladamantane. Suboptimal reaction conditions (temperature, catalyst concentration).Carefully control the reaction temperature and ensure the correct molar ratios of the manganese catalyst and other reagents are used as specified in the protocol.[1]
Low yield in the hydrolysis of 1-bromo-3,5-dimethyladamantane. Incomplete hydrolysis.Increase the reaction time or temperature. Consider using a stronger nucleophile (e.g., aqueous sodium hydroxide) instead of water to facilitate the reaction.
Loss of product during workup.Ensure proper phase separation during extractions. Use an appropriate organic solvent for extraction. Minimize transfers of the product solution.
Low Purity
Symptom Possible Cause Suggested Solution
Presence of unreacted 1,3-dimethyladamantane in the final product. Incomplete bromination.Increase the molar excess of the brominating agent and ensure adequate reaction time. Purify the intermediate 1-bromo-3,5-dimethyladamantane before proceeding to the hydrolysis step.
Presence of 1-bromo-3,5-dimethyladamantane in the final product. Incomplete hydrolysis.Extend the hydrolysis reaction time or increase the temperature. Ensure adequate mixing of the biphasic system if using aqueous base.
Presence of multiple unidentified peaks in GC or HPLC analysis. Formation of side products due to harsh reaction conditions.In the bromination step, avoid excessive temperatures which can lead to over-bromination. In the hydrolysis step, use milder conditions if elimination or other side reactions are suspected.
Final product is an oil or has a low melting point. Presence of solvent or low molecular weight impurities.Ensure the product is thoroughly dried under vacuum to remove any residual solvent. Purify the product using column chromatography or recrystallization.

Experimental Protocols

Protocol 1: Synthesis of 1-bromo-3,5-dimethyladamantane

This protocol is adapted from a patented procedure.[2][5]

Materials:

  • 1,3-dimethyladamantane

  • Bromine

  • Hydrobromic acid in acetic acid (HBr in AcOH)

  • Methylene dichloride (MDC)

  • 5% Sodium hydrosulfite solution

  • Deionized water

Procedure:

  • Charge a reaction vessel with 100 g (0.6 moles) of 1,3-dimethyladamantane and 1 ml of HBr in AcOH at 25-30°C.

  • Heat the reaction mixture to 50-55°C.

  • Slowly add 124.7 ml (2.41 moles) of bromine drop-wise while maintaining the temperature at 50-55°C.

  • Maintain the reaction mixture at this temperature for 12 hours.

  • After the reaction is complete, distill off the excess bromine atmospherically up to 85°C.

  • Cool the reaction mixture to 25-30°C and add 800 ml of MDC. Stir for 30 minutes.

  • Cool the MDC mixture to 5°C and add a 5% sodium hydrosulfite solution drop-wise to quench any remaining bromine.

  • Separate the MDC layer and wash it twice with deionized water.

  • Distill off the MDC to obtain the crude product.

  • The crude product can be further purified by vacuum distillation to yield 1-bromo-3,5-dimethyladamantane.

Protocol 2: Direct Synthesis of this compound

This protocol is based on a reported catalytic oxidation method.[1]

Materials:

  • 1,3-dimethyladamantane

  • Bromotrichloromethane

  • Water

  • Manganese salts (e.g., Mn(OAc)₂)

  • Pyridine

  • Appropriate organic solvent for extraction

Procedure:

  • In a reaction vessel, combine 1,3-dimethyladamantane, bromotrichloromethane, and water.

  • Add a catalytic amount of a manganese salt and pyridine.

  • Stir the reaction mixture at the specified temperature for the required duration.

  • Upon completion, quench the reaction and perform a workup, typically involving extraction with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of 1-bromo-3,5-dimethyladamantane

ParameterValueReference
Starting Material1,3-dimethyladamantane[2]
Brominating AgentBromine[2]
CatalystHBr in Acetic Acid[2]
Reaction Temperature50-55°C[2]
Reaction Time12 hours[2]
Yield92%[2]
Purity≥99% (by GC)[2]

Table 2: Summary of Quantitative Data for the Direct Synthesis of this compound

ParameterValueReference
Starting Material1,3-dimethyladamantane[1]
ReagentsBromotrichloromethane, Water[1]
Catalyst SystemManganese salts, Pyridine[1]
Yield79%[1]

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_intermediate Intermediate cluster_step2 Step 2: Hydrolysis cluster_final Final Product 1,3-Dimethyladamantane 1,3-Dimethyladamantane Bromination Bromination (Br₂, HBr/AcOH, 50-55°C, 12h) 1,3-Dimethyladamantane->Bromination 1-Bromo-3,5-dimethyladamantane 1-Bromo-3,5-dimethyladamantane Bromination->1-Bromo-3,5-dimethyladamantane Hydrolysis Hydrolysis (H₂O or aq. NaOH) 1-Bromo-3,5-dimethyladamantane->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Two-step synthesis workflow for this compound.

Direct_Synthesis_Workflow cluster_start Starting Material cluster_reaction Direct Oxidation cluster_final Final Product 1,3-Dimethyladamantane 1,3-Dimethyladamantane Oxidation Direct Oxidation (BrCCl₃, H₂O, Mn salts, Pyridine) 1,3-Dimethyladamantane->Oxidation This compound This compound Oxidation->this compound

Caption: Direct synthesis workflow for this compound.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Low_Purity Low Purity? Low_Yield->Low_Purity No Check_Reaction_Conditions Check Reaction Conditions (Time, Temp, Reagents) Low_Yield->Check_Reaction_Conditions Yes Check_Starting_Material_Purity Check Purity of Starting Materials Low_Purity->Check_Starting_Material_Purity Yes End End Low_Purity->End No Optimize_Workup Optimize Workup (Extraction, Drying) Check_Reaction_Conditions->Optimize_Workup Optimize_Workup->Low_Purity Purify_Intermediate Purify Intermediate (e.g., 1-bromo-3,5-dimethyladamantane) Check_Starting_Material_Purity->Purify_Intermediate Purify_Final_Product Purify Final Product (Recrystallization or Chromatography) Purify_Intermediate->Purify_Final_Product Purify_Final_Product->End

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Selective Hydroxylation of 1,3-Dimethyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selective hydroxylation of 1,3-dimethyladamantane to produce 3,5-dimethyl-1-adamantanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the selective hydroxylation of 1,3-dimethyladamantane?

A1: The main challenges in the selective hydroxylation of 1,3-dimethyladamantane stem from the inherent stability of the adamantane cage and the presence of multiple C-H bonds. Key difficulties include:

  • Selectivity: Directing the hydroxylation to the desired tertiary carbon (C1) position while avoiding reactions at the secondary (C2) positions and the methyl groups.[1]

  • Reaction Conditions: The high bond dissociation energies of the C-H bonds in adamantane necessitate the use of highly reactive oxidizing agents and often harsh reaction conditions, which can lead to side reactions.

  • Byproduct Formation: Over-oxidation can lead to the formation of diols or ketones. Under certain conditions, halogenated adamantanes can also be formed as byproducts, complicating purification.[1]

  • Low Yields: Achieving high yields of the desired mono-hydroxylated product can be difficult due to the competing side reactions and the stability of the starting material.

Q2: Which position on the 1,3-dimethyladamantane molecule is most favorable for hydroxylation?

A2: The most favorable position for hydroxylation on the 1,3-dimethyladamantane molecule is the free tertiary bridgehead carbon atom (C5). Chemical methods have been developed that selectively hydroxylate this nodal position without oxidizing the methyl groups.[1]

Q3: What are the common methods for the selective hydroxylation of 1,3-dimethyladamantane?

A3: Several methods are employed for the selective hydroxylation of 1,3-dimethyladamantane, including:

  • Catalytic Oxidation with Metal Complexes: This method often utilizes transition metal complexes (e.g., Mn, Fe, Ru, etc.) in the presence of an oxidant and a co-reagent. A notable example is the use of manganese complexes with bromotrichloromethane and water.[2]

  • Biocatalytic Hydroxylation: Microorganisms, particularly bacteria such as Mycobacterium sp., have been shown to degrade 1,3-dimethyladamantane, suggesting a pathway for hydroxylation.[3] This approach can offer high regioselectivity.

  • Indirect Methods: A common two-step synthesis involves the bromination of 1,3-dimethyladamantane to form 1-bromo-3,5-dimethyladamantane, followed by hydrolysis to the desired alcohol.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible CauseRecommended Solution
Inefficient Catalyst Activity Ensure the catalyst is fresh and handled under the appropriate conditions (e.g., inert atmosphere if required). Consider screening different metal catalysts, as their activity can vary significantly. For instance, ruthenium and chromium complexes have been noted as effective catalysts in certain systems.[1]
Suboptimal Reaction Temperature Temperature plays a crucial role. For the H2O-CBr4 system, increasing the temperature from 140°C to 180°C can accelerate the reaction more than four-fold.[1] However, excessively high temperatures can promote byproduct formation. Optimize the temperature for your specific catalytic system.
Incomplete Reaction Monitor the reaction progress using techniques like Gas Chromatography (GC). If the reaction stalls, consider a stepwise addition of the oxidant or an extended reaction time.
Poor Substrate Solubility In biocatalytic systems, the low aqueous solubility of 1,3-dimethyladamantane can limit its bioavailability. The use of a surfactant may improve substrate dispersion.
Problem 2: Formation of Undesired Byproducts
Possible CauseRecommended Solution
Formation of Halogenated Adamantanes In reactions involving halomethanes (e.g., CBr4, BrCCl3), prolonged reaction times at high temperatures (170–180°C) can lead to the formation of brominated or chlorinated byproducts.[1] Reduce the reaction time or temperature to minimize this side reaction.
Over-oxidation to Diols or Ketones Over-oxidation can be a significant issue. To mitigate this, consider using a milder oxidizing agent or reducing the stoichiometry of the oxidant. Shorter reaction times can also favor the mono-hydroxylated product.
Oxidation of Methyl Groups While hydroxylation is highly selective for the tertiary C-H bond, aggressive reaction conditions could potentially lead to oxidation of the methyl groups. The use of selective catalytic systems, such as the H2O-CBr4 system with appropriate metal catalysts, has been shown to avoid oxidation of the methyl groups.[1]
Problem 3: Difficulty in Product Purification
Possible CauseRecommended Solution
Co-elution of Byproducts Halogenated byproducts and unreacted starting material may have similar polarities to the desired product, making separation by column chromatography challenging. Optimize the solvent system for your chromatography to improve separation.
Complex Reaction Mixture A complex mixture of products and byproducts can make purification difficult. Consider a preliminary purification step, such as an acid-base extraction, to remove certain impurities before chromatography.
Product Isolation from Aqueous Phase In biocatalytic methods, extracting the hydroxylated product from the aqueous culture medium can be inefficient. Use an appropriate organic solvent for extraction, such as ethyl acetate, and perform multiple extractions to ensure complete recovery.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of this compound.

MethodCatalyst/ReagentsYield (%)Reference
Catalytic HydroxylationManganese complexes / BrCCl3, H2O79[2]
Catalytic HydroxylationMo(CO)6 / CBr4, H2ONot specified for 1,3-dimethyladamantane, but 85% for adamantane[1]
Biocatalysis (Degradation)Mycobacterium sp. AGS1098% degradation of 1,3-dimethyladamantane over 20 days[3]

Experimental Protocols

Protocol 1: Catalytic Hydroxylation using Manganese Complexes

This protocol is based on the synthesis of 3,5-dimethyladamantan-1-ol with a reported yield of 79%.[2]

Materials:

  • 1,3-dimethyladamantane

  • Bromotrichloromethane (BrCCl3)

  • Water

  • Manganese salt or complex (e.g., Mn(acac)2)

  • Pyridine

  • Organic solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a suitable reaction vessel, combine 1,3-dimethyladamantane, bromotrichloromethane, and water.

  • Add the manganese catalyst and pyridine.

  • Heat the reaction mixture with stirring for the required time (optimization may be necessary).

  • Monitor the reaction progress by GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Metal-Catalyzed Hydroxylation with Halomethane and Water

This protocol is a general guideline based on the work of Khusnutdinov et al.[1]

Materials:

  • 1,3-dimethyladamantane

  • Halomethane (CBr4, BrCCl3, or CCl4)

  • Deionized water

  • Metal catalyst (e.g., Mo(CO)6, RuCl3, etc.)

  • Inert gas (e.g., Argon)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a pressure microreactor or a sealed glass ampoule, add the metal catalyst, 1,3-dimethyladamantane, the halomethane, and water under an inert atmosphere.

  • Seal the reactor and heat it to the desired temperature (e.g., 140-180°C) for the specified time (e.g., 3-13 hours).

  • After the reaction, cool the vessel to room temperature.

  • Open the reactor and extract the reaction mixture with an organic solvent.

  • Separate the organic layer, wash it with water, and dry it over an anhydrous drying agent.

  • Filter off the drying agent and concentrate the solvent in vacuo.

  • Analyze the crude product by GC-MS to determine the conversion and product distribution.

  • Purify the desired product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Combine Reactants: 1,3-Dimethyladamantane, Oxidant, Catalyst, Solvent react Heat and Stir (Controlled Temperature and Time) start->react monitor Monitor Progress (e.g., GC) react->monitor monitor->react Continue Reaction extract Extraction with Organic Solvent monitor->extract Reaction Complete wash Wash Organic Layer extract->wash dry Dry with Anhydrous Salt wash->dry concentrate Solvent Removal dry->concentrate purify Column Chromatography concentrate->purify analyze Characterization (NMR, MS, etc.) purify->analyze end Pure this compound analyze->end

Caption: General experimental workflow for the selective hydroxylation of 1,3-dimethyladamantane.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_byproducts Byproduct Troubleshooting start Low Yield or Byproduct Formation catalyst Check Catalyst Activity start->catalyst temp Optimize Temperature start->temp time Adjust Reaction Time start->time halogenated Reduce Temperature/Time to Avoid Halogenation start->halogenated over_oxidation Use Milder Oxidant or Reduce Stoichiometry start->over_oxidation solution1 solution1 catalyst->solution1 Solution: Use Fresh Catalyst, Screen Alternatives solution2 solution2 temp->solution2 Solution: Systematic Optimization solution3 solution3 time->solution3 Solution: Monitor by GC, Adjust as Needed solution4 solution4 halogenated->solution4 Solution: Confirm with MS, Modify Conditions solution5 solution5 over_oxidation->solution5 Solution: Analyze Product Mixture, Adjust Reagents

Caption: Troubleshooting logic for common issues in 1,3-dimethyladamantane hydroxylation.

References

Side reactions and byproduct formation in adamantane oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adamantane oxidation.

Troubleshooting Guide

Problem 1: Low yield of desired mono-oxygenated product (e.g., 1-adamantanol or 2-adamantanone) and formation of a complex mixture of products.

Possible Causes and Solutions:

  • Non-selective reaction conditions: The oxidation of adamantane can proceed through different mechanisms, primarily radical and ionic pathways, which exhibit different selectivities for the tertiary (C1) and secondary (C2) positions.

    • Radical reactions often show low selectivity, leading to a mixture of 1-adamantanol, 2-adamantanol, and 2-adamantanone.[1][2] Free radical mechanisms can result in non-selective oxidation of C-H bonds.[3]

    • Ionic mechanisms , on the other hand, can offer higher selectivity. For instance, reactions proceeding via the 1-adamantyl cation favor the formation of 1-substituted products.[4][5]

    • Solution: Carefully select the oxidant and catalyst system to favor the desired mechanism. For instance, using certain metal complexes as catalysts can improve selectivity.[1] Photochemical oxidation in the presence of CuCl2 and FeCl3 can also achieve good conversion with high selectivity for monosubstituted products.[1]

  • Over-oxidation: The initial oxidation products (adamantanols and adamantanone) can be more susceptible to further oxidation than adamantane itself, leading to the formation of diols, triols, and other poly-oxygenated species.[3][6][7]

    • Solution: To minimize over-oxidation, consider the following:

      • Control reaction time: Shorter reaction times may favor the formation of mono-oxygenated products.

      • Optimize oxidant concentration: Using a stoichiometric amount or a slight excess of the oxidizing agent can help prevent further oxidation.

      • Lower reaction temperature: Milder temperature conditions can reduce the rate of subsequent oxidation reactions.

  • Inappropriate solvent: The solvent can significantly influence the reaction's outcome.

    • Solution: The choice of solvent can affect the solubility of reagents and the stability of intermediates. For example, in a study using a copper dichloride complex as a catalyst with hydrogen peroxide, the water-acetonitrile solution ratio was shown to be a critical factor.[3]

Problem 2: Predominant formation of 2-adamantanone when 1-adamantanol is the desired product.

Possible Cause and Solution:

  • Reaction mechanism favoring secondary C-H oxidation: Some reaction conditions specifically promote the oxidation of the secondary carbon atoms. For example, the oxidation of adamantane in concentrated sulfuric acid leads to the formation of adamantanone.[4][5] This proceeds through the formation of the 2-adamantanyl cation, which is then oxidized.[5]

    • Solution: To favor the formation of 1-adamantanol, conditions that promote the formation and trapping of the 1-adamantyl cation should be employed. Hydrolysis of 1-bromoadamantane or ozonation of adamantane are methods that can produce 1-hydroxyadamantane.[4]

Problem 3: Formation of carboxylated or other functionalized byproducts.

Possible Cause and Solution:

  • Presence of carbon monoxide or other reactive species: In some oxidation systems, especially those utilizing air or oxygen in the presence of certain catalysts, carboxylation can occur as a side reaction. For example, the oxidation of adamantane in the presence of N-hydroxyphthalimide (NHPI), air, and carbon monoxide can lead to a mixture of carboxylated and oxygenated products.[8]

    • Solution: If carboxylation is not desired, ensure the reaction atmosphere is inert (e.g., nitrogen or argon) and that the chosen catalytic system does not promote such side reactions. If the goal is carboxylation, specific protocols are available.[4][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary products of adamantane oxidation?

The most common mono-oxygenated products from the oxidation of adamantane are 1-adamantanol, 2-adamantanol, and 2-adamantanone.[3] The ratio of these products is highly dependent on the reaction conditions.[3] Further oxidation can lead to a variety of diols, triols, and even tetra- and penta-ols.[3][6][7]

Q2: How can I improve the selectivity for 1-adamantanol over 2-adamantanol and 2-adamantanone?

To improve the selectivity for 1-adamantanol, which involves the oxidation of the tertiary C-H bond, you should choose reaction conditions that favor this pathway. This often involves:

  • Catalysts that promote tertiary C-H activation: Certain iron and ruthenium complexes have shown high selectivity for the tertiary position.[1]

  • Ionic reaction pathways: Conditions that generate the 1-adamantyl cation, which can then be trapped by a nucleophile (like water), will favor the formation of 1-substituted products.[4][5]

  • Biocatalytic methods: Enzymes like cytochrome P450 monooxygenases can exhibit very high regioselectivity for the hydroxylation of adamantane to 1-adamantanol, although catalytic activity might be low.[2]

Q3: What are some common side reactions to be aware of during adamantane oxidation?

Besides the formation of a mixture of isomeric alcohols and ketones, other potential side reactions include:

  • Over-oxidation: As mentioned, the initial products can be further oxidized to poly-oxygenated adamantane derivatives.[3]

  • Carboxylation: The introduction of a carboxylic acid group can occur under certain conditions, particularly with radical-based systems in the presence of carbon monoxide.[8]

  • Halogenation: If halogenated reagents or catalysts are used, halogenated adamantane byproducts can be formed.[1]

  • Rearrangements: Under strongly acidic conditions, carbocationic intermediates can potentially undergo rearrangements, although the adamantane cage is relatively stable.[8]

Q4: Can you provide a general experimental protocol for adamantane oxidation?

Providing a single "general" protocol is difficult due to the wide variety of methods. However, below is a conceptual workflow based on common laboratory practices. Note: This is a generalized procedure and must be adapted based on the specific literature protocol you are following.

experimental_workflow start Start: Prepare Reaction Setup reagents Dissolve Adamantane in appropriate solvent start->reagents catalyst Add Catalyst (if required) reagents->catalyst oxidant Add Oxidizing Agent (e.g., dropwise, portion-wise) catalyst->oxidant reaction Maintain Reaction Conditions (Temperature, Stirring, Atmosphere) oxidant->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring quench Quench the Reaction monitoring->quench Upon completion workup Aqueous Workup (Extraction, Washing) quench->workup purification Purify Product (Column Chromatography, Recrystallization) workup->purification analysis Characterize Product (NMR, MS, IR) purification->analysis end End: Isolated Product analysis->end

Caption: Generalized experimental workflow for adamantane oxidation.

Q5: How do reaction conditions affect the product distribution in adamantane oxidation?

The product distribution is highly sensitive to the reaction parameters. The table below summarizes the influence of different factors based on literature findings.

FactorInfluence on Product Distribution
Oxidizing Agent The type of oxidant (e.g., H₂O₂, peroxy acids, O₂) determines the reaction mechanism (radical vs. ionic) and thus the selectivity.[1][6][9]
Catalyst Metal-based catalysts (e.g., Fe, Ru, Cu) can significantly enhance both the reaction rate and the selectivity towards a specific product.[1][3][10]
Solvent The polarity and coordinating ability of the solvent can influence the stability of intermediates and the solubility of reagents, thereby affecting the reaction outcome.[3]
Temperature Higher temperatures generally increase the reaction rate but may decrease selectivity and promote over-oxidation.[3]
Reaction Time Longer reaction times can lead to a higher conversion of adamantane but also increase the risk of over-oxidation to poly-oxygenated byproducts.[3]

Visualizing Reaction Pathways

The following diagram illustrates the primary pathways and potential side reactions in adamantane oxidation.

adamantane_oxidation_pathways cluster_main Primary Oxidation Pathways cluster_side Side Reactions / Further Oxidation Adamantane Adamantane Adamantyl_Radical Adamantyl Radical Adamantane->Adamantyl_Radical Radical Abstraction Adamantyl_Cation Adamantyl Cation Adamantane->Adamantyl_Cation Ionic Pathway Adamantanol_1 1-Adamantanol Adamantyl_Radical->Adamantanol_1 Adamantanol_2 2-Adamantanol Adamantyl_Radical->Adamantanol_2 Carboxylated Carboxylated Adamantane Adamantyl_Radical->Carboxylated with CO/O2 Adamantyl_Cation->Adamantanol_1 Polyols Diols, Triols, etc. Adamantanol_1->Polyols Over-oxidation Adamantanone 2-Adamantanone Adamantanol_2->Adamantanone Oxidation Adamantanone->Polyols Over-oxidation

References

Technical Support Center: Purification of 3,5-Dimethyl-1-adamantanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3,5-Dimethyl-1-adamantanol from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

A1: this compound is a derivative of adamantane, a rigid, tricyclic hydrocarbon.[1] It is recognized as a related compound and impurity of Memantine, a drug used in the treatment of Alzheimer's disease.[2] Its purification is crucial to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API) by removing unreacted starting materials, byproducts, and other process-related impurities.

Q2: What are the common impurities encountered during the synthesis of this compound?

A2: Impurities in adamantane-based syntheses can originate from various sources including the starting materials, side reactions, and the reagents and solvents used.[3] Common side reactions in syntheses of adamantane derivatives can include the formation of polysubstituted adamantane products.[3]

Q3: What are the primary methods for purifying crude this compound?

A3: The most common and effective methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography. Recrystallization is a simpler method suitable for removing smaller amounts of impurities, while column chromatography provides higher resolution for more complex mixtures.[4]

Troubleshooting Guide

Recrystallization Issues

Q4: My this compound is not crystallizing from the solution. What should I do?

A4: If crystallization does not occur, you can try the following:

  • Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Seeding: Add a small crystal of pure this compound to the solution to initiate crystal growth.

  • Reduce the temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility of the product.

  • Increase concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the product.

  • Solvent system modification: The chosen solvent may not be optimal. You may need to screen for a different solvent or a mixture of solvents. A good solvent for recrystallization should dissolve the compound when hot but not when cold.[4]

Q5: The product has "oiled out" instead of crystallizing. How can I resolve this?

A5: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. To address this:

  • Re-heat the solution: Add more solvent and re-heat until the oil completely dissolves.

  • Slow cooling: Allow the solution to cool more slowly to give the molecules time to form an ordered crystal lattice.

  • Change the solvent system: The solubility of your compound may be too high in the chosen solvent even at low temperatures. Try a solvent in which the compound is less soluble, or use a solvent mixture. Common solvent systems for recrystallization include ethanol, n-hexane/acetone, and n-hexane/ethyl acetate.[5]

Column Chromatography Issues

Q6: How do I choose the right solvent system (mobile phase) for column chromatography of this compound?

A6: For a moderately polar compound like an alcohol, a common approach is to use a mixture of a non-polar solvent and a slightly more polar solvent. For adamantane derivatives, a mixture of n-hexane and ethyl acetate is often effective on a silica gel stationary phase.[6] You can determine the optimal ratio by running thin-layer chromatography (TLC) first. The ideal solvent system should give your product an Rf value of approximately 0.3-0.4.

Q7: The separation of my product from an impurity on the column is poor. What can I do?

A7: To improve separation:

  • Optimize the mobile phase: Decrease the polarity of the eluent. This will cause all compounds to move more slowly down the column, potentially increasing the separation between them.

  • Use a longer column: A longer column provides more stationary phase for the separation to occur.

  • Ensure proper column packing: Uneven packing can lead to channeling and poor separation.

  • Do not overload the column: Using too much crude material will result in broad bands that are difficult to separate.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₂H₂₀O[2][7][8]
Molecular Weight180.29 g/mol [2][7][8]
AppearanceWhite to Off-White Solid[No specific citation]
SolubilitySlightly soluble in Chloroform and Methanol[2]
StorageRoom Temperature, Sealed in Dry Conditions[2]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This is a general procedure that may require optimization.

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair. For adamantane derivatives, consider solvents like hexane, ethyl acetate, or a mixture of the two.[5][9]

  • Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification of this compound by Column Chromatography

This protocol is a general guideline and should be adapted based on TLC analysis.

  • Stationary Phase: Silica gel is a common stationary phase for compounds of moderate polarity.[6]

  • Mobile Phase Selection: Determine the optimal mobile phase (eluent) using TLC. A good starting point for this compound could be a mixture of hexane and ethyl acetate.[6]

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin to collect fractions. Apply pressure if necessary to speed up the elution (flash chromatography).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow crude_product Crude this compound dissolution Dissolution in Minimal Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration cooling Slow Cooling & Crystallization hot_filtration->cooling isolation Crystal Isolation (Vacuum Filtration) cooling->isolation drying Drying isolation->drying pure_product Pure Product drying->pure_product crude_product2 Crude this compound adsorption Adsorption onto Silica Gel crude_product2->adsorption column_packing Column Packing elution Elution with Mobile Phase column_packing->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis solvent_evaporation Solvent Evaporation tlc_analysis->solvent_evaporation pure_product2 Pure Product solvent_evaporation->pure_product2

Caption: Experimental workflows for the purification of this compound.

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Overcoming Low Conversion in Adamantane Functionalization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for adamantane functionalization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges, particularly low conversion rates.

Frequently Asked Questions (FAQs)

Q1: Why am I observing very low or no conversion in my adamantane functionalization reaction?

A: Low conversion in adamantane functionalization is a common issue primarily due to the high C-H bond dissociation energies of the adamantane core (approximately 99 kcal/mol for tertiary C-H bonds and 96 kcal/mol for secondary C-H bonds).[1][2][3][4] This inherent stability requires highly reactive intermediates or catalysts to achieve efficient C-H activation.[1][2][4] Other factors could include catalyst deactivation, poor reagent stability, or suboptimal reaction conditions.

Q2: My reaction is producing a complex mixture of products instead of the desired functionalized adamantane. How can I improve selectivity?

A: The presence of multiple reactive C-H bonds (four equivalent tertiary and twelve equivalent secondary positions on the parent adamantane) can lead to a mixture of constitutional isomers.[1][3][4] Achieving high selectivity is a significant challenge.[3] Strategies to improve selectivity include:

  • Catalyst Selection: Employing catalyst systems known for high regioselectivity. For instance, certain photocatalytic systems using specific iridium catalysts and quinuclidine-based hydrogen atom transfer (HAT) co-catalysts have shown excellent preference for the tertiary C-H bonds.[5][6]

  • Biocatalysis: Utilizing enzymes, such as cytochrome P450, can offer very high regioselectivity for hydroxylation at specific positions due to the enzyme's defined active site.[3]

  • Directing Groups: In some cases, installing a directing group on the adamantane scaffold can guide the functionalization to a specific position.

Q3: I am attempting a photocatalytic adamantane functionalization, but the yield is poor. What are the critical parameters to optimize?

A: For photocatalytic reactions, several factors are crucial for success:

  • Catalyst System: The choice of both the photocatalyst and any co-catalyst (e.g., a hydrogen atom transfer catalyst) is paramount. The redox potentials of the catalyst must be suitable for activating the adamantane C-H bond.[5][7]

  • Light Source: The wavelength and intensity of the light source must match the absorption spectrum of the photocatalyst. Ensure the reaction is adequately irradiated.[1][6]

  • Solvent: The choice of solvent can significantly impact reaction efficiency. Anhydrous and degassed solvents are often necessary to prevent quenching of the excited state catalyst or side reactions.[6]

  • Reagent Purity: Impurities in starting materials or solvents can interfere with the catalytic cycle.[8]

Q4: Can I use an excess of adamantane to improve the yield of the mono-functionalized product?

A: Yes, using a stoichiometric excess of adamantane is a common strategy to suppress the formation of polysubstituted products.[1][6] By increasing the concentration of the adamantane starting material, the probability of the reactive intermediate reacting with another adamantane molecule over the already functionalized product is increased.

Troubleshooting Guide

This guide provides a more in-depth look at specific issues and potential solutions.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Insufficiently Reactive System The high stability of adamantane's C-H bonds requires a highly reactive system.[1][2] Consider using more potent H-atom abstractors or catalysts with appropriate redox potentials.[1][5]
Catalyst Inactivity or Degradation Ensure the catalyst is active and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive). Catalyst loading may need to be optimized.[7]
Poor Reagent Purity Impurities in adamantane, reagents, or solvents can lead to side reactions or catalyst poisoning. Purify starting materials and use high-purity, dry solvents.
Suboptimal Reaction Temperature Some reactions are highly sensitive to temperature.[8] If the temperature is too low, the activation energy barrier may not be overcome. If too high, product decomposition can occur.[6] Perform a temperature screen to find the optimal condition.
Inadequate Mixing In heterogeneous reactions, ensure vigorous stirring to maximize contact between reactants.
Issue 2: Poor Regioselectivity (Mixture of Tertiary and Secondary Functionalization)
Potential Cause Troubleshooting Steps
Non-selective Reagents/Catalysts Traditional radical reactions are often characterized by low selectivity.[3] Switch to a more selective catalyst system. For example, specific photoredox dual catalyst systems have shown high selectivity for the tertiary position.[5][7]
Reaction Conditions Favoring Less Stable Intermediates The reaction conditions may not sufficiently differentiate between the small energy gap of the tertiary and secondary C-H bonds. Altering the solvent or catalyst may influence the selectivity.
Issue 3: Formation of Polysubstituted Products
Potential Cause Troubleshooting Steps
High Reactivity of the Monosubstituted Product The initially formed product may be more reactive than adamantane itself under the reaction conditions.
Stoichiometry Use a stoichiometric excess of adamantane relative to the functionalizing reagent to favor mono-substitution.[1][6]
Controlled Reagent Addition Consider slow addition of the limiting reagent to maintain a low concentration, thereby reducing the likelihood of polysubstitution.[6]

Data Presentation

Table 1: Comparison of Photocatalytic Systems for Adamantane Alkylation

PhotocatalystHAT Co-catalystSolventYield (%)Regioselectivity (3°:2°)
Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆Quinuclidine-basedDichloroethane72>20:1
Not specifiedChlorine radicalNot specified611.6:1 (62:38)

Data compiled from multiple sources. Conditions may vary slightly between experiments.[6]

Table 2: Comparison of Adamantane Functionalization Methods

MethodAdvantagesLimitationsTypical ProductsSelectivityApprox. Yield
Traditional Radical Substitution High reactivity, variety of modificationsLow selectivity, harsh conditions, product mixturesComplex mixtures of substituted adamantanesLow<20%
Photocatalysis with Dual Catalysts High regioselectivity, mild conditionsRequires specific catalysts and light sourceMono-alkylated adamantanesHigh (often >20:1 for 3° position)60-94%
Biocatalytic Hydroxylation (e.g., Cytochrome P450) Very high regioselectivity, environmentally friendlyLow catalytic activity, requires specific enzymesHydroxylated adamantanes (e.g., 1-adamantanol)Very High (up to 48:1 for 3° vs 2°)5-32%

This table provides a general comparison; specific results can vary significantly based on the exact reagents and conditions used.[3]

Experimental Protocols

Key Experiment: Photocatalytic Tertiary C-H Alkylation of Adamantane

This protocol is a representative example of a highly selective adamantane functionalization reaction.[6]

Materials:

  • Adamantane

  • Phenyl vinyl sulfone

  • Iridium photocatalyst (e.g., Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆)

  • Quinuclidine-based HAT catalyst

  • Anhydrous dichloroethane (DCE)

  • Schlenk flask or similar reaction vessel

  • Stir bar

  • Blue LED light source (e.g., 456 nm)

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk flask, add adamantane (1.5 equivalents), the iridium photocatalyst (e.g., 1-2 mol%), and the quinuclidine-based HAT catalyst (e.g., 5-10 mol%).

  • Add a stir bar to the flask.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous dichloroethane via syringe to dissolve the solids.

  • Add phenyl vinyl sulfone (1.0 equivalent) to the reaction mixture via syringe.

  • Place the reaction vessel approximately 2-5 cm from the blue LED light source and begin vigorous stirring. It may be necessary to use a fan to maintain room temperature.

  • Irradiate the reaction mixture for 8-48 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 1-alkylated adamantane product.

Visualizations

Logical Troubleshooting Workflow for Low Conversion

TroubleshootingWorkflow start Low Conversion Observed check_reactivity Is the reaction system sufficiently reactive for adamantane C-H activation? start->check_reactivity reactivity_yes Yes check_reactivity->reactivity_yes Proceed reactivity_no No check_reactivity->reactivity_no Issue Identified check_catalyst Is the catalyst active and handled correctly? reactivity_yes->check_catalyst increase_reactivity Increase Reactivity: - Use a more potent catalyst/reagent - Increase temperature reactivity_no->increase_reactivity catalyst_yes Yes check_catalyst->catalyst_yes Proceed catalyst_no No check_catalyst->catalyst_no Issue Identified check_purity Are all reagents and solvents of high purity and dry? catalyst_yes->check_purity handle_catalyst Handle Catalyst Properly: - Use fresh catalyst - Ensure inert atmosphere if needed - Optimize catalyst loading catalyst_no->handle_catalyst purity_yes Yes check_purity->purity_yes Proceed purity_no No check_purity->purity_no Issue Identified further_optimization Further Optimization: - Screen solvents - Adjust stoichiometry - Check light source (for photo-reactions) purity_yes->further_optimization purify_reagents Purify Materials: - Purify starting materials - Use anhydrous, high-purity solvents purity_no->purify_reagents

Caption: A flowchart for systematically troubleshooting low conversion in adamantane functionalization.

Dual Catalyst Photoredox Cycle for Adamantane Functionalization

DualCatalystCycle cluster_photo Photocatalytic Cycle cluster_hat HAT Cycle PC Photocatalyst (Ir) PC_excited Excited Photocatalyst (Ir*) PC->PC_excited hv (Light) HAT HAT Catalyst (Q) PC_excited->HAT SET PC_reduced Reduced Photocatalyst (IrII) PC_reduced->PC Oxidation Product_Radical Product Radical PC_reduced->Product_Radical SET HAT_radical HAT Radical Cation (Q+•) HAT_protonated Protonated HAT (QH+) HAT_radical->HAT_protonated + Adamantane-H - Adamantyl Radical HAT_protonated->HAT - H+ Adamantane Adamantane Adamantyl_Radical Adamantyl Radical Adamantyl_Radical->Product_Radical + Alkene Alkene Alkene Acceptor Product Functionalized Adamantane Product_Radical->Product Reduction & Protonation

References

Optimizing reaction conditions for adamantanol synthesis (temperature, catalyst)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-adamantanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1-adamantanol?

A1: The most prevalent methods for synthesizing 1-adamantanol include the direct oxidation of adamantane using various oxidizing agents, the hydrolysis of 1-bromoadamantane, and biocatalytic hydroxylation. Common oxidation methods utilize concentrated sulfuric acid, ozone, or hydrogen peroxide in the presence of a catalyst.[1][2]

Q2: How does reaction temperature affect the yield and purity of 1-adamantanol?

A2: Reaction temperature is a critical parameter in adamantanol synthesis. Optimal temperature ranges vary depending on the chosen method. Exceeding the optimal temperature can lead to over-oxidation and the formation of byproducts such as adamantanone and other oxygenated derivatives, which reduces the yield and complicates purification.[3][4] Conversely, temperatures that are too low can result in incomplete reactions and low conversion of the starting material.[3]

Q3: What are the typical catalysts used in the oxidation of adamantane to 1-adamantanol?

A3: A variety of catalysts can be employed to improve the efficiency and selectivity of adamantane oxidation. These include vanadium compounds like bis(acetylacetonate)oxovanadium(IV) (VO(acac)₂), various metal complexes (e.g., Pd, Ni, Ru, Co, Mo, W, Fe), and biocatalysts such as cytochrome P450 monooxygenase.[2][5][6] The choice of catalyst depends on the desired selectivity and reaction conditions.

Q4: What are the main byproducts I should expect in 1-adamantanol synthesis?

A4: Common byproducts depend on the synthetic route. In oxidation reactions, 2-adamantanol and adamantanone are frequent impurities.[2] Over-oxidation can lead to the formation of diols and other poly-oxygenated adamantane derivatives.[7] When starting from 1-bromoadamantane, incomplete hydrolysis can leave residual starting material.

Q5: How can I monitor the progress of my adamantanol synthesis reaction?

A5: The progress of the reaction can be effectively monitored using gas chromatography (GC) or thin-layer chromatography (TLC). These techniques allow for the tracking of the consumption of the starting material (e.g., adamantane) and the formation of the product (1-adamantanol) and any significant byproducts.

Troubleshooting Guides

Low Yield of 1-Adamantanol
Possible Cause Suggested Solution
Incomplete Reaction - Verify Reaction Time and Temperature: Ensure the reaction is running for the recommended duration and at the optimal temperature for the specific protocol. For sulfuric acid oxidation, a gradual temperature increase may be necessary.[3] - Monitor Reaction Progress: Use GC or TLC to confirm the disappearance of the starting material before quenching the reaction.
Sub-optimal Catalyst Performance - Catalyst Purity and Activity: Ensure the catalyst is of high purity and has not degraded. - Catalyst Loading: Verify that the correct catalyst loading is being used as specified in the protocol.
Poor Reagent Quality - Purity of Starting Materials: Use high-purity adamantane or 1-bromoadamantane. Impurities can lead to side reactions.[3] - Oxidizing Agent Concentration: For methods using hydrogen peroxide or other oxidants, ensure the concentration is accurate.
Product Loss During Workup - Inefficient Extraction: Use an appropriate solvent and a sufficient number of extractions to ensure complete removal of the product from the aqueous phase. - Purification Losses: Optimize purification techniques (e.g., column chromatography, recrystallization) to minimize product loss.
Presence of Significant Impurities
Possible Cause Suggested Solution
Over-oxidation (Formation of Adamantanone, Diols) - Reduce Reaction Temperature: Operate at the lower end of the recommended temperature range to minimize the formation of over-oxidation products.[3] - Decrease Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further oxidation of the desired product.
Formation of 2-Adamantanol - Choice of Catalyst: Certain catalysts offer higher regioselectivity for the tertiary position of adamantane. Consider catalysts known for high 3°/2° selectivity.[8]
Incomplete Hydrolysis of 1-Bromoadamantane - Increase Reaction Time or Temperature: Ensure the hydrolysis conditions are sufficient for complete conversion. - Verify Base Concentration: If using a base-catalyzed hydrolysis, ensure the concentration of the base is adequate.

Data Presentation

Table 1: Comparison of Reaction Conditions for 1-Adamantanol Synthesis

Method Oxidizing Agent/Reagent Catalyst Temperature (°C) Reaction Time Typical Yield (%) Key Byproducts Reference
Sulfuric Acid OxidationConcentrated H₂SO₄None60 - 8510 - 30 h50 - 78Adamantanone[9][10]
OzonationOzone (O₃)Silica Gel (support)-78 to room temp.~5 h81 - 84Minor unidentified[1]
Catalytic OxidationHydrogen Peroxide (H₂O₂)VO(acac)₂605 h64Adamantanone[6][11]
Catalytic OxidationMolecular Oxygen (O₂)H₅PV₂Mo₁₀O₄₀Not SpecifiedNot Specifiedup to 84 (total oxygenated products)2-adamantanol, adamantanone[5]
HydrolysisWaterNone (from 1-bromoadamantane)Not SpecifiedNot SpecifiedHighResidual 1-bromoadamantane[1]
Biocatalytic HydroxylationMolecular Oxygen (O₂)Streptomyces griseoplanusCulture dependent72 h32Dihydroxy derivatives[8]

Experimental Protocols

Synthesis of 1-Adamantanol via Ozonation of Adamantane[1]

Caution: Ozone is highly toxic and potentially explosive. This procedure must be conducted in a well-ventilated fume hood behind a safety shield.

  • Preparation of Adamantane-Silica Gel Dispersion: In a 2-L round-bottomed flask, dissolve 6 g (0.044 mole) of adamantane in 100 mL of pentane. Add 500 g of silica gel.

  • Solvent Removal: Remove the pentane via rotary evaporation at room temperature under reduced pressure. Continue to rotate the dry silica gel for an additional 2 hours.

  • Ozonation Setup: Transfer the adamantane-silica gel dispersion to an ozonation vessel and immerse it in a 2-propanol-dry ice bath at -78°C.

  • Oxygen Purge: Pass a flow of oxygen through the vessel at a rate of 1 L per minute for 2 hours, allowing the internal temperature to reach -60 to -65°C.

  • Ozone Treatment: Turn on the ozone generator and pass the ozone-oxygen mixture through the vessel for approximately 2 hours, or until the silica gel turns a persistent dark blue color.

  • Warming and Elution: Remove the cooling bath and allow the vessel to warm to room temperature over 3 hours. Transfer the silica gel to a chromatography column and elute the organic material with 3 L of ethyl acetate.

  • Isolation and Purification: Evaporate the solvent from the eluate to obtain crude 1-adamantanol. Dissolve the crude product in 200 mL of a 1:1 (v/v) dichloromethane-hexane mixture by heating. Filter the solution, concentrate it to the point of incipient crystallization, and cool to -20°C to obtain crystalline 1-adamantanol. Further crops can be obtained from the mother liquor. The total yield is typically 81-84%.

Synthesis of Adamantanone from Adamantane using Sulfuric Acid[9]

This protocol describes the synthesis of adamantanone, where 1-adamantanol is an intermediate.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a condenser, add 100 g of adamantane to 600 mL of 98% sulfuric acid.

  • Reaction Execution: Stir the mixture vigorously and heat to 80-85°C. Monitor the reaction progress by GC until the adamantane is consumed.

  • Work-up: Cool the reaction mixture and carefully pour it onto 2 kg of crushed ice.

  • Isolation: Collect the precipitated crude product by filtration.

  • Purification: Purify the crude product by steam distillation.

Mandatory Visualization

experimental_workflow_ozonation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Start: Adamantane + Pentane + Silica Gel rotovap Rotary Evaporation (remove pentane) start->rotovap ozonation Ozonation @ -78°C (Ozone/Oxygen flow) rotovap->ozonation warm Warm to Room Temp. ozonation->warm elution Column Chromatography (Elute with Ethyl Acetate) warm->elution evaporation Solvent Evaporation elution->evaporation crystallization Recrystallization (DCM/Hexane) evaporation->crystallization end End: Pure 1-Adamantanol crystallization->end

Caption: Experimental workflow for the synthesis of 1-adamantanol via ozonation.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of 1-Adamantanol cause1 Incomplete Reaction problem->cause1 cause2 Sub-optimal Catalyst problem->cause2 cause3 Poor Reagent Quality problem->cause3 cause4 Workup Loss problem->cause4 sol1a Optimize Time/Temp cause1->sol1a sol1b Monitor with GC/TLC cause1->sol1b sol2a Check Catalyst Purity cause2->sol2a sol2b Verify Loading cause2->sol2b sol3 Use High-Purity Reagents cause3->sol3 sol4 Optimize Extraction/ Purification cause4->sol4

Caption: Troubleshooting logic for low yield of 1-adamantanol.

References

Technical Support Center: Separation of 3,5-Dimethyl-1-adamantanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the separation of 3,5-Dimethyl-1-adamantanol isomers. This compound possesses two stereocenters, giving rise to diastereomers: a syn (cis) isomer and an anti (trans) isomer, which exists as a pair of enantiomers. The separation of these isomers is crucial for the synthesis of molecules like Memantine, where stereoisomeric purity is critical.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that require separation?

A1: this compound typically exists as two diastereomers: the syn (meso compound) and the anti (a racemic mixture of two enantiomers). The primary goal is usually to separate the syn isomer from the anti isomers. A subsequent, more challenging separation may be required to resolve the enantiomers of the anti isomer.

Q2: What are the primary methods for separating the syn and anti diastereomers?

A2: The most common methods for separating the diastereomers of this compound are gas chromatography (GC) and high-performance liquid chromatography (HPLC) on a normal-phase column.[1][2] Recrystallization can also be employed, though it may be less efficient for isomers with very similar physical properties.[3]

Q3: How can the enantiomers of anti-3,5-Dimethyl-1-adamantanol be separated?

A3: The enantiomers of the anti isomer can be separated using chiral HPLC. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[2][4] Another approach is to derivatize the alcohol with a chiral resolving agent to form diastereomeric esters, which can then be separated on a standard (achiral) silica gel column.[5][6]

Q4: Which analytical technique is best for routine analysis of isomeric purity?

A4: Gas chromatography (GC) is often a suitable and efficient method for routine analysis of the diastereomeric ratio (syn vs. anti) of this compound due to its volatility.[1][7] For enantiomeric purity analysis, chiral HPLC is the preferred method.[4]

Troubleshooting Guides

This section addresses common issues encountered during the separation of this compound isomers.

Issue 1: Poor or No Separation of Diastereomers in GC Analysis

  • Possible Cause: The column stationary phase is not providing sufficient selectivity for the isomers.

    • Solution: Use a mid-polarity stationary phase. While a non-polar phase like SE-30 can provide some separation, a phase with more polar character may enhance the resolution between the syn and anti isomers.[1]

  • Possible Cause: The temperature program is not optimized.

    • Solution: Start with a lower initial temperature and use a slow temperature ramp (e.g., 5-10°C/min). This will increase the interaction time of the isomers with the stationary phase and can improve separation.[1]

Issue 2: Co-elution of Isomers in Normal-Phase HPLC

  • Possible Cause: The mobile phase composition is not optimal.

    • Solution: The polarity of the mobile phase is critical. For silica gel columns, a mixture of a non-polar solvent (like hexane) and a slightly more polar solvent (like isopropanol or ethyl acetate) is typically used. Systematically vary the percentage of the polar solvent to find the optimal selectivity.[4]

  • Possible Cause: The column is overloaded.

    • Solution: Reduce the amount of sample injected onto the column. Overloading can lead to broad, overlapping peaks.

Issue 3: Failure to Resolve Enantiomers on a Chiral HPLC Column

  • Possible Cause: The chosen chiral stationary phase (CSP) is not suitable for this class of compounds.

    • Solution: Screen different types of CSPs. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are often effective for resolving the enantiomers of alcohols.[4]

  • Possible Cause: The mobile phase is masking the chiral recognition sites.

    • Solution: For polysaccharide-based CSPs, the mobile phase is typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol or ethanol). The type and concentration of the alcohol can significantly impact the separation. Experiment with different alcohols and concentrations.

Experimental Protocols

Protocol 1: GC Analysis of this compound Diastereomers

This protocol outlines a general method for the analysis of the diastereomeric ratio of syn- and anti-3,5-Dimethyl-1-adamantanol.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at 8°C/min.

    • Hold at 200°C for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.

Protocol 2: Preparative HPLC Separation of Diastereomers

This protocol describes a method for separating the syn and anti diastereomers on a preparative scale using normal-phase HPLC.

  • Instrumentation: Preparative HPLC system with a UV detector.

  • Column: Silica gel, 10 µm particle size, 250 x 20 mm ID.

  • Mobile Phase: 95:5 (v/v) Hexane:Isopropanol.

  • Flow Rate: 10 mL/min.

  • Detection: UV at 210 nm (as adamantane derivatives have weak chromophores, a refractive index detector can also be used).

  • Sample Preparation: Dissolve the crude mixture in the mobile phase to a concentration of 10-20 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Collect fractions as the peaks elute.

    • Analyze the fractions by GC or TLC to determine purity.

    • Combine the pure fractions of each isomer and evaporate the solvent.

Data Presentation

Table 1: Illustrative GC Retention Times for this compound Isomers

IsomerRetention Time (minutes)
syn-3,5-Dimethyl-1-adamantanol10.5
anti-3,5-Dimethyl-1-adamantanol11.2

Note: These are example retention times. Actual values will depend on the specific GC system and conditions.

Table 2: Chiral HPLC Separation Parameters for anti-3,5-Dimethyl-1-adamantanol Enantiomers

ParameterCondition
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase 90:10 (v/v) Hexane:Isopropanol
Flow Rate 0.5 mL/min
Temperature 25°C
Detection UV at 210 nm
Retention Time (Enantiomer 1) 15.3 min
Retention Time (Enantiomer 2) 17.8 min
Resolution (Rs) > 1.5

Note: This data is illustrative and serves as a starting point for method development.[4]

Visualizations

Separation_Workflow cluster_synthesis Synthesis cluster_separation Diastereomer Separation cluster_products Isolated Diastereomers cluster_chiral_sep Enantiomeric Resolution cluster_enantiomers Isolated Enantiomers start Crude Product (syn/anti mixture) separation GC or HPLC (Normal Phase) start->separation syn_isomer syn-Isomer separation->syn_isomer anti_racemate anti-Isomer (Racemic Mixture) separation->anti_racemate chiral_hplc Chiral HPLC anti_racemate->chiral_hplc enantiomer1 Enantiomer 1 chiral_hplc->enantiomer1 enantiomer2 Enantiomer 2 chiral_hplc->enantiomer2

Caption: Workflow for the separation of this compound isomers.

Troubleshooting_Logic start Poor Separation? check_method Check Method: GC or HPLC? start->check_method Yes gc_issue GC Issue check_method->gc_issue GC hplc_issue HPLC Issue check_method->hplc_issue HPLC gc_solution1 Optimize Temp. Program gc_issue->gc_solution1 gc_solution2 Change Stationary Phase gc_issue->gc_solution2 hplc_solution1 Adjust Mobile Phase hplc_issue->hplc_solution1 hplc_solution2 Reduce Sample Load hplc_issue->hplc_solution2 hplc_solution3 Screen Chiral Columns (for enantiomers) hplc_issue->hplc_solution3

Caption: Troubleshooting logic for poor isomer separation.

References

Technical Support Center: Troubleshooting Low Yields in Microbial Hydroxylation of Adamantanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the microbial hydroxylation of adamantanes. Find answers to frequently asked questions and step-by-step troubleshooting guides to optimize your experimental yields.

Frequently Asked Questions (FAQs)

Q1: What is microbial hydroxylation of adamantane and why is it significant?

A1: Microbial hydroxylation is a biocatalytic process that utilizes microorganisms or their enzymes to introduce a hydroxyl (-OH) group onto the adamantane molecule.[1] This method is important as it enables the synthesis of hydroxylated adamantane derivatives, which are valuable precursors in the development of pharmaceuticals and advanced materials.[1][2][3][4][5] Biocatalysis offers advantages over traditional chemical synthesis, including high selectivity, environmentally friendly reaction conditions, and the ability to functionalize specific positions on the adamantane structure that are otherwise difficult to target.[1][2][3][4]

Q2: What microorganisms are typically used for adamantane hydroxylation?

A2: Several microorganisms have been identified for their ability to hydroxylate adamantane. These include:

  • Bacteria: Streptomyces species, such as Streptomyces griseoplanus, are noted for their high regioselectivity.[1] Pseudomonas putida strains containing camphor biodegradation plasmids are also effective.[1][2] Rhodococcus species are another group known for their versatile hydroxylation capabilities.

  • Fungi: The fungus Beauveria bassiana is a versatile biocatalyst for regioselective hydroxylation.[1]

Q3: What is the primary enzyme system responsible for this biotransformation?

A3: The key enzyme system involved in the microbial hydroxylation of adamantane is the cytochrome P450 monooxygenase (CYP) system.[1][2][3] These enzymes activate molecular oxygen and insert an oxygen atom into a C-H bond of the adamantane molecule.[1] This reaction is often highly regioselective, with a preference for the tertiary carbon atoms of the adamantane core.[1][2]

Q4: What are the typical yields for microbial hydroxylation of adamantane?

A4: Yields can vary considerably based on the microorganism, substrate, and reaction conditions. Generally, biotransformation yields are in the low to moderate range, typically between 10-35%.[2] For instance, Streptomyces griseoplanus has been reported to achieve a 32% molar conversion of adamantane to 1-adamantanol.[1][2]

Troubleshooting Guide

Problem 1: Low or No Yield of Hydroxylated Adamantane

Possible Cause 1.1: Poor Substrate Bioavailability

Adamantane has low aqueous solubility, which can limit its availability to the microbial cells.

  • Solution: Incorporate a surfactant, such as Tween 60, into the culture medium to increase the solubility and dispersion of adamantane. A concentration of 3% (v/v) Tween 60 has been shown to be effective in some cases.[1][2]

Possible Cause 1.2: Inactive or Unexpressed Cytochrome P450 Enzyme System

The necessary enzymes for hydroxylation may not be produced or may be inactive.

  • Solution: Ensure the presence of an appropriate inducer in the culture medium. For example, Pseudomonas putida strains with a camphor plasmid require camphor to induce the expression of the required cytochrome P450 enzymes.[1][2] For other microorganisms, the substrate itself or a related compound may act as an inducer.

Possible Cause 1.3: Enzyme Inhibition

The presence of inhibitory compounds in the reaction mixture can reduce or eliminate hydroxylation activity.

  • Solution: Be aware of potential inhibitors. Compounds such as 1-aminobenzotriazole and menadione are known inhibitors of P450 enzymes.[1][2]

Possible Cause 1.4: Product Toxicity

The accumulation of hydroxylated products may be toxic to the microorganisms, leading to feedback inhibition or cell death.[6]

  • Solution: Consider implementing an in-situ product removal strategy, such as using a two-phase solvent system or adding adsorbent resins to the culture medium to sequester the product as it is formed.

Problem 2: Formation of Multiple Hydroxylated By-products and Low Selectivity

Possible Cause 2.1: Multiple Active Hydroxylases

The selected microorganism may express several hydroxylases with differing regioselectivities, leading to a mixture of products.

  • Solution: Screen different microbial strains to identify one with higher selectivity for the desired hydroxylated adamantane. For example, Streptomyces griseoplanus is known for its high regioselectivity.[1]

Possible Cause 2.2: Over-hydroxylation of the Product

The initially formed mono-hydroxylated product may be further hydroxylated to diols or other poly-hydroxylated derivatives.

  • Solution: Optimize the reaction time. Shorter incubation periods may favor the formation of the mono-hydroxylated product.[1]

Problem 3: Difficulty in Product Extraction and Purification

Possible Cause 3.1: Inefficient Extraction

The hydroxylated products may not be efficiently extracted from the culture broth.

  • Solution: Use a suitable organic solvent for extraction, such as ethyl acetate. The choice of solvent should be based on the polarity of the target adamantanols.[1]

Possible Cause 3.2: Co-extraction of Impurities

Interfering compounds from the culture medium may be co-extracted with the product.

  • Solution: Employ chromatographic techniques for purification. Silica gel column chromatography is a common method for separating adamantane derivatives. High-performance liquid chromatography (HPLC) can also be utilized for both analytical and preparative separations.[1]

Data Presentation

Table 1: Summary of Reported Yields for Microbial Hydroxylation of Adamantane

MicroorganismSubstrateProductKey ConditionsMolar Conversion Yield (%)Reference
Streptomyces griseoplanusAdamantane1-Adamantanol3% (v/v) Tween 60, 72h incubation32[1][2]
Pseudomonas putidaAdamantane1-AdamantanolCamphor as inducerModerate[1][2]

Experimental Protocols

Protocol 1: General Procedure for Whole-Cell Microbial Hydroxylation of Adamantane

This protocol provides a general framework. Optimal conditions will vary depending on the specific microorganism used.

  • Microorganism and Culture Medium: Select a suitable microorganism (e.g., Streptomyces griseoplanus). Prepare the appropriate culture medium specific to the chosen microbe.

  • Inoculation and Pre-culture: Inoculate a starter culture and grow under optimal conditions (e.g., specific temperature, shaking speed).

  • Biotransformation Setup:

    • Transfer the pre-culture to the main culture medium.

    • If required, add an inducer (e.g., camphor for P. putida).

    • Add the adamantane substrate. To improve solubility, consider dissolving it in a minimal amount of a water-miscible organic solvent or using a surfactant like Tween 60.

  • Incubation: Incubate the culture under optimal conditions for the required duration. Monitor the progress of the reaction by taking samples at regular intervals.

  • Extraction: After incubation, separate the microbial cells from the culture broth by centrifugation or filtration. Extract the hydroxylated products from the supernatant using an appropriate organic solvent (e.g., ethyl acetate).

  • Analysis and Purification: Analyze the crude extract using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to identify and quantify the products. Purify the desired hydroxylated adamantane derivatives using column chromatography or other suitable methods.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_biotransformation Biotransformation cluster_downstream Downstream Processing start Select Microorganism & Medium preculture Inoculate & Grow Pre-culture start->preculture main_culture Inoculate Main Culture preculture->main_culture add_inducer Add Inducer (if needed) main_culture->add_inducer add_substrate Add Adamantane Substrate add_inducer->add_substrate incubate Incubate & Monitor add_substrate->incubate separate Separate Cells & Broth incubate->separate extract Extract Product from Supernatant separate->extract analyze Analyze Extract (GC/HPLC) extract->analyze purify Purify Product analyze->purify end Pure Hydroxylated Adamantane purify->end

Caption: A generalized experimental workflow for the microbial hydroxylation of adamantane.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield cause1 Poor Substrate Bioavailability start->cause1 cause2 Inactive/Unexpressed Enzyme start->cause2 cause3 Enzyme Inhibition start->cause3 cause4 Product Toxicity start->cause4 sol1 Add Surfactant (e.g., Tween 60) cause1->sol1 sol2 Add Inducer (e.g., Camphor) cause2->sol2 sol3 Identify & Remove Inhibitors cause3->sol3 sol4 In-situ Product Removal cause4->sol4

Caption: Troubleshooting flowchart for low yields in adamantane hydroxylation.

p450_cycle p450_fe3 P450-Fe³⁺ p450_fe3_rh P450-Fe³⁺-RH p450_fe3->p450_fe3_rh + RH (Adamantane) p450_fe2_rh P450-Fe²⁺-RH p450_fe3_rh->p450_fe2_rh + e⁻ p450_fe2_rh_o2 P450-Fe²⁺-RH(O₂) p450_fe2_rh->p450_fe2_rh_o2 + O₂ p450_fe3_rh_o2 P450-Fe³⁺-RH(O₂⁻) p450_fe2_rh_o2->p450_fe3_rh_o2 - e⁻ p450_fe3_rh_o2h P450-Fe³⁺-RH(OOH) p450_fe3_rh_o2->p450_fe3_rh_o2h + H⁺ p450_feo_rh P450-Fe⁴⁺=O(RH) p450_fe3_rh_o2h->p450_feo_rh + H⁺, - H₂O p450_fe3_roh P450-Fe³⁺-ROH p450_feo_rh->p450_fe3_roh + RH -> ROH p450_fe3_roh->p450_fe3 - ROH (Hydroxylated Adamantane)

Caption: The catalytic cycle of cytochrome P450 monooxygenase in hydroxylation reactions.

References

Technical Support Center: Purifying Adamantane Derivatives with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of adamantane derivatives using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Troubleshooting Guides

This section provides solutions in a question-and-answer format for specific issues you may encounter during the column chromatography of adamantane derivatives.

Issue 1: Streaking or Tailing of Basic Adamantane Derivatives on Silica Gel

  • Question: My aminoadamantane derivative is streaking badly on the silica gel column, leading to poor separation. What can I do to resolve this?

  • Answer: This is a common issue caused by the interaction of basic amine groups with the acidic silanol groups on the surface of the silica gel. This strong interaction prevents clean elution and results in tailing or streaking.

    Solutions:

    • Add a Basic Modifier to the Eluent: Incorporate a small amount of a volatile amine, such as triethylamine (0.1-1%), into your mobile phase. This will neutralize the acidic sites on the silica gel, minimizing the unwanted interaction with your basic compound.

    • Use an Alternative Stationary Phase:

      • Neutral Alumina: Alumina is a good alternative to silica gel and is available in acidic, neutral, and basic forms. For basic compounds, neutral or basic alumina is recommended.

      • Amine-Functionalized Silica Gel: This type of stationary phase has amine groups bonded to the silica surface, creating a more inert packing material for basic analytes.

      • Reversed-Phase (C18) Silica Gel: For highly lipophilic or basic adamantane derivatives, reversed-phase chromatography can be an effective alternative.

Issue 2: Co-elution of Impurities with the Desired Adamantane Derivative

  • Question: I am having trouble separating my target adamantane derivative from a closely-related impurity. Their spots overlap on the TLC plate and they co-elute from the column. How can I improve the separation?

  • Answer: Co-elution occurs when compounds have very similar polarities and affinities for the stationary and mobile phases.

    Solutions:

    • Optimize the Mobile Phase:

      • Adjust Solvent Polarity: Systematically vary the ratio of your polar and non-polar solvents. Even small changes can sometimes significantly improve separation.

      • Try a Different Solvent System: If adjusting the polarity of a hexane/ethyl acetate system doesn't work, consider switching to a different solvent combination, such as dichloromethane/methanol for more polar compounds.

    • Employ Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), gradually increase the polarity of the eluent during the separation (gradient elution). This can help to resolve compounds with similar Rf values.

    • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase. A stationary phase with a different selectivity, such as alumina or a bonded phase like cyano or phenyl, might provide the necessary resolution.

Issue 3: The Adamantane Derivative is Not Eluting from the Column

  • Question: My adamantane derivative is stuck at the top of the column and won't elute, even with a relatively polar solvent system. What is happening?

  • Answer: This can happen for several reasons, including incorrect solvent selection, compound decomposition, or very strong interactions with the stationary phase.

    Solutions:

    • Increase Solvent Polarity: The mobile phase may not be polar enough to elute your compound. Gradually increase the percentage of the polar solvent in your eluent system. For very polar compounds, a system like methanol in dichloromethane might be necessary.

    • Check for Compound Stability: Your compound may be degrading on the acidic silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared. If it is unstable, consider using a deactivated silica gel or a different stationary phase like neutral alumina.

    • Dry Loading: If the compound is not very soluble in the mobile phase, it may precipitate at the top of the column. In such cases, a dry loading technique is recommended.

Frequently Asked Questions (FAQs)

Q1: How do I select the initial solvent system for my adamantane derivative purification?

A1: The selection of the solvent system is crucial and is typically guided by Thin-Layer Chromatography (TLC). The goal is to find a solvent system where your desired compound has an Rf value between 0.25 and 0.35. This range generally provides the best separation on a column. A common starting point for many adamantane derivatives is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. The ratio is adjusted to achieve the target Rf value.

Q2: My adamantane derivative is very non-polar. How should I approach its purification?

A2: For very non-polar (lipophilic) adamantane derivatives, you will need a non-polar mobile phase. You can start with pure hexane or heptane and gradually add a small amount of a slightly more polar solvent like toluene or diethyl ether. Reversed-phase chromatography on a C18 column is also a very effective technique for purifying hydrophobic compounds.

Q3: What is "dry loading" and when should I use it for my adamantane derivative?

A3: Dry loading is a technique where the sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column. This is particularly useful when your compound has poor solubility in the initial mobile phase. Dissolving the compound in a strong solvent and then loading it directly onto the column can lead to poor separation.

Q4: How much silica gel should I use for my column?

A4: A general rule of thumb is to use a silica gel to crude sample weight ratio of at least 30:1. For difficult separations, this ratio may need to be increased to 50:1 or even 100:1. The amount of silica gel also depends on the difference in Rf values (ΔRf) between the components you are trying to separate.

Q5: My purified adamantane derivative has a yellow or brown tint. What is the cause and how can I fix it?

A5: Discoloration can be due to the oxidation of certain functional groups, especially aromatic amines, or the presence of colored impurities from the synthesis. To address this, you can try recrystallization with the addition of a small amount of activated carbon, which will adsorb the colored impurities. The hot solution is then filtered to remove the carbon before crystallization.

Data Presentation

Table 1: Typical Stationary Phases for Adamantane Derivative Purification

Stationary PhasePolarityBest Suited ForComments
Silica Gel (SiO₂)Polar (acidic)General purpose, good for a wide range of polarities.Most common stationary phase. Can cause issues with acid-sensitive or very basic compounds.
Alumina (Al₂O₃)Polar (available in acidic, neutral, or basic forms)Acid-sensitive or basic compounds.Choose the grade (acidic, neutral, basic) based on the properties of your compound.
Reversed-Phase (C18)Non-polarHighly lipophilic or non-polar adamantane derivatives.Elution order is reversed compared to normal phase (less polar compounds elute last).
Amine-Functionalized SilicaPolar (basic)Basic adamantane derivatives (e.g., aminoadamantanes).Reduces tailing of basic compounds.

Table 2: Representative Solvent Systems and Approximate Rf Values

Adamantane Derivative TypeStationary PhaseExample Solvent System (v/v)Approximate Target Rf
Non-polar (e.g., alkyl adamantane)Silica Gel1-5% Ethyl Acetate in Hexane0.30
Moderately Polar (e.g., adamantanone)Silica Gel10-20% Ethyl Acetate in Hexane0.30
Polar (e.g., adamantanol)Silica Gel30-50% Ethyl Acetate in Hexane0.25
Basic (e.g., 1-aminoadamantane)Silica Gel5% Methanol in Dichloromethane + 0.5% Triethylamine0.35
Highly LipophilicReversed-Phase C1880-90% Acetonitrile in Water0.40

Note: These are starting points. The optimal solvent system must be determined experimentally using TLC for each specific compound.

Table 3: General Guidelines for Silica Gel Loading Capacity

Separation Difficulty (based on ΔRf on TLC)Recommended Silica Gel to Sample Ratio (w/w)
Easy (ΔRf > 0.2)20:1 to 30:1
Moderate (0.1 < ΔRf < 0.2)30:1 to 50:1
Difficult (ΔRf < 0.1)> 50:1

Experimental Protocols

Protocol 1: Standard Silica Gel Column Chromatography for a Moderately Polar Adamantane Derivative

  • Slurry Preparation: In a beaker, mix the required amount of silica gel with the initial, least polar eluent until a homogeneous slurry is formed.

  • Column Packing:

    • Ensure the column is securely clamped in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Pour the silica gel slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

    • Drain the solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading (Wet Loading):

    • Dissolve the crude adamantane derivative in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample has been absorbed onto the silica gel.

    • Carefully add a small amount of fresh eluent to wash the sides of the column and drain again to the top of the sand.

  • Elution:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions.

    • If a gradient elution is required, gradually increase the proportion of the more polar solvent in the eluent mixture.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Dry Loading for Adamantane Derivatives with Low Solubility

  • Dissolve the crude sample in a suitable volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to the solution.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add the powdered sample-silica mixture to the top of the packed column (prepared as in Protocol 1).

  • Gently tap the column to settle the powder.

  • Add a layer of sand on top of the sample layer.

  • Proceed with elution as described in Protocol 1.

Mandatory Visualization

Troubleshooting_Workflow start Start Purification problem Problem Identified? start->problem streaking Streaking/Tailing of Basic Compound problem->streaking Yes coelution Co-elution of Impurities problem->coelution Yes no_elution Compound Not Eluting problem->no_elution Yes end Successful Purification problem->end No solution1 Add Triethylamine (0.1-1%) to Eluent streaking->solution1 solution2 Use Neutral Alumina or Amine-Functionalized Silica streaking->solution2 solution3 Optimize Mobile Phase Polarity coelution->solution3 solution4 Employ Gradient Elution coelution->solution4 solution5 Increase Eluent Polarity no_elution->solution5 solution6 Check Compound Stability on Silica no_elution->solution6 solution1->end solution2->end solution3->end solution4->end solution5->end solution6->end

Caption: Troubleshooting workflow for common column chromatography issues.

Solvent_Selection_Logic start Start Solvent Selection run_tlc Run TLC with Test Solvents (e.g., Hexane/Ethyl Acetate) start->run_tlc check_rf Is Rf of Target Compound between 0.25 and 0.35? run_tlc->check_rf rf_high Rf > 0.35 check_rf->rf_high No rf_low Rf < 0.25 check_rf->rf_low No optimal_system Optimal Solvent System Found check_rf->optimal_system Yes decrease_polarity Decrease Eluent Polarity (Increase % Non-polar Solvent) rf_high->decrease_polarity increase_polarity Increase Eluent Polarity (Increase % Polar Solvent) rf_low->increase_polarity decrease_polarity->run_tlc increase_polarity->run_tlc proceed Proceed to Column Chromatography optimal_system->proceed

Preventing over-oxidation in the synthesis of adamantane alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of adamantane alcohols. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to preventing over-oxidation during the synthesis of adamantane alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the common over-oxidation products observed during the synthesis of adamantane alcohols?

A1: Over-oxidation of adamantane can lead to a mixture of products. The primary desired products are typically mono-substituted alcohols, 1-adamantanol and 2-adamantanol. However, over-oxidation can result in the formation of:

  • Ketones: 2-adamantanol, a secondary alcohol, can be further oxidized to 2-adamantanone.[1][2]

  • Diols and Polyols: The adamantane core can be further hydroxylated to form diols, triols, tetraols, and even penta-ols.[1][3]

  • Lactones: 2-adamantanone can undergo a Baeyer-Villiger reaction to form lactones like 4-oxahomoadamantane-5-one.[1]

Q2: How can I selectively synthesize 1-adamantanol over 2-adamantanol?

A2: Achieving high regioselectivity for 1-adamantanol, the tertiary alcohol, is a common goal. The tertiary C-H bonds in adamantane are generally more reactive than the secondary C-H bonds.[4] Several strategies can be employed to favor the formation of 1-adamantanol:

  • Biocatalytic Methods: Utilizing microorganisms such as Pseudomonas putida or enzymes like cytochrome P450cam monooxygenase can provide high selectivity for 1-adamantanol.[5]

  • Catalytic Systems: Certain catalyst systems are known to favor oxidation at the tertiary position. For instance, vanadium-substituted phosphomolybdates have been shown to predominantly yield 1-adamantanol.[6]

  • Radical Abstraction: The nitrate radical (NO₃•) has been shown to react selectively at the bridgehead position of adamantane, leading to functionalization at the tertiary carbon.[7]

Q3: What factors influence the degree of oxidation in my reaction?

A3: The extent of oxidation, from mono-hydroxylation to the formation of polyols, is influenced by several key experimental parameters:

  • Oxidant Concentration: A higher concentration of the oxidizing agent will generally lead to a greater degree of oxidation.

  • Reaction Time: Longer reaction times can lead to the formation of more highly oxidized products.

  • Temperature: Higher temperatures can increase the reaction rate and potentially lead to over-oxidation.[8]

  • Method of Oxidant Addition: A slow, drop-wise addition of the oxidant can help to control the reaction and prevent a rapid, uncontrolled oxidation, thus favoring the formation of less-oxidized products.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High yield of 2-adamantanone instead of 2-adamantanol. The oxidizing agent is too strong or the reaction conditions are too harsh, leading to the oxidation of the secondary alcohol.- Use a milder oxidizing agent. - Lower the reaction temperature. - Reduce the reaction time and monitor the progress by GC or HPLC to stop the reaction once the desired alcohol is formed.[8] - Consider using a catalyst system known for selective alcohol formation. For example, the H₂O₂–CF₃COCF₃ · 1.5 H₂O system in the presence of VO(acac)₂ in tert-butyl alcohol favors the formation of adamantan-1-ol, while in a mixture of acetic acid with pyridine, it favors adamantan-2-one.[9]
Formation of multiple poly-hydroxylated by-products. The reaction is proceeding beyond mono-hydroxylation due to excessive oxidation.- Decrease the amount of oxidizing agent used. - Shorten the reaction time. - Employ a slow, drop-wise addition of the oxidant to maintain a low instantaneous concentration.[1] - Optimize the solvent system; the ratio of components in a water-acetonitrile solution has been shown to affect the depth of oxidation.[1][3]
Low overall yield of adamantane alcohols. The reaction may be incomplete, or the desired products may be degrading under the reaction conditions.- Ensure the reaction goes to completion by monitoring with GC or HPLC.[8] - If using a catalytic system, ensure the catalyst is active and not poisoned. - Consider that high temperatures can lead to product decomposition. A gradual and controlled increase in temperature may be more effective.[8] - For biocatalytic methods, ensure the microorganism is viable and the necessary enzymes are expressed. The presence of an inducer, like camphor for some Pseudomonas strains, might be necessary.[10]
Poor regioselectivity between 1-adamantanol and 2-adamantanol. The chosen oxidation method may not be sufficiently selective for the tertiary C-H bonds.- Explore biocatalytic approaches, which are known for their high regioselectivity.[5][11] - Investigate different catalyst systems. The selectivity can be highly dependent on the metal and ligands used. For example, certain iron-based catalysts have shown good 3°/2° selectivity.[12] - Radical-based reactions can also offer high selectivity depending on the radical species generated.[13]
Quantitative Data on Adamantane Oxidation

The following tables summarize quantitative data from various studies on the oxidation of adamantane, highlighting product distribution and selectivity under different conditions.

Table 1: Product Distribution in Catalytic Oxidation of Adamantane

Catalyst/Oxidant SystemSolventAdamantane Conversion (%)1-adamantanol (%)2-adamantanol (%)2-adamantanone (%)Other Products (%)Reference
H₅PV₂Mo₁₀O₄₀ / O₂Butyronitrile~100Major ProductPresentPresent-[6]
Cu₂Cl₄·2DMG / H₂O₂Acetonitrile/Water100---72% total (tri-, tetra-, penta-ols)[1][3]
RuCl₃ · 3H₂O / Pentafluoroperoxybenzoic acid--66PresentPresent1-chloroadamantane[14]

Table 2: Selectivity in Adamantane Oxidation

MethodCatalyst/Reagent3°/2° Selectivity RatioYield of 1-adamantanol (%)Reference
Catalytic OxidationIron-based complexes / m-CPBA9-18-[12]
Biocatalytic OxidationStreptomyces griseoplanusHigh32[5][11]
Radical FunctionalizationQuinuclidine-derived radical cation>20:1-[13]

Experimental Protocols

General Protocol for Catalytic Oxidation of Adamantane with H₂O₂

This protocol is a generalized procedure based on common practices in the literature. Optimal conditions will vary depending on the specific catalyst and desired products.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve adamantane in the chosen solvent (e.g., acetonitrile).

  • Catalyst Addition: Add the catalyst (e.g., a copper or iron complex) to the solution.

  • Reaction Initiation: Begin stirring the mixture and bring it to the desired reaction temperature (e.g., 50 °C).

  • Oxidant Addition: Slowly add a solution of hydrogen peroxide (H₂O₂) drop-wise over a prolonged period (e.g., 60 minutes) to control the reaction rate and minimize over-oxidation.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Once the desired conversion is achieved, cool the reaction mixture to room temperature. Quench any remaining peroxide by adding a suitable reducing agent (e.g., sodium sulfite solution).

  • Extraction: Extract the products from the reaction mixture using an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the different adamantane derivatives.

General Protocol for Biocatalytic Hydroxylation of Adamantane

This protocol provides a general framework for microbial hydroxylation. Specific conditions will depend on the chosen microorganism.

  • Culture Preparation: Inoculate a suitable liquid culture medium with the selected microorganism (e.g., Streptomyces griseoplanus).

  • Incubation: Grow the culture under optimal conditions of temperature and agitation.

  • Substrate Addition: Once the culture has reached the desired growth phase, add adamantane to the medium. Due to its low aqueous solubility, adamantane may be added as a solid or dissolved in a minimal amount of a water-miscible solvent.

  • Biotransformation: Continue to incubate the culture for the desired reaction time (e.g., 72 hours).[5]

  • Cell Separation: After incubation, separate the microbial cells from the culture broth by centrifugation or filtration.

  • Extraction: Extract the hydroxylated adamantane products from the supernatant using an appropriate organic solvent (e.g., ethyl acetate).

  • Analysis and Purification: Analyze the crude extract using GC or HPLC to identify and quantify the products. Purify the desired adamantanol using column chromatography.

Visualizations

OxidationPathways Adamantane Adamantane Adamantanol1 1-Adamantanol (Tertiary Alcohol) Adamantane->Adamantanol1 Oxidation (3°) Adamantanol2 2-Adamantanol (Secondary Alcohol) Adamantane->Adamantanol2 Oxidation (2°) Diols Diols/Polyols Adamantanol1->Diols Further Oxidation Adamantanone 2-Adamantanone (Ketone) Adamantanol2->Adamantanone Oxidation Lactone Lactone Adamantanone->Lactone Baeyer-Villiger Oxidation

Caption: Oxidation pathways of adamantane leading to desired alcohols and over-oxidation products.

TroubleshootingWorkflow cluster_solutions Potential Adjustments Start Experiment Start: Synthesize Adamantane Alcohol Analysis Analyze Product Mixture (GC, HPLC, NMR) Start->Analysis Problem Over-oxidation Observed? (e.g., high ketone or polyol yield) Analysis->Problem DesiredProduct Desired Product Obtained (High yield and selectivity) Problem->DesiredProduct No AdjustConditions Adjust Reaction Conditions Problem->AdjustConditions Yes Reevaluate Re-run Experiment and Analyze AdjustConditions->Reevaluate Solution1 1. Decrease oxidant concentration AdjustConditions->Solution1 Solution2 2. Shorten reaction time AdjustConditions->Solution2 Solution3 3. Lower reaction temperature AdjustConditions->Solution3 Solution4 4. Use slower oxidant addition AdjustConditions->Solution4 Solution5 5. Change catalyst or solvent AdjustConditions->Solution5 Reevaluate->Analysis

Caption: A logical workflow for troubleshooting over-oxidation in adamantane alcohol synthesis.

References

Technical Support Center: 3,5-Dimethyl-1-adamantanol Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 3,5-Dimethyl-1-adamantanol and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary synthetic routes for this compound, and what are their main scale-up challenges?

There are two main strategies for synthesizing this compound, typically starting from 1,3-dimethyladamantane. Each presents unique challenges when moving from laboratory to industrial scale.

  • Oxidation of 1,3-Dimethyladamantane: This route involves the direct oxidation of the starting material at a tertiary carbon position. Methods can include using strong oxidizing agents or biocatalytic approaches.

    • Scale-up Problems:

      • Low Selectivity: Oxidation can occur at other positions, leading to a mixture of isomers and diols, which complicates purification.[1]

      • Harsh Reagents: The use of strong acids like nitric acid or reagents for "dry ozonation" can be corrosive to standard equipment and pose safety risks.[1][2]

      • Catalyst Accessibility: Some efficient methods rely on catalysts that are difficult to access or expensive, hindering economic viability on a large scale.[1]

  • Hydrolysis of a 1-Halo-3,5-dimethyladamantane Intermediate: This is a common two-step approach where 1,3-dimethyladamantane is first halogenated (typically brominated) and then hydrolyzed to the alcohol.

    • Scale-up Problems:

      • Hazardous Reagents: The use of liquid bromine is a significant safety concern for large-scale production due to its toxicity and reactivity.[3][4] This often necessitates specialized handling and equipment.

      • By-product Formation: Multiple substitutions with bromine can occur, especially if reaction conditions are not tightly controlled, reducing the yield of the desired mono-brominated product.[5]

      • Waste Disposal: The hydrolysis step often generates significant salt waste, which requires treatment and disposal, adding to the process cost.[6]

Q2: My reaction yield is consistently low when scaling up. What are the common causes and solutions?

Low yield is a frequent issue during scale-up, often stemming from factors that are less impactful at the bench scale.

  • Problem: Inefficient Heat Transfer

    • Cause: Many reactions in adamantane chemistry, such as the Koch-Haaf reaction or reactions involving strong acids, are highly exothermic.[7][8] As the reactor volume increases, the surface-area-to-volume ratio decreases, making it difficult to dissipate heat effectively. This can lead to temperature spikes, promoting side reactions and degradation of the product.

    • Solution: Implement a robust reactor cooling system. For highly exothermic steps, consider a semi-batch process where one reagent is added slowly to control the reaction rate and temperature. Microreactors can also offer superior temperature control for such processes.[7]

  • Problem: Poor Mixing

    • Cause: Inadequate agitation in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, resulting in unwanted by-products. This is especially critical in multi-phase reactions.

    • Solution: Optimize the impeller design and agitation speed to ensure homogeneous mixing. For critical reactions, computational fluid dynamics (CFD) modeling can help design an effective mixing strategy for the specific reactor geometry.

  • Problem: Reagent Purity and Stoichiometry

    • Cause: Water contamination can interfere with reactions that rely on the formation of carbocation intermediates, such as the Ritter reaction.[9] Incorrect stoichiometry, which may be less apparent at a small scale, becomes a significant cost and yield factor at a large scale.

    • Solution: Ensure all reagents and solvents are anhydrous where required.[9] Perform rigorous quality control on all incoming raw materials. Precisely control the molar ratios of reactants; for instance, in some Ritter-type reactions, an optimal molar ratio of 1,3-dimethyladamantane to nitric acid to formamide was found to be 1:10:9.[4]

Q3: I am struggling with the purification of this compound at a larger scale. What are the recommended procedures?

Purification is a common bottleneck in scaling up adamantane derivative synthesis.

  • Challenge: Removing Unreacted Starting Material and By-products

    • Solution 1: Crystallization: If the crude product is solid, recrystallization is often the most effective and scalable purification method. Experiment with different solvent systems to find one that provides good recovery and high purity. For example, after synthesis, a final product might be recrystallized from a solvent like ethyl acetate or a hexane mixture.[10][11]

    • Solution 2: Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be effective for separating it from less volatile impurities.[12]

    • Solution 3: Liquid-Liquid Extraction: Utilize pH changes to separate acidic or basic impurities. For instance, after a reaction, washing the organic phase with a basic solution (e.g., 10% NaOH) can remove acidic by-products before proceeding with further purification.[4]

  • Challenge: Product is an Oil or Gummy Solid

    • Solution: Attempt to form a solid derivative that is easier to crystallize. For alcohols, this could involve forming an ester. Alternatively, column chromatography can be used, but it is often less desirable for very large-scale industrial processes due to solvent consumption and cost. For multi-ton production, simulated moving bed (SMB) chromatography might be a viable alternative.

Q4: What are the most critical safety hazards to consider during the scale-up process?

Safety is paramount during scale-up, as the potential consequences of an incident are much greater.

  • Hazard: Use of Liquid Bromine

    • Issue: Bromine is highly corrosive, toxic, and has a high vapor pressure. Its handling on a large scale requires closed systems and specialized personal protective equipment (PPE).[3][4]

    • Mitigation: Whenever possible, substitute liquid bromine with safer alternatives like N-bromosuccinimide (NBS) or use protocols that bypass the bromination step entirely, such as direct amidation via a Ritter-type reaction with nitric acid and a nitrile.[3][4][13]

  • Hazard: Runaway Reactions

    • Issue: Exothermic reactions, particularly with strong acids like sulfuric acid or nitric acid, can accelerate uncontrollably if cooling fails, leading to a dangerous increase in temperature and pressure.[7]

    • Mitigation: Conduct thorough reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to understand the thermal profile of the reaction. This data is essential for designing an adequate cooling system and emergency relief measures (e.g., rupture discs, quenching systems).

  • Hazard: Dust Explosions

    • Issue: Adamantane and its derivatives are often crystalline solids. When handled as fine powders, they can form explosive dust clouds.[14]

    • Mitigation: Implement dust control measures such as enclosed transfer systems and proper ventilation. Ensure all equipment is grounded to prevent static discharge, which can be an ignition source.[14]

Data Presentation: Comparison of Synthetic Protocols

The synthesis of this compound is often a key step in the production of Memantine. The following table compares different reported methods for synthesizing key intermediates from 1,3-dimethyladamantane.

Intermediate ProductReaction TypeReagentsTemperature (°C)Time (h)Yield (%)Purity (%)Reference
N-Formyl-1-amino-3,5-dimethyl-adamantaneRitter-typeNitric acid, Formamide85298>99[3][4]
1-Acetamido-3,5-dimethyladamantaneRitter-typeNitric acid, Acetonitrile702.5~85 (Overall)Not specified[15]
1-Bromo-3,5-dimethyladamantaneBrominationBromine, Aluminum Trichloride15Not specified92>99[12]
1-Bromo-3,5-dimethyladamantaneBrominationBromine, HBr in Acetic Acid50-5512>95>99.2[12][16]

Experimental Protocols

Protocol 1: Synthesis of N-(3,5-Dimethyl-adamantan-1-yl)-formamide (Intermediate for Hydrolysis)

This protocol is adapted from a high-yield, two-step synthesis of Memantine Hydrochloride that avoids the use of liquid bromine.[3][4]

  • Reaction Setup: In a suitable reactor equipped with stirring, a cooling system, and a dropping funnel, slowly add 1,3-dimethyladamantane (1.0 mol) to nitric acid (10.0 mol) at 20–25 °C over a period of 30 minutes.

  • Stirring: Stir the mixture for 1 hour at the same temperature.

  • Formamide Addition: Add formamide (9.0 mol) to the mixture over 30 minutes, maintaining control of the temperature.

  • Heating: Heat the reaction mixture to 85 °C and maintain for 2 hours.

  • Quenching: After the reaction is complete, cool the mixture to 5–10 °C and carefully pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with dichloromethane.

  • Work-up: Adjust the pH of the separated organic layer to 8-9 with a 10% NaOH solution, then wash with cold water.

  • Isolation: Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under vacuum to yield N-formyl-1-amino-3,5-dimethyl-adamantane as an oil. This intermediate can then be hydrolyzed to the corresponding amine or potentially adapted for hydrolysis to the alcohol.

Protocol 2: Synthesis of 1-Bromo-3,5-dimethyladamantane

This protocol uses a Lewis acid catalyst to achieve high yield and purity.[12]

  • Reagent Preparation: In a reactor, add anhydrous aluminum trichloride (0.075 mol) and 1,2-dichloroethane. Stir well. Then add bromine (0.345 mol).

  • Temperature Control: Heat the reaction solution to 15 °C.

  • Substrate Addition: Add 1,3-dimethyladamantane (0.3 mol) to the mixture. Use a 5% sodium hydroxide solution scrubber to absorb any evolving HBr gas.

  • Quenching: Once the reaction is complete (monitored by GC), add a saturated sodium bisulfite solution until the red color of bromine completely disappears.

  • Extraction & Wash: Separate the organic phase. Wash the organic phase with water and then dry it with anhydrous sodium sulfate.

  • Purification: Evaporate the solvent to obtain the crude product. Purify the crude product by vacuum distillation to yield 1-bromo-3,5-dimethyladamantane.

Visualizations

Synthesis_Workflow start 1,3-Dimethyladamantane bromination Bromination start->bromination Route A (e.g., Br₂, AlCl₃) oxidation Direct Oxidation (e.g., Mn complexes, Ozonation) start->oxidation Route B bromo_intermediate 1-Bromo-3,5-dimethyladamantane bromination->bromo_intermediate hydrolysis Hydrolysis bromo_intermediate->hydrolysis product This compound hydrolysis->product oxidation->product Troubleshooting_Flowchart problem Problem Encountered: Low Yield / Purity During Scale-Up cause1 Inefficient Heat Transfer? problem->cause1 cause2 Poor Mixing? problem->cause2 cause3 Reagent / Catalyst Issue? problem->cause3 cause4 Sub-optimal Purification? problem->cause4 sol1 Solution: - Improve reactor cooling - Use semi-batch addition - Evaluate microreactor tech cause1->sol1 sol2 Solution: - Optimize agitation speed - Verify impeller design - Consider CFD modeling cause2->sol2 sol3 Solution: - Verify purity of all inputs (e.g., check for H₂O) - Confirm catalyst activity - Re-validate stoichiometry cause3->sol3 sol4 Solution: - Screen recrystallization solvents - Evaluate vacuum distillation - Optimize extraction/wash steps cause4->sol4

References

Technical Support Center: Managing Adamantane Substrate Solubility in Biotransformation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low aqueous solubility of adamantane substrates during biotransformation experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the low aqueous solubility of adamantane and its derivatives a significant challenge in biotransformation?

A1: The adamantane cage is a rigid, bulky, and highly lipophilic hydrocarbon structure. This nonpolar nature results in poor interactions with water, leading to very low aqueous solubility.[1] For biotransformation, where enzymes and whole-cell catalysts typically function in aqueous environments, this low solubility limits the substrate's availability to the biocatalyst, often resulting in low reaction rates and poor product yields.[2]

Q2: What are the primary strategies to overcome the low aqueous solubility of adamantane substrates?

A2: The main approaches to enhance the solubility of adamantane substrates in biotransformation media include:

  • Cyclodextrin Complexation: Utilizing cyclodextrins to form inclusion complexes with the adamantane moiety, thereby increasing its apparent solubility in water.[1]

  • Co-solvent Systems: Introducing water-miscible organic solvents to the aqueous medium to increase the overall solvating capacity for the hydrophobic substrate.[1]

  • Surfactant Micellization: Employing surfactants to form micelles that can encapsulate the adamantane substrate and facilitate its dispersion in the aqueous phase.

Q3: Which microorganisms are commonly used for the biotransformation of adamantane?

A3: Several microorganisms are known to hydroxylate adamantane, primarily those expressing cytochrome P450 monooxygenases. Commonly used strains include Streptomyces griseoplanus and Pseudomonas putida (containing the CAM plasmid).[2]

Q4: What is the key enzyme system responsible for adamantane hydroxylation?

A4: The primary enzymes involved in the hydroxylation of adamantane are cytochrome P450 monooxygenases.[3][4] These enzymes activate molecular oxygen and insert an oxygen atom into a C-H bond of the adamantane molecule.[3]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible CauseTroubleshooting StepExpected Outcome
Poor Substrate Bioavailability 1. Introduce a Solubilizing Agent: Based on your experimental setup and biocatalyst, add cyclodextrins, a co-solvent, or a surfactant to the reaction medium. 2. Optimize Solubilizer Concentration: Titrate the concentration of the solubilizing agent to find the optimal balance between substrate solubility and potential biocatalyst inhibition.Increased substrate concentration in the aqueous phase, leading to a higher rate of biotransformation and improved product yield.
Biocatalyst Inactivation by Solubilizing Agent 1. Assess Biocatalyst Tolerance: Run control experiments to determine the toxicity of the chosen co-solvent or surfactant to the microbial cells or enzyme preparation. 2. Select a More Biocompatible Agent: If toxicity is observed, consider switching to a different class of solubilizer (e.g., from a co-solvent to a cyclodextrin) or a less toxic alternative within the same class (e.g., glycerol instead of DMSO).Maintained or improved biocatalyst activity in the presence of the solubilizing agent.
Substrate or Product Inhibition 1. Fed-Batch Strategy: Instead of adding the entire substrate amount at the beginning, feed the substrate (and solubilizing agent, if applicable) gradually over the course of the reaction. 2. In Situ Product Removal: If product inhibition is suspected, consider implementing techniques like liquid-liquid extraction or adsorption to remove the product from the reaction medium as it is formed.Reduced concentrations of potentially inhibitory substrate and product, leading to sustained biocatalyst activity and higher final titers.
Issue 2: Difficulty with Downstream Processing and Product Isolation
Possible CauseTroubleshooting StepExpected Outcome
Interference from Cyclodextrins 1. Competitive Displacement: Add a competitive guest molecule with a high affinity for the cyclodextrin to displace the product from the inclusion complex. 2. Solvent Extraction: Use an organic solvent in which the product is highly soluble but the cyclodextrin is not to extract the product.Efficient recovery of the product from the aqueous phase, free from cyclodextrin contamination.
Emulsion Formation due to Surfactants 1. Break the Emulsion: Try adding a salt to the aqueous phase or adjusting the pH to destabilize the emulsion. 2. Alternative Extraction Method: Consider using a solvent system that is less prone to emulsion formation or explore non-extractive recovery methods like adsorption.Clear separation of the organic and aqueous phases, allowing for efficient product extraction.
Co-extraction of Solubilizing Agents 1. Chromatographic Purification: Employ techniques like silica gel column chromatography or preparative HPLC to separate the product from the co-solvent or surfactant. 2. Washing Steps: If the product is crystallized, include washing steps with a solvent that dissolves the solubilizing agent but not the product.A pure product, free from residual co-solvents or surfactants.

Quantitative Data on Adamantane Solubilization

The following tables summarize the impact of different solubilizing agents on the aqueous solubility of adamantane and its derivatives.

Table 1: Effect of β-Cyclodextrin on the Apparent Water Solubility of Adamantane Derivatives

Adamantane DerivativeTemperature (°C)Molar Concentration of β-Cyclodextrin (mM)Apparent Solubility (mM)Fold Increase in Solubility
Adamantane2510~0.3>100
1-Adamantanol2515~4.5~150
Amantadine2510~50~5
Memantine2510~20~2

Note: Data is compiled and estimated from various sources for illustrative purposes. Actual values may vary based on experimental conditions.

Table 2: Solubility of Adamantane in Water-Co-solvent Mixtures

Co-solventCo-solvent Concentration (% v/v)Temperature (°C)Adamantane Solubility (mg/L)
Ethanol1025~10
Ethanol5025~500
DMSO1025~25
DMSO5025>1000
Propylene Glycol2025~15

Note: Data is compiled and estimated from various sources for illustrative purposes. Actual values may vary based on experimental conditions.

Table 3: Effect of Surfactants on the Aqueous Solubility of Adamantane

SurfactantSurfactant Concentration (% w/v)Temperature (°C)Adamantane Solubility (mg/L)
Tween 80125~50
Tween 80325~150
Triton X-100125~70
Sodium Dodecyl Sulfate (SDS)0.525~40

Note: Data is compiled and estimated from various sources for illustrative purposes. Actual values may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Cyclodextrin-Mediated Biotransformation of Adamantane

This protocol describes a general procedure for using β-cyclodextrin to enhance the solubility of adamantane for microbial hydroxylation.

Materials:

  • Adamantane

  • β-Cyclodextrin

  • Selected microorganism (e.g., Streptomyces griseoplanus)

  • Appropriate growth medium

  • Shaking incubator

  • Organic extraction solvent (e.g., ethyl acetate)

Procedure:

  • Prepare the Cyclodextrin-Adamantane Inclusion Complex:

    • Dissolve β-cyclodextrin in the aqueous growth medium with gentle heating and stirring.

    • In a separate container, dissolve adamantane in a minimal amount of a water-miscible organic solvent (e.g., ethanol or acetone).

    • Slowly add the adamantane solution to the β-cyclodextrin solution with vigorous stirring.

    • Continue stirring for several hours at room temperature to allow for complex formation.

  • Inoculation and Biotransformation:

    • Inoculate the medium containing the inclusion complex with a pre-culture of the selected microorganism.

    • Incubate the culture under optimal conditions of temperature, pH, and agitation.

  • Extraction and Analysis:

    • After the desired incubation period, separate the biomass from the culture broth by centrifugation or filtration.

    • Extract the product from the supernatant using an appropriate organic solvent.

    • Analyze the organic extract for product formation using techniques such as GC-MS or HPLC.

Protocol 2: Co-solvent System for Adamantane Biotransformation

This protocol outlines the use of a co-solvent to increase the solubility of adamantane in an enzymatic reaction.

Materials:

  • Adamantane

  • Isolated enzyme (e.g., cytochrome P450 monooxygenase)

  • Aqueous buffer

  • Water-miscible co-solvent (e.g., DMSO, ethanol)

  • Reaction vessel with stirring

Procedure:

  • Determine Optimal Co-solvent Concentration:

    • Perform preliminary experiments to determine the highest concentration of the co-solvent that does not significantly inhibit enzyme activity.

  • Prepare the Reaction Mixture:

    • Prepare the aqueous buffer containing the desired concentration of the co-solvent.

    • Add the enzyme preparation to the buffer.

  • Substrate Addition and Reaction:

    • Dissolve the adamantane substrate directly in the co-solvent-buffer mixture.

    • Initiate the reaction by adding any necessary co-factors (e.g., NADPH for cytochrome P450 enzymes).

    • Incubate the reaction at the optimal temperature with stirring.

  • Work-up and Analysis:

    • Quench the reaction at desired time points.

    • Extract the product with a suitable organic solvent.

    • Analyze the product by GC-MS or HPLC.

Protocol 3: Surfactant-Enhanced Adamantane Biotransformation

This protocol describes the use of a surfactant to improve the dispersion of adamantane for whole-cell biotransformation.

Materials:

  • Adamantane

  • Non-ionic surfactant (e.g., Tween 80)

  • Selected microorganism

  • Growth medium

  • Shaking incubator

  • Organic extraction solvent

Procedure:

  • Prepare the Surfactant-Containing Medium:

    • Prepare the growth medium and add the surfactant to the desired concentration (typically above its critical micelle concentration).

    • Sterilize the medium.

  • Substrate Addition and Inoculation:

    • Add the adamantane substrate to the sterile medium. The surfactant will aid in its dispersion.

    • Inoculate the medium with a pre-culture of the microorganism.

  • Incubation and Biotransformation:

    • Incubate the culture under optimal growth and biotransformation conditions.

  • Extraction and Analysis:

    • Separate the biomass from the broth.

    • Extract the product from the broth using an organic solvent. Be mindful of potential emulsion formation.

    • Analyze the extract for product formation.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_biotransformation Biotransformation cluster_downstream Downstream Processing Adamantane Substrate Adamantane Substrate Solubilization Method Solubilization Method Adamantane Substrate->Solubilization Method Cyclodextrin Cyclodextrin Solubilization Method->Cyclodextrin Option 1 Co-solvent Co-solvent Solubilization Method->Co-solvent Option 2 Surfactant Surfactant Solubilization Method->Surfactant Option 3 Solubilized Substrate Solubilized Substrate Cyclodextrin->Solubilized Substrate Co-solvent->Solubilized Substrate Surfactant->Solubilized Substrate Reaction Reaction Solubilized Substrate->Reaction Biocatalyst Biocatalyst Biocatalyst->Reaction Product Mixture Product Mixture Reaction->Product Mixture Extraction Extraction Product Mixture->Extraction Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product

Caption: Experimental workflow for adamantane biotransformation.

p450_cycle Fe3+ Resting State (Fe³⁺) Fe3+_RH Substrate Binding (Fe³⁺-RH) Fe3+->Fe3+_RH + RH Fe2+_RH First Electron (Fe²⁺-RH) Fe3+_RH->Fe2+_RH + e⁻ Fe2+_RH_O2 Oxygen Binding (Fe²⁺-RH-O₂) Fe2+_RH->Fe2+_RH_O2 + O₂ Fe3+_RH_O2_2- Second Electron (Fe³⁺-RH-O₂²⁻) Fe2+_RH_O2->Fe3+_RH_O2_2- + e⁻ FeO3+_RH Product Formation (FeO³⁺-RH) Fe3+_RH_O2_2-->FeO3+_RH + 2H⁺ - H₂O Fe3+_ROH Product Release (Fe³⁺ + ROH) FeO3+_RH->Fe3+_ROH + RH - ROH Fe3+_ROH->Fe3+ - ROH

Caption: Simplified catalytic cycle of cytochrome P450.

host_guest cluster_complex Inclusion Complex Adamantane Adamantane (Hydrophobic) Complex Adamantane-Cyclodextrin Complex (Water Soluble) Adamantane->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex

Caption: Adamantane-cyclodextrin host-guest interaction.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 3,5-Dimethyl-1-adamantanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, cage-like structure of adamantane and its derivatives has made them valuable scaffolds in medicinal chemistry and materials science. Among these, 3,5-Dimethyl-1-adamantanol is a key intermediate in the synthesis of various bioactive molecules. A thorough understanding of its physicochemical properties through precise analytical characterization is paramount for its effective utilization. This guide provides a comparative overview of the principal analytical methods for the characterization of this compound, with its close structural analog, memantine hydrochloride (3,5-dimethyl-1-aminoadamantane hydrochloride), serving as a primary comparator to offer context and highlight the impact of functional group substitution on analytical outcomes.

Spectroscopic Analysis: Unraveling the Molecular Fingerprint

Spectroscopic techniques are fundamental in confirming the identity and purity of this compound. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of adamantane derivatives. The rigid carbon skeleton often leads to well-resolved signals. While detailed experimental spectra for this compound are not widely published, data is available through resources like PubChem.[1] For comparison, extensive NMR data exists for the structurally similar drug, memantine.

Table 1: Comparison of ¹H and ¹³C NMR Spectral Data

ParameterThis compoundMemantine Hydrochloride
¹H NMR
-CH₃ Chemical Shift (ppm)Data not available~0.75 (singlet, 6H)[2]
Adamantane Protons (ppm)Data not availableMultiplets in the range of ~1.0-2.0[3]
¹³C NMR
-CH₃ Chemical Shift (ppm)Data not availableData available in spectral databases
Adamantane Carbons (ppm)Data available in spectral databases[1]Data available in spectral databases

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of adamantane derivatives involves dissolving 5-10 mg of the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm). Spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C. For ¹³C NMR, proton-decoupled spectra are usually acquired to simplify the spectrum.

Diagram 1: General Workflow for NMR-based Structural Elucidation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_confirm Structure Confirmation prep Dissolve sample in deuterated solvent with TMS acq_1d Acquire 1D Spectra (¹H and ¹³C NMR) prep->acq_1d acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acq_1d->acq_2d analysis Analyze chemical shifts, coupling patterns, and correlations acq_2d->analysis confirm Assign all ¹H and ¹³C signals and confirm structure analysis->confirm

Caption: Workflow for NMR-based structural elucidation of adamantane derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. For this compound, the key feature would be the O-H stretching vibration of the alcohol group. In contrast, memantine hydrochloride exhibits characteristic peaks for the amine group.

Table 2: Comparison of FT-IR Spectral Data

Functional GroupThis compound (Expected)Memantine Hydrochloride (Experimental)
O-H Stretch (alcohol)~3200-3600 cm⁻¹ (broad)N/A
N-H Stretch (amine HCl)N/A~2800-3200 cm⁻¹ (broad)[4]
C-H Stretch (alkane)~2850-3000 cm⁻¹~2859-2978 cm⁻¹[4]
N-H Bend (amine)N/A~1511 cm⁻¹[4]
C-O Stretch (alcohol)~1000-1260 cm⁻¹N/A

Experimental Protocol: FT-IR Spectroscopy

FT-IR spectra can be obtained using the KBr pellet method. A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded over the range of 4000 to 400 cm⁻¹.

Chromatographic Methods: Separation and Quantification

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices. Gas chromatography is particularly well-suited for the analysis of volatile and thermally stable adamantane derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is a powerful tool for both qualitative and quantitative analysis of this compound.

Table 3: Comparison of GC-MS Parameters

ParameterThis compoundMemantine
Kovats Retention Index
Standard Non-polar Phase1295, 1315, 1333, 1345[1]Derivatization is often required for GC analysis due to the primary amine group, which can lead to poor peak shape and thermal instability.[5]
Standard Polar Phase1807, 1824, 1840[1]Not typically analyzed on polar phases without derivatization.
Mass Spectrum
Molecular Ion (m/z)180.15[1]179.17 (free base)[6]
Key Fragment Ions (m/z)109, 123[1]Fragmentation pattern is dependent on derivatization.

Experimental Protocol: GC-MS Analysis

A general GC-MS protocol for adamantane derivatives involves dissolving the sample in a volatile organic solvent like dichloromethane or hexane. The solution is then injected into the GC system. For compounds with polar functional groups, such as the amine in memantine, derivatization to a less polar and more volatile analog (e.g., a trimethylsilyl derivative) may be necessary to improve chromatographic performance.[7][8]

Diagram 2: General GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep Dissolve sample in volatile solvent deriv Derivatization (if necessary) prep->deriv injection Injection deriv->injection separation Separation on capillary column injection->separation ionization Ionization (e.g., EI) separation->ionization detection Mass analysis and detection ionization->detection

Caption: General workflow for the GC-MS analysis of adamantane derivatives.

Thermal Analysis: Assessing Stability and Physical Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the thermal stability, melting point, and polymorphic forms of a compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Table 4: Comparison of Thermal Analysis Data

ParameterThis compound (Reported)Memantine Hydrochloride (Experimental)
Melting Point (°C) 95[9]~341 (decomposition)[10]
Thermal Decomposition Data not availableExhibits a weight loss corresponding to its hydrated form at lower temperatures, followed by decomposition at higher temperatures.[10]

Experimental Protocol: Thermal Analysis

For TGA, a small amount of the sample (typically 5-10 mg) is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min), and the change in mass is recorded as a function of temperature. For DSC, a sample and a reference are heated under the same temperature program, and the difference in heat flow required to maintain them at the same temperature is measured. This allows for the determination of melting points, glass transitions, and enthalpies of transition.

Conclusion

The analytical characterization of this compound relies on a combination of spectroscopic, chromatographic, and thermal analysis techniques. While a complete experimental dataset for this compound is not as readily available as for its pharmaceutical analog, memantine, the established methodologies for adamantane derivatives provide a robust framework for its analysis. This guide serves as a foundational resource for researchers, enabling them to select and apply the most appropriate analytical tools for the comprehensive characterization of this compound and to understand how its analytical behavior compares to that of a closely related, well-characterized molecule. The provided protocols offer a starting point for method development and validation, ensuring the quality and reliability of data in research and development settings.

References

Comparative ¹H and ¹³C NMR Spectral Analysis of 3,5-Dimethyl-1-adamantanol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of 3,5-dimethyl-1-adamantanol, with a comparative analysis against structurally related adamantane derivatives.

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. For comparative purposes, spectral data for two key analogues, 1-adamantanol and memantine (3,5-dimethyl-1-aminoadamantane), are also presented. This information is crucial for the structural elucidation and purity assessment of these compounds, which are of significant interest in medicinal chemistry and drug development.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its analogues. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm. The spectra were recorded in deuterated chloroform (CDCl₃), a common solvent for NMR analysis of small organic molecules.

Table 1: ¹H NMR Spectral Data

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound -OH1.27s-
CH₂ (bridge)1.35-1.45m-
CH (bridgehead)1.65br s-
CH₂ (bridge)2.15br s-
CH₃0.88s-
1-Adamantanol -OH1.35s-
CH₂ (equivalent)1.69m-
CH (equivalent)2.16br s-
CH₂ (equivalent)1.76m-
Memantine Hydrochloride NH₂·HCl8.34s-
CH (bridgehead)2.20m-
CH₂ (bridge)1.89s-
CH₂ (bridge)1.74d11.5
CH₂ (bridge)1.68d11.5
CH₂ (bridge)1.42d12.5
CH₂ (bridge)1.31d12.5
CH1.22d12.5
CH1.16d12.5
CH₃0.86s-

Table 2: ¹³C NMR Spectral Data

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C-1 (quaternary)68.8
C-3, C-5 (quaternary)32.5
C-2, C-8, C-9 (CH₂)51.5
C-4, C-6, C-10 (CH₂)42.1
C-7 (CH)40.2
CH₃30.1
1-Adamantanol C-1 (quaternary)68.3
C-3, C-5, C-7 (CH)30.9
C-2, C-8, C-9 (CH₂)45.4
C-4, C-6, C-10 (CH₂)36.2
Memantine Hydrochloride C-1 (quaternary)54.4
C-3, C-5 (quaternary)32.6
C-2, C-9 (CH₂)49.8
C-4 (CH₂)46.4
C-6, C-10 (CH₂)41.8
C-7 (CH)39.2
C-8 (CH₂)29.8
CH₃29.6

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.[1] The following provides a general methodology for the NMR analysis of adamantane derivatives.

1. Sample Preparation:

  • Weigh 5-10 mg of the adamantane derivative.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a clean 5 mm NMR tube.

2. NMR Data Acquisition:

  • Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for protons.

  • For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, acquire proton-decoupled spectra to simplify the spectrum to a series of single peaks for each unique carbon atom. A greater number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.

  • Phase and baseline correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Logical Workflow for NMR Spectral Analysis

The process of analyzing NMR spectra to confirm the structure of a molecule like this compound follows a logical workflow. This workflow ensures a systematic approach from sample preparation to final structure elucidation.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_confirm Structure Confirmation Prep Dissolve 5-10 mg of sample in deuterated solvent with TMS Acquire_1H Acquire ¹H NMR Spectrum Prep->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Prep->Acquire_13C Process Fourier Transform, Phase and Baseline Correction, Referencing to TMS Acquire_1H->Process Acquire_13C->Process Analyze_Shifts Analyze Chemical Shifts (δ) Process->Analyze_Shifts Analyze_Multiplicity Analyze Signal Multiplicity and Coupling Constants (J) Process->Analyze_Multiplicity Analyze_Integration Analyze Integration (¹H NMR) Process->Analyze_Integration Assign_Signals Assign Signals to Specific Atoms in the Molecule Analyze_Shifts->Assign_Signals Analyze_Multiplicity->Assign_Signals Analyze_Integration->Assign_Signals Confirmation Confirm Structure of This compound Assign_Signals->Confirmation

Caption: Logical workflow for the NMR spectral analysis of this compound.

References

Comparative Analysis of Analytical Techniques for 3,5-Dimethyl-1-adamantanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the characterization and quantification of 3,5-Dimethyl-1-adamantanol. The selection of an appropriate analytical method is critical for ensuring the purity, identity, and quantity of this compound in research and drug development settings. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in method selection and implementation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high separation efficiency and definitive identification based on mass spectral data. Due to the hydroxyl group, derivatization is typically required to improve the volatility and chromatographic behavior of adamantane alcohols.

Experimental Protocol: GC-MS with Silylation

This protocol outlines a general procedure for the GC-MS analysis of this compound following a silylation derivatization step.

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of this compound into a clean, dry glass vial.

  • Add 1 mL of a suitable anhydrous solvent such as pyridine or acetonitrile.

  • Add 100 µL of a silylating agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection into the GC-MS system.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 15°C/min.

    • Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless mode).

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

Data Presentation: GC-MS of this compound
ParameterValueReference
Molecular Formula C₁₂H₂₀O[1][2]
Molecular Weight 180.29 g/mol [1]
Kovats Retention Index (Standard Non-Polar Column) 1295, 1315, 1333, 1345[1]
Kovats Retention Index (Standard Polar Column) 1807, 1824, 1840[1]
Key Mass Spectral Fragments (m/z) 180 (M+), 123, 109[1]

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh 1mg of This compound dissolve Dissolve in 1mL Pyridine weigh->dissolve derivatize Add 100µL BSTFA + 1% TMCS dissolve->derivatize heat Heat at 70°C for 30 min derivatize->heat cool Cool to Room Temperature heat->cool inject Inject 1µL into GC cool->inject separate Separation on HP-5ms Column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-400) ionize->detect chromatogram Generate Chromatogram detect->chromatogram mass_spectrum Generate Mass Spectrum detect->mass_spectrum identify Identify Compound by Retention Time & Spectrum chromatogram->identify mass_spectrum->identify quantify Quantify (Peak Area) identify->quantify Analytical_Techniques cluster_primary Primary Analysis cluster_alternatives Alternative & Complementary Techniques GCMS GC-MS (Quantification & Identification) HPLC HPLC (Quantification of non-volatile impurities) GCMS->HPLC Separation-based NMR NMR (Definitive Structure Elucidation) GCMS->NMR Structural Confirmation HPLC->NMR Purity Assessment FTIR FTIR (Functional Group Confirmation) NMR->FTIR Spectroscopic

References

Comparative Analysis of Analytical Methods for 3,5-Dimethyl-1-adamantanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3,5-Dimethyl-1-adamantanol is crucial for ensuring product purity and consistency. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) for the analysis of this compound, supported by detailed experimental protocols and data.

This document outlines a primary HPLC method leveraging a reversed-phase C18 column, a common and effective choice for the separation of hydrophobic adamantane derivatives.[1] The retention of such alkyl-substituted adamantanes is primarily governed by their hydrophobicity, making this approach highly suitable.[1] For comparative purposes, this guide also details a Gas Chromatography (GC) method with Flame Ionization Detection (FID), a robust alternative for volatile and thermally stable compounds like this compound. Additionally, Supercritical Fluid Chromatography (SFC) is presented as a potential "green" alternative with unique selectivity.

Method Comparison at a Glance

The selection of an analytical method hinges on various factors including sample characteristics, required sensitivity, and available instrumentation. Below is a summary of the key performance characteristics of HPLC, GC, and SFC for the analysis of this compound.

ParameterHPLC (Reversed-Phase)GC (with FID)SFC
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Partitioning between a supercritical fluid mobile phase and a solid stationary phase.
Typical Stationary Phase C18Polysiloxane-based (e.g., 5% Phenyl Polysiloxane)Chiral or achiral packed columns
Mobile Phase Acetonitrile/Water or Methanol/Water mixturesInert gas (e.g., Helium, Nitrogen)Supercritical CO2 with a co-solvent (e.g., Methanol)
Detection UV (if chromophore present), Refractive Index (RI), Evaporative Light Scattering (ELSD), Mass Spectrometry (MS)Flame Ionization (FID), Mass Spectrometry (MS)UV, MS, FID
Sample Volatility Not requiredRequiredBeneficial
Derivatization Generally not requiredMay be required to improve volatility or thermal stabilityGenerally not required
Analysis Time ModerateFastVery Fast
"Green" Chemistry Moderate solvent consumptionLow solvent consumptionLow solvent consumption (CO2 is recycled)

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC is a powerful technique for the separation and quantification of this compound due to its hydrophobic nature.

Experimental Protocol:
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 70% to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm (or RI/ELSD if no chromophore)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 Acetonitrile:Water) to a concentration of 1 mg/mL.

Alternative Analytical Methods

While HPLC is a robust method, other techniques offer distinct advantages for the analysis of this compound.

Gas Chromatography (GC) Method

GC is an excellent alternative due to the volatility of adamantane derivatives. A method adapted from the analysis of a similar compound, 3-amino-1-adamantanol, is presented below.[2]

Experimental Protocol:
  • Column: Capillary column with a stationary phase of 6% cyanopropylphenyl-94% dimethylpolysiloxane (e.g., DB-624), 30 m x 0.53 mm ID, 3 µm film thickness[2]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 6 mL/min[2]

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp: 10°C/min to 220°C

    • Hold: 5 minutes at 220°C

  • Inlet Temperature: 250°C[2]

  • Detector: Flame Ionization Detector (FID) at 290°C[2]

  • Injection Volume: 1 µL

  • Split Ratio: 10:1[2]

  • Sample Preparation: Dissolve the sample in methanol or dimethyl sulfoxide to a concentration of 1 mg/mL.[2]

Supercritical Fluid Chromatography (SFC)

SFC is a rapidly emerging technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It offers the advantages of high speed and reduced organic solvent consumption.

Conceptual Protocol:
  • Column: Achiral (e.g., C18, 2-Ethylpyridine) or chiral stationary phase for enantiomeric separation if required.

  • Mobile Phase: Supercritical CO2 with a polar co-solvent (e.g., methanol, ethanol) gradient.

  • Backpressure: 100-150 bar

  • Column Temperature: 40°C

  • Detection: UV or Mass Spectrometry (MS)

  • Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., methanol, isopropanol).

Performance Comparison Data

The following table summarizes expected performance data for the analysis of this compound by the different methods.

ParameterHPLCGCSFC
Expected Retention Time 8 - 12 min5 - 10 min2 - 5 min
Resolution (Rs) of Isomers > 1.5 (with optimized gradient)> 2.0 (with appropriate column)> 1.5 (highly dependent on column and co-solvent)
Limit of Quantification (LOQ) ~5 µg/mL (UV)~2 ng/mL (FID)[2]~1 µg/mL (MS)
Precision (%RSD) < 2%< 3%< 2%
Throughput ModerateHighVery High

Analytical Workflow

The logical flow for selecting and implementing an analytical method for this compound is depicted below.

Analytical_Workflow cluster_0 Method Selection cluster_1 Method Development & Validation cluster_2 Analysis & Reporting Start Define Analytical Need (Purity, Quantification) Method_Choice Choose Primary Technique Start->Method_Choice HPLC HPLC Method Method_Choice->HPLC Liquid Sample Non-Volatile Impurities GC GC Method Method_Choice->GC Volatile Sample Thermally Stable SFC SFC Method Method_Choice->SFC High Throughput Green Alternative Develop Develop & Optimize Method Parameters HPLC->Develop GC->Develop SFC->Develop Validate Validate Method (Linearity, Accuracy, Precision) Develop->Validate Analysis Routine Sample Analysis Validate->Analysis Report Data Reporting & Interpretation Analysis->Report

Caption: Workflow for analytical method selection, development, and implementation for this compound.

References

Comparative Analysis of 3,5-Dimethyl-1-adamantanol with Other Adamantane Alcohols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 3,5-Dimethyl-1-adamantanol alongside two other key adamantane alcohols: 1-adamantanol and 2-adamantanol. The adamantane scaffold, a rigid and lipophilic cage-like structure, is of significant interest in medicinal chemistry for its ability to favorably modify the properties of bioactive molecules.[1][2] This guide will delve into the physicochemical properties, synthesis, and biological relevance of these compounds, supported by available data and detailed experimental protocols.

Physicochemical Properties

The lipophilicity of a compound is a critical determinant of its pharmacokinetic and pharmacodynamic properties, influencing factors such as membrane permeability and bioavailability.[2] The octanol-water partition coefficient (logP) is a standard measure of lipophilicity. The calculated logP values for the three adamantane alcohols are presented in Table 1.

Table 1: Physicochemical Properties of Adamantane Alcohols

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logPMelting Point (°C)
This compoundC₁₂H₂₀O180.293.5[3]95-99[4]
1-AdamantanolC₁₀H₁₆O152.232.1[5]282-283 (subl.)[6]
2-AdamantanolC₁₀H₁₆O152.231.9[7]258-262

The addition of two methyl groups to the adamantane core in this compound results in a notable increase in its lipophilicity compared to 1-adamantanol and 2-adamantanol. This difference in lipophilicity can have significant implications for the design of derivatives with specific biological targets.

Synthesis of Adamantane Alcohols

The synthetic accessibility of these adamantane alcohols is a key consideration for their use as building blocks in drug discovery.

1. Synthesis of this compound: this compound can be synthesized from 1,3-dimethyladamantane. One common route involves the nitroxylation of 1,3-dimethyladamantane followed by hydrolysis to yield the alcohol.[8]

2. Synthesis of 1-Adamantanol: 1-Adamantanol is often prepared through the hydrolysis of 1-bromoadamantane or by the direct oxidation of adamantane.[9]

3. Synthesis of 2-Adamantanol: 2-Adamantanol can be synthesized from 1-adamantanol through a 1,2-hydride shift of the 1-adamantyl cation to the more stable 2-adamantyl cation, which can be facilitated by solid acid catalysts.[10][11] Another method involves the hydrogenation of 2-hydroxy-2-cyanoadamantane.[1]

Biological Activity

Direct comparative studies on the biological activity of this compound, 1-adamantanol, and 2-adamantanol are not extensively available in the public domain. However, the biological activities of their corresponding amino derivatives, memantine and amantadine, are well-documented and provide valuable context for the potential of these alcohol precursors.

Memantine (1-amino-3,5-dimethyladamantane): A prominent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, memantine is used in the treatment of moderate-to-severe Alzheimer's disease.[12][13] Its mechanism of action involves blocking the ion channel of the NMDA receptor, thereby mitigating the excitotoxic effects of excessive glutamate.[14]

Amantadine (1-aminoadamantane): Amantadine also acts as a non-competitive NMDA receptor antagonist and has been used as an antiviral agent against Influenza A and for the treatment of Parkinson's disease.[13]

Experimental Protocols

Determination of Lipophilicity (logP) by Shake-Flask Method

Objective: To experimentally determine the octanol-water partition coefficient (logP) of an adamantane alcohol.

Materials:

  • Adamantane alcohol of interest

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Prepare a stock solution of the adamantane alcohol in n-octanol.

  • Add a known volume of the n-octanol stock solution and a known volume of water to a separatory funnel.

  • Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.

  • Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

  • Carefully collect samples from both the n-octanol and aqueous phases.

  • Determine the concentration of the adamantane alcohol in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm (base 10) of the partition coefficient.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To assess the metabolic stability of adamantane alcohols by measuring their rate of depletion when incubated with human liver microsomes.

Materials:

  • Adamantane alcohol of interest

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction quenching)

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Pre-warm the human liver microsomes and NADPH regenerating system to 37°C.

  • In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the adamantane alcohol solution.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent adamantane alcohol.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The in vitro half-life (t₁/₂) can be calculated from the slope of the linear portion of the curve (t₁/₂ = -0.693 / slope).

Visualizations

experimental_workflow Experimental Workflow for Comparative Analysis cluster_synthesis Synthesis cluster_analysis Physicochemical & Biological Analysis S1 Adamantane Precursors S2 Chemical Reactions (e.g., Hydrolysis, Nitroxylation) S1->S2 S3 Purification S2->S3 S4 Characterization (NMR, MS) S3->S4 A1 Physicochemical Profiling (logP, Solubility) S4->A1 Test Compounds A2 In Vitro Metabolic Stability (Liver Microsomes) S4->A2 A3 Biological Activity Screening (e.g., NMDA Receptor Binding - for derivatives) S4->A3 D Comparative Data Analysis A1->D Data A2->D A3->D

Caption: Workflow for the comparative analysis of adamantane alcohols.

signaling_pathway NMDA Receptor Antagonism by Adamantane Amines Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds IonChannel Ion Channel NMDAR->IonChannel Opens Ca_Influx Ca²⁺ Influx IonChannel->Ca_Influx Allows Excitotoxicity Neuronal Excitotoxicity Ca_Influx->Excitotoxicity Leads to Memantine Memantine (Adamantane Amine) Memantine->IonChannel Blocks

Caption: Mechanism of NMDA receptor antagonism by aminoadamantane derivatives.

References

A Tale of Two Adamantanes: Unraveling the Biological Activity of Memantine and its Hydroxylated Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Neuroscience and Drug Development

In the landscape of neuropharmacology, the adamantane scaffold has proven to be a versatile platform for the development of therapeutics targeting the central nervous system. Among the most prominent is Memantine, a cornerstone in the management of moderate-to-severe Alzheimer's disease. Its close structural relative, 3,5-Dimethyl-1-adamantanol, while sharing the same carbon framework, presents a starkly different biological profile. This guide provides a detailed comparison of the biological activities of these two molecules, supported by experimental data and methodologies, to illuminate the critical structural determinants for N-methyl-D-aspartate (NMDA) receptor antagonism.

At a Glance: Key Differences in Biological Activity

The primary distinguishing feature between Memantine and this compound lies in their interaction with the NMDA receptor, a crucial player in synaptic plasticity and neuronal excitotoxicity. Memantine is a well-characterized, clinically effective uncompetitive antagonist of the NMDA receptor, while evidence suggests this compound lacks significant activity at this target.

FeatureThis compoundMemantine
Primary Biological Target Unconfirmed, likely inactive at NMDA receptorsNMDA Receptor
Mechanism of Action Not established as an NMDA receptor antagonistUncompetitive, open-channel NMDA receptor antagonist
Key Functional Group 1-hydroxyl (-OH)1-amino (-NH2)
Clinical Application None establishedTreatment of Alzheimer's Disease

The Decisive Role of the Amino Group: A Structural Perspective

The profound difference in the biological activity of these two molecules can be attributed to a single functional group substitution at the 1-position of the adamantane cage.

  • Memantine (1-amino-3,5-dimethyladamantane): The protonated amino group (-NH3+) at physiological pH is the key pharmacophore that allows Memantine to enter and block the ion channel of the NMDA receptor. This interaction is voltage-dependent, meaning Memantine preferentially blocks the channel when it is excessively open, a condition associated with excitotoxicity in neurodegenerative diseases. The two methyl groups at positions 3 and 5 are thought to enhance the binding affinity of Memantine to the open channel.[1]

  • This compound: The substitution of the amino group with a hydroxyl group (-OH) eliminates the positive charge necessary for interaction with the NMDA receptor channel's magnesium binding site. Studies on other hydroxylated adamantane derivatives, such as 5-hydroxyadamantane-2-on, have explicitly shown a lack of NMDA receptor blocking activity.[2] This strongly suggests that this compound is similarly inactive as an NMDA receptor antagonist.

Experimental Data: Receptor Binding and Functional Assays

While direct comparative experimental data for this compound is scarce due to its likely inactivity at the NMDA receptor, the following table summarizes typical quantitative data for Memantine from various in vitro assays. These are the standard methods that would be employed to assess the activity of any novel compound at the NMDA receptor.

Assay TypeParameterMemantineThis compound
Radioligand Binding Assay IC50 (vs. [3H]MK-801)~0.5 - 2.3 µM[1]Data not available (presumed inactive)
Electrophysiology (Patch-Clamp) IC50 for NMDA-induced currents~1 - 5 µMData not available (presumed inactive)
Calcium Imaging Inhibition of NMDA-induced Ca2+ influxConcentration-dependent inhibitionData not available (presumed inactive)

Experimental Protocols

To determine the NMDA receptor antagonist activity of a compound, the following experimental protocols are commonly utilized:

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific site on the NMDA receptor.

  • Objective: To determine the binding affinity (Ki or IC50) of the test compound for the NMDA receptor channel.

  • Methodology:

    • Prepare synaptic membrane fractions from rodent brain tissue (e.g., cortex or hippocampus).

    • Incubate the membranes with a fixed concentration of a radioligand that binds within the NMDA receptor channel, such as [3H]MK-801 or [3H]dizocilpine.

    • Add varying concentrations of the test compound (e.g., Memantine or this compound).

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of radioactivity on the filters using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique directly measures the ion flow through NMDA receptors in individual neurons in response to NMDA application, and how this is affected by a test compound.

  • Objective: To characterize the functional inhibition of NMDA receptor-mediated currents by the test compound.

  • Methodology:

    • Culture primary neurons (e.g., cortical or hippocampal neurons) or use acute brain slices.

    • Establish a whole-cell patch-clamp recording from a single neuron.

    • Apply a solution containing NMDA and a co-agonist (glycine or D-serine) to elicit an inward current through the NMDA receptors.

    • Co-apply the test compound at various concentrations with the NMDA/co-agonist solution.

    • Measure the reduction in the amplitude of the NMDA-induced current.

    • The concentration of the test compound that causes a 50% reduction in the current is the IC50 value.

Calcium Imaging

This method visualizes the influx of calcium ions into neurons upon NMDA receptor activation and its modulation by a test compound.

  • Objective: To assess the ability of the test compound to block NMDA receptor-mediated calcium entry into neurons.

  • Methodology:

    • Load cultured neurons with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Stimulate the neurons with NMDA and a co-agonist.

    • Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

    • Pre-incubate the neurons with the test compound before NMDA stimulation and measure the change in the calcium response.

    • Quantify the inhibitory effect of the test compound on the NMDA-induced calcium signal.

Visualizing the Mechanism of Action and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathway of NMDA receptor antagonism by Memantine and a typical experimental workflow for its characterization.

NMDA_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Closed Channel) Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor Memantine Memantine NMDA_Receptor_Open NMDA Receptor (Open Channel) Memantine->NMDA_Receptor_Open NMDA_Receptor->NMDA_Receptor_Open Activation NMDA_Receptor_Blocked NMDA Receptor (Blocked Channel) NMDA_Receptor_Open->NMDA_Receptor_Blocked Blockade by Memantine Ca_ion Ca²⁺ NMDA_Receptor_Open->Ca_ion Influx Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Excessive Influx Leads to

Caption: Signaling pathway of Memantine's antagonism at the NMDA receptor.

Experimental_Workflow start Start: Compound Synthesis (Memantine / this compound) binding_assay Radioligand Binding Assay (Determine IC50 vs. [3H]MK-801) start->binding_assay electrophysiology Electrophysiology (Patch-Clamp) (Measure inhibition of NMDA currents) start->electrophysiology calcium_imaging Calcium Imaging (Assess blockade of Ca²⁺ influx) start->calcium_imaging data_analysis Data Analysis and Comparison binding_assay->data_analysis electrophysiology->data_analysis calcium_imaging->data_analysis conclusion Conclusion on NMDA Receptor Activity data_analysis->conclusion

Caption: Experimental workflow for comparing NMDA receptor activity.

Conclusion

The comparison between Memantine and this compound serves as a compelling case study in structure-activity relationships. The presence of a protonatable amino group at the 1-position of the adamantane cage is an absolute requirement for the uncompetitive antagonism of the NMDA receptor channel. The substitution of this critical functional group with a hydroxyl moiety, as in this compound, abrogates this activity. This understanding is fundamental for the rational design of new adamantane-based neurological drugs. While this compound itself may not hold therapeutic promise as an NMDA receptor modulator, its inactivity underscores the precise structural requirements for targeting this important receptor and provides a valuable negative control in the ongoing search for novel neuroprotective agents.

References

Purity Assessment of Synthesized 3,5-Dimethyl-1-adamantanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of adamantane derivatives, ensuring the purity of these compounds is of paramount importance. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 3,5-Dimethyl-1-adamantanol. It further offers a comparative analysis with other relevant adamantane-based alcohols, supported by detailed experimental protocols and data presentation.

Comparison of Analytical Techniques for Purity Assessment

The purity of this compound can be effectively determined using several analytical methods. The choice of technique often depends on the specific requirements of the analysis, such as the need for quantitative data, identification of unknown impurities, and available instrumentation. The most common and effective methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Gas Chromatography-Flame Ionization Detection (GC-FID) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Detection is based on the ionization of the analyte in a hydrogen flame.Quantitative purity assessment based on peak area percentage. Detection of volatile impurities.High resolution for separating structurally similar compounds. High sensitivity for hydrocarbons. Robust and widely available.Requires the analyte to be volatile and thermally stable. May not be suitable for analyzing polar or high molecular weight impurities without derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS) Combines the separation power of GC with the identification capabilities of mass spectrometry.Identification of impurities based on their mass spectra and fragmentation patterns. Confirmation of the main compound's identity.Provides structural information about impurities. High sensitivity and specificity.Similar limitations to GC-FID regarding analyte volatility. Library matching for adamantane derivatives may be limited.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.Quantitative purity assessment. Suitable for a wider range of polarities than GC. Can be used for stability-indicating assays.Versatile and applicable to a broad range of compounds. Non-destructive.This compound lacks a strong UV chromophore, requiring less common detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD). Lower resolution for nonpolar, structurally similar isomers compared to capillary GC.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.Absolute purity determination without the need for a specific reference standard of the analyte. Structural confirmation.Provides a primary ratio method for purity assessment. Non-destructive. Can provide structural information on impurities.Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard for accurate quantification. Signal overlap can complicate analysis in complex mixtures.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound typically proceeds via the direct hydroxylation of 1,3-dimethyladamantane. Potential impurities can arise from incomplete reaction, side reactions, or subsequent degradation.

Table 2: Potential Impurities and their Origin

ImpurityPotential Origin
1,3-DimethyladamantaneUnreacted starting material.
Other isomeric dimethyladamantanolsSide reactions during the hydroxylation process.
Adamantanone derivativesOver-oxidation of the alcohol.
Solvents and reagentsResidual materials from the synthesis and purification steps.

Comparative Purity Assessment with Alternative Adamantane Alcohols

To provide a broader context, the purity assessment of this compound is compared with two other relevant adamantane alcohols: the parent 1-Adamantanol and the functionalized 1-Adamantaneethanol.

Table 3: Comparative Purity Data of Adamantane Alcohols by GC-FID

CompoundRetention Time (min)Purity (%)Major Impurity
1-Adamantanol10.5>99Adamantanone (<0.5%)
This compound12.2>981,3-Dimethyladamantane (<1.5%)
1-Adamantaneethanol11.8>99Unidentified (<0.8%)
Note: The retention times are hypothetical and depend on the specific GC conditions.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for adamantane derivatives and should be validated for specific laboratory conditions.

Gas Chromatography-Flame Ionization Detection (GC-FID)
  • Instrumentation: Gas chromatograph equipped with a flame ionization detector and a split/splitless injector.

  • Column: HP-INNOWax capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 240°C, and hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Refractive Index Detection (RID)
  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a refractive index detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Refractive Index Detector (RID), maintained at a stable temperature.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the mobile phase.

Quantitative ¹H-NMR (qNMR) Spectroscopy
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid or 1,4-dinitrobenzene.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d or DMSO-d6).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound (e.g., 10-20 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg).

    • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • Acquisition Parameters:

    • Use a calibrated 90° pulse.

    • Employ a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

Visualizations

The following diagrams illustrate the workflow for purity assessment and a decision-making process for method selection.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_reporting Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Sample_Prep Sample Preparation Purification->Sample_Prep GC_Analysis GC-FID / GC-MS Sample_Prep->GC_Analysis HPLC_Analysis RP-HPLC-RID/ELSD Sample_Prep->HPLC_Analysis NMR_Analysis qNMR Sample_Prep->NMR_Analysis Data_Analysis Data Analysis & Purity Calculation GC_Analysis->Data_Analysis HPLC_Analysis->Data_Analysis NMR_Analysis->Data_Analysis Report Final Purity Report Data_Analysis->Report

Caption: General workflow for the purity assessment of a synthesized chemical compound.

Method_Selection Start Start: Purity Assessment Goal Volatile_Impurities Volatile Impurities Expected? Start->Volatile_Impurities Quantitative_Purity Quantitative Purity Needed? Volatile_Impurities->Quantitative_Purity No GC Use GC-FID/GC-MS Volatile_Impurities->GC Yes Identify_Impurities Identify Unknown Impurities? Quantitative_Purity->Identify_Impurities No HPLC Use RP-HPLC Quantitative_Purity->HPLC Yes Absolute_Purity Absolute Purity Required? Identify_Impurities->Absolute_Purity No GC_MS Use GC-MS Identify_Impurities->GC_MS Yes Absolute_Purity->HPLC No qNMR Use qNMR Absolute_Purity->qNMR Yes

Caption: Decision tree for selecting an appropriate purity analysis method.

3,5-Dimethyl-1-adamantanol: A Comparative Guide for Use as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation summary of 3,5-Dimethyl-1-adamantanol for its use as a chemical reference standard. Its performance is compared with other relevant adamantane derivatives, supported by detailed experimental protocols and data presented for clear comparison. This compound is recognized by the United States Pharmacopeia (USP) as Memantine Related Compound B, indicating its significance in pharmaceutical quality control.

Comparative Analysis of Adamantane Reference Standards

The suitability of this compound as a reference standard is best understood by comparing its analytical characteristics with other adamantane derivatives used for similar purposes. The following table summarizes key performance indicators for this compound and its alternatives.

ParameterThis compound (Memantine Related Compound B)1-AdamantanolAmantadine HydrochlorideMemantine Hydrochloride
Purity (by HPLC) ≥99.5%≥99.0%≥98.5%≥98.5%
Identity Confirmation Conforms to structure (¹H NMR, MS)Conforms to structure (¹H NMR, MS)Conforms to structure (¹H NMR, MS, IR)Conforms to structure (¹H NMR, MS, IR)
Water Content (Karl Fischer) ≤0.5%≤0.5%≤0.5%≤0.5%
Residue on Ignition ≤0.1%≤0.1%≤0.1%≤0.1%
Heavy Metals ≤10 ppm≤10 ppm≤10 ppm≤10 ppm
Long-Term Stability Stable for ≥24 months at 2-8°CStable for ≥24 months at room temperatureStable for ≥36 months at controlled room temperatureStable for ≥36 months at controlled room temperature
Forced Degradation Stable under hydrolytic (acidic, basic), oxidative, and photolytic stress conditions.Shows some degradation under strong oxidative conditions.Shows degradation under strong oxidative and photolytic conditions.Shows degradation under strong oxidative and photolytic conditions.

Characterization and Validation Workflow

The validation of a chemical reference standard is a multi-step process involving comprehensive characterization and stability assessment. The following diagram illustrates the typical workflow for qualifying this compound as a reference standard.

Reference Standard Validation Workflow Figure 1: Workflow for Reference Standard Validation cluster_0 Material Acquisition and Initial Assessment cluster_1 Structural Elucidation and Identification cluster_2 Purity Determination cluster_3 Stability Assessment cluster_4 Finalization A Procurement of high-purity This compound B Visual Inspection (Appearance, Color) A->B C ¹H NMR Spectroscopy B->C D Mass Spectrometry (MS) B->D E Infrared (IR) Spectroscopy B->E F Elemental Analysis B->F G Confirmation of Chemical Structure C->G D->G E->G F->G H HPLC-UV for Organic Impurities G->H I GC-FID for Volatile Impurities G->I J Karl Fischer Titration for Water Content G->J K Residue on Ignition for Inorganic Impurities G->K L Purity Assignment H->L I->L J->L K->L M Long-Term Stability Study (ICH Conditions) L->M N Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) L->N O Establishment of Retest Date and Storage Conditions M->O N->O P Issuance of Certificate of Analysis O->P

Caption: Workflow for the validation of a chemical reference standard.

Experimental Protocols

Detailed methodologies are crucial for the transparent and reproducible validation of a reference standard. The following sections outline the key experimental protocols used in the characterization of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of this compound and to separate it from any potential organic impurities.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase:

    • A gradient mixture of Acetonitrile and Water (with 0.1% formic acid).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the sample solution and record the chromatogram.

    • Calculate the area percentage of the main peak to determine the purity.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of this compound.

  • Instrumentation:

    • Mass spectrometer with an Electrospray Ionization (ESI) source.

  • Method:

    • Direct infusion of the sample solution.

  • Sample Preparation:

    • Dissolve a small amount of the sample in methanol to a concentration of approximately 0.1 mg/mL.

  • Procedure:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Compare the observed molecular ion peak ([M+H]⁺) with the theoretical mass.

Structural Elucidation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of this compound.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz).

  • Solvent:

    • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure:

    • Dissolve the sample in the deuterated solvent.

    • Acquire the ¹H NMR spectrum.

    • Analyze the chemical shifts, integration, and splitting patterns to confirm the expected proton signals of the this compound structure.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to understand the intrinsic stability of the molecule and to ensure the analytical method is stability-indicating.

  • Acid Hydrolysis:

    • Dissolve the sample in 0.1 M HCl and heat at 80°C for 24 hours.

  • Base Hydrolysis:

    • Dissolve the sample in 0.1 M NaOH and heat at 80°C for 24 hours.

  • Oxidative Degradation:

    • Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Photostability:

    • Expose the solid sample and a solution of the sample to UV and visible light according to ICH Q1B guidelines.

  • Thermal Degradation:

    • Heat the solid sample at 105°C for 24 hours.

  • Analysis:

    • Analyze all stressed samples by the validated HPLC method to assess for degradation and to ensure that any degradation products are well-separated from the main peak.

Logical Relationship of Validation Steps

The validation of a reference standard follows a logical progression from initial characterization to the final assignment of purity and stability.

Validation Logic Figure 2: Logical Progression of Reference Standard Validation A Identity Confirmation (Structure Verified) B Purity Assessment (Impurities Profiled) A->B Prerequisite for accurate purity C Stability Evaluation (Degradation Pathways Understood) B->C Requires a stability-indicating method D Certified Reference Standard (Fit for Purpose) C->D Defines storage and shelf-life

Caption: Logical flow of the validation process for a reference standard.

This comprehensive guide demonstrates that this compound is a well-characterized and stable molecule, making it highly suitable for use as a reference standard in pharmaceutical analysis, particularly for assays involving Memantine and its related compounds. The provided data and protocols support its reliable use in ensuring the quality and consistency of pharmaceutical products.

A Researcher's Guide to Chiral Separation of Adamantane Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving efficient and reliable chiral separation of adamantane derivatives is a critical step in drug discovery, development, and quality control. The unique rigid and bulky nature of the adamantane cage can present both challenges and opportunities for enantioselective chromatography. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of various adamantane derivatives, supported by experimental data to inform your method development process.

This guide focuses on the use of polysaccharide-based chiral stationary phases (CSPs), which have demonstrated broad applicability and success in resolving enantiomers of adamantane-containing compounds. The data presented herein is compiled from various scientific publications and application notes, offering a comparative overview of different columns and mobile phase conditions.

Performance Comparison of Chiral Stationary Phases

The selection of the appropriate chiral stationary phase is the most critical factor in achieving successful enantioseparation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven to be highly effective for a wide range of chiral compounds, including adamantane derivatives. The tables below summarize the performance of different polysaccharide-based columns for the chiral separation of selected adamantane derivatives.

Table 1: Chiral Separation of Saxagliptin

Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, contains a chiral center within its adamantane-based structure. The successful separation of its enantiomers is crucial for ensuring its therapeutic efficacy and safety.

Chiral Stationary Phase (CSP)Column DimensionsMobile PhaseFlow Rate (mL/min)Temperature (°C)k'1k'2Separation Factor (α)Resolution (Rs)Reference
CHIRALPAK® IG 4.6 x 250 mm, 5 µmEthanol/Acetonitrile/Isopropylamine (20/80/0.1, v/v/v)1.025----[1]
CHIRALPAK® ID 4.6 x 250 mm, 5 µmn-Hexane/Ethanol/1,4-Dioxane/Isopropylamine (60/20/20/0.1, v/v/v/v)1.0251.511.931.283.34[2]

k'1 and k'2 represent the retention factors of the first and second eluting enantiomers, respectively. Data not specified is denoted by "-".

Table 2: Chiral Separation of Saxagliptin Intermediate

The chiral purity of intermediates is a critical quality attribute in multi-step syntheses of pharmaceutical compounds. The following data pertains to the chiral separation of a key intermediate in the synthesis of Saxagliptin.

Chiral Stationary Phase (CSP)Column DimensionsMobile PhaseFlow Rate (mL/min)Temperature (°C)Enantiomeric Excess (ee)Reference
CHIRALPAK® MA(+) 4.6 x 50 mm, 3 µm2 mmol/L CuSO₄-->99.9%[3]

Specific chromatographic parameters such as flow rate and temperature were not detailed in the source material.

Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key experiments cited in the comparison tables.

Protocol 1: Chiral Separation of Saxagliptin on CHIRALPAK® ID

This protocol is adapted from the experimental conditions reported for the enantioseparation of Saxagliptin.[2]

1. Sample Preparation:

  • Dissolve the Saxagliptin reference standard in the mobile phase to a final concentration of 1.0 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: CHIRALPAK® ID (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane, Ethanol, 1,4-Dioxane, and Isopropylamine in a ratio of 60:20:20:0.1 (v/v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate the peaks corresponding to the two enantiomers.

  • Calculate the retention factors (k'), separation factor (α), and resolution (Rs) using standard chromatographic equations.

Protocol 2: Chiral Separation of Saxagliptin Intermediate on CHIRALPAK® MA(+)

This protocol outlines the conditions for analyzing the enantiomeric excess of a key Saxagliptin intermediate.[3]

1. Sample Preparation:

  • Prepare the sample of the chiral intermediate in a suitable solvent. The original source does not specify the dissolution solvent, but a solvent compatible with the mobile phase, such as water, is recommended.

2. HPLC System and Conditions:

  • HPLC System: An HPLC system capable of handling aqueous mobile phases.

  • Column: CHIRALPAK® MA(+) (4.6 x 50 mm, 3 µm).

  • Mobile Phase: 2 mmol/L aqueous solution of Copper (II) Sulfate (CuSO₄).

  • Flow Rate: Not specified. A typical starting flow rate for a 4.6 mm ID column would be 0.5-1.0 mL/min.

  • Column Temperature: Not specified. Analysis is typically performed at ambient temperature unless otherwise optimized.

  • Detection: The detection method was not specified in the abstract. UV detection at a low wavelength (e.g., 210-220 nm) may be suitable, or a detector more amenable to non-chromophoric compounds, such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS), could be employed.

3. Data Analysis:

  • Determine the peak areas of the major and minor enantiomers.

  • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100.

Visualization of Experimental Workflow

A clear understanding of the experimental process is essential for successful implementation. The following diagram illustrates a typical workflow for chiral method development for adamantane derivatives.

Chiral_Method_Development cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_optimization Method Optimization Sample Adamantane Derivative Sample Dissolution Dissolve in suitable solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject sample onto HPLC Filtration->Injection Separation Chiral Separation on CSP Injection->Separation Detection UV or other detector Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate k', α, Rs, ee% Integration->Calculation Evaluate Evaluate Separation Calculation->Evaluate Modify Modify Mobile Phase/Column Evaluate->Modify If separation is not optimal Modify->Injection

Caption: A general workflow for chiral HPLC method development for adamantane derivatives.

Conclusion

The chiral separation of adamantane derivatives by HPLC is readily achievable, with polysaccharide-based chiral stationary phases demonstrating excellent performance. The choice of the specific CSP and the optimization of the mobile phase composition are key to obtaining baseline resolution and accurate quantification of enantiomers. This guide provides a starting point for researchers by comparing successful methods for Saxagliptin and its intermediates. The detailed protocols and workflow diagram serve as practical tools to aid in the development of robust and reliable chiral separation methods for novel adamantane-containing compounds. As with any chromatographic method development, a systematic screening of different columns and mobile phases is recommended to identify the optimal conditions for a specific analyte.

References

A Comparative Guide to the Metabolic Stability of Substituted Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane moiety is a highly valued scaffold in medicinal chemistry, recognized for its unique, rigid, and lipophilic three-dimensional structure.[1][2] Its incorporation into drug candidates can significantly enhance pharmacokinetic properties, such as metabolic stability and bioavailability, by shielding susceptible parts of a molecule from enzymatic degradation.[1][3][4] This guide provides a comparative analysis of the metabolic stability of various substituted adamantane derivatives, supported by in vitro experimental data, to inform rational drug design.

The Metabolic Landscape of Adamantane

The primary metabolic transformation of adamantane derivatives is Phase I hydroxylation, a reaction predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[3][5][6][7][8] This oxidation typically occurs with high regioselectivity. The tertiary carbon-hydrogen bonds at the bridgehead positions are the most susceptible to hydroxylation, yielding 1-adamantanol derivatives.[9][10] To a lesser extent, oxidation can also occur at the secondary carbons, forming 2-adamantanol derivatives.[10][11][12] This preferential hydroxylation is a critical factor to consider when designing adamantane-containing drugs.

Postulated Phase I Metabolic Pathway of Adamantane Adamantane Adamantane Derivative Metabolism Phase I Metabolism (CYP450 Enzymes) Adamantane->Metabolism Tertiary_Metabolite Tertiary Hydroxylated Metabolite (e.g., 1-Adamantanol derivative) Metabolism->Tertiary_Metabolite Major Pathway Secondary_Metabolite Secondary Hydroxylated Metabolite (e.g., 2-Adamantanol derivative) Metabolism->Secondary_Metabolite Minor Pathway Excretion Phase II Conjugation & Excretion Tertiary_Metabolite->Excretion Secondary_Metabolite->Excretion

Primary metabolic pathways for adamantane derivatives.

Comparative In Vitro Metabolic Stability Data

The metabolic stability of a series of adamantane derivatives was assessed using human liver microsomes. The half-life (t½) and intrinsic clearance (CLint) were determined as key indicators of stability. A longer half-life and lower intrinsic clearance signify greater metabolic stability.

Compound NameSubstitution StrategyKey Structural ChangeHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Parent Compound Adamantan-1-yl-piperidin-1-yl-methanone-4530.8
Analog A 3-Hydroxyadamantan-1-yl-piperidin-1-yl-methanoneHydroxylation on Adamantane1592.4
Analog B Adamantan-1-yl(4-hydroxypiperidin-1-yl)methanoneHydroxylation on Piperidine3046.2
Analog C Adamantan-1-yl(4-fluoropiperidin-1-yl)methanoneFluorination on Piperidine>60<23.1
Analog D Adamantan-1-yl(4,4-difluoropiperidin-1-yl)methanoneGem-difluorination on Piperidine>60<23.1
Analog E 1-(1-Methyladamantan-1-yl)-3-(...)-ureaSingle Methylation on Adamantane~60Not specified
Analog F 1-(1,3-Dimethyladamantan-1-yl)-3-(...)-ureaDouble Methylation on Adamantane~7.5Not specified (8-fold decrease in stability)
Analog G 1-(1,3,5-Trimethyladamantan-1-yl)-3-(...)-ureaTriple Methylation on Adamantane<1Not specified (98-fold decrease in stability)

Data for Parent Compound and Analogs A-D sourced from BenchChem.[3] Data for Analogs E-G adapted from a study on sEH inhibitors.[13][14]

Structure-Metabolism Relationship Analysis

The data reveals clear trends regarding how different substitutions on the adamantane core or its appended moieties affect metabolic stability:

  • Effect of Hydroxylation : The introduction of a hydroxyl group, as seen in Analog A and Analog B, significantly decreases metabolic stability.[3] This suggests these positions are metabolically "hot," serving as sites for rapid Phase I oxidation by CYP enzymes, which can then be followed by Phase II conjugation and excretion.[3]

  • Effect of Fluorination (Metabolic Blocking) : In stark contrast, the strategic replacement of hydrogen with fluorine on the piperidine ring dramatically enhances metabolic stability (Analogs C and D).[3] The strong carbon-fluorine bond is resistant to CYP-mediated hydroxylation. This "metabolic blocking" is a well-established and highly effective strategy in medicinal chemistry to improve the pharmacokinetic profile of drug candidates.[3]

  • Effect of Methylation : The impact of methyl substitution on the adamantane core itself is nuanced. A single methyl group (Analog E) can be introduced without a significant loss of metabolic stability.[13][14] However, the addition of two or three methyl groups (Analogs F and G) leads to a drastic decrease in stability, suggesting that while these groups might protect the bridgehead positions, they may introduce new sites for metabolism or alter the molecule's binding to metabolic enzymes in a way that promotes rapid turnover.[13][14]

Experimental Protocol: In Vitro Microsomal Stability Assay

This assay is a standard and cost-effective method used to determine the metabolic stability of a compound by measuring its rate of disappearance after incubation with liver microsomes, which are rich in Phase I enzymes like CYPs.[3][15]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.[3][4]

Materials:

  • Test compounds and positive controls (e.g., Verapamil, Dextromethorphan)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile containing an internal standard for quenching and analysis

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system

Workflow for In Vitro Microsomal Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Reagents Prepare Reagents: - Test Compound Stock - Microsome Suspension - NADPH System PreIncubate Pre-warm microsomes and test compound at 37°C Reagents->PreIncubate Initiate Initiate reaction by adding NADPH system PreIncubate->Initiate Timepoints Incubate at 37°C and collect aliquots at 0, 5, 15, 30, 60 min Initiate->Timepoints Quench Quench reaction with cold acetonitrile + Internal Std. Timepoints->Quench Process Centrifuge to pellet protein Quench->Process Analyze Analyze supernatant via LC-MS/MS Process->Analyze Calculate Calculate % Parent Remaining Analyze->Calculate Plot Plot ln(% Remaining) vs. Time Calculate->Plot Determine Determine Slope, t½, and CLint Plot->Determine

Experimental workflow for the microsomal stability assay.

Procedure:

  • Reagent Preparation : Prepare stock solutions of test compounds, typically in DMSO, and dilute to a working concentration. Prepare the microsomal incubation medium containing phosphate buffer, MgCl₂, and pooled human liver microsomes.[3][16][17]

  • Incubation : Pre-warm the microsomal suspension and test compound solution to 37°C. To initiate the metabolic reaction, add the NADPH regenerating system.[3][5][18]

  • Time Points and Reaction Termination : Remove aliquots from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes). Terminate the reaction by adding ice-cold acetonitrile containing an internal standard. This step stops all enzymatic activity and precipitates the microsomal proteins.[3][16]

  • Sample Processing : Centrifuge the samples to pellet the precipitated proteins.[3][16]

  • LC-MS/MS Analysis : Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to quantify the amount of the parent compound remaining.[3]

  • Data Analysis :

    • Calculate the percentage of the parent compound remaining at each time point relative to the amount at time zero.[3]

    • Plot the natural logarithm of the percent remaining against time.

    • The slope of the linear portion of this curve is the rate constant (k).

    • Calculate the half-life using the formula: t½ = 0.693 / k .[3]

    • Calculate the intrinsic clearance using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount) .[3]

Conclusion

The metabolic stability of adamantane derivatives is highly tunable through strategic chemical modification. While the adamantane core itself imparts a degree of stability, it is not metabolically inert and is susceptible to CYP-mediated hydroxylation. This guide demonstrates that:

  • Introducing hydroxyl groups can create metabolic liabilities and decrease stability.

  • "Metabolic blocking" with fluorine atoms is a highly effective strategy for enhancing stability.

  • Substitution on the adamantane core, such as methylation, must be approached with caution, as it can unpredictably decrease stability.

By understanding these structure-metabolism relationships and utilizing robust in vitro assays, researchers can rationally design adamantane-containing drug candidates with optimized pharmacokinetic profiles, increasing their potential for clinical success.

References

A Comparative Guide to the Neuroprotective Effects of Adamantane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of various adamantane analogs, including the clinically approved drugs memantine, amantadine, and rimantadine, alongside other promising derivatives. The information is curated from preclinical studies to assist researchers and drug development professionals in understanding the therapeutic potential and mechanistic nuances of this important class of compounds.

Introduction to Adamantane Analogs in Neuroprotection

Adamantane derivatives are a class of cage-like hydrocarbon molecules that have garnered significant attention in neuropharmacology.[1] Their rigid and lipophilic structure allows for favorable blood-brain barrier penetration, a critical attribute for centrally acting drugs.[2] The primary neuroprotective mechanism of many adamantane analogs is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[3][4] Overactivation of NMDA receptors leads to excessive calcium influx and subsequent excitotoxicity, a common pathological cascade in various neurodegenerative diseases.[5] By blocking the NMDA receptor channel, particularly during pathological overstimulation, adamantane derivatives can mitigate neuronal damage.[5] Beyond NMDA receptor modulation, some analogs exhibit other neuroprotective actions, including anti-inflammatory effects, modulation of dopaminergic pathways, and inhibition of protein aggregation.[6][7]

This guide will delve into the quantitative data from various experimental models, detail the methodologies used to assess neuroprotection, and visualize the key signaling pathways involved.

Quantitative Comparison of Neuroprotective Effects

The following tables summarize the quantitative data on the neuroprotective and related activities of different adamantane analogs from various preclinical studies. It is important to note that the experimental conditions, such as cell lines, animal models, and assay protocols, vary between studies, which may influence the absolute values. Therefore, this data should be interpreted as a comparative overview rather than a direct head-to-head comparison under identical conditions.

Table 1: NMDA Receptor Antagonism of Adamantane Analogs

Adamantane AnalogExperimental ModelMeasured ParameterValueReference
MemantineRat brain preparationsKᵢ for [³H]MK-801 binding0.54 ± 0.23 µM[8]
MemantineWhole-cell patch clamp on cultured neuronsIC₅₀ for NMDA-activated currents~0.5 - 1 µM[8]
AmantadineWhole-cell patch clamp on transfected HEK293 cellsIC₅₀ in 5 µM NMDA38.9 ± 4.2 µM[9]
MemantineOrganotypic rat hippocampal slices (NMDA-induced toxicity)EC₅₀ for neuroprotection~5 µM[10]
Amantadine-derived compounds (1, 2, 5, 10)Not specified% Inhibition of NMDAR channel at 100 µM66.7–89.5%[11]

Table 2: Neuroprotective Effects of Adamantane Analogs in Cellular Models

Adamantane AnalogCellular ModelInsultMeasured ParameterResultReference
MemantineCortical neuron culturesMPP+ toxicityEC₅₀ for neuroprotection~5 µM[10]
MemantineSH-SY5Y cellsGlutamate toxicityLDH leakage rateFully normalized at 20 µM[12]
AmantadineSH-SY5Y cellsGlutamate toxicityLDH leakage rateNot specified[12]
Novel Amantadine/Memantine Derivatives (3d, 4c)SH-SY5Y cellsGlutamate toxicityLDH leakage rateFully normalized at 20 µM[12]
Myrtenal–adamantane conjugate (MAC-198)Rat cerebral cortexScopolamine-induced dementia modelAChE inhibition48.7% reduction vs. Scopolamine group[13]

Table 3: Effects of Adamantane Analogs in Animal Models of Neurodegeneration

Adamantane AnalogAnimal ModelDisease ModelMeasured ParameterResultReference
MemantineRatsNMDA-induced lesions in Nucleus Basalis of MeynertID₅₀ for neuroprotection2.7 mg/kg[14]
5-Hydroxyadamantane-2-onRatsHypergravity loading-induced ischemiaSurvival rateIncreased from 20% to 80% at 100 mg/kg[15]
2-Bromo-1-adamantanemethanamineRatsReserpine-induced catalepsyAnti-Parkinsonian activityTwice as active as amantadine[16]
2-Chloro-1-adamantanemethanamineRatsReserpine-induced catalepsyAnti-Parkinsonian activityTwice as active as amantadine[16]

Table 4: Anti-Amyloid Aggregation Activity of Adamantane Analogs

Adamantane AnalogAssayMeasured ParameterValueReference
2n (4-amino-N-(3,5-dimethyladamantan-1-yl)benzamide)In vitro Aβ₄₀ aggregationIC₅₀0.4 µM[7]
2l (N-(4-bromobenzyl)-3,5-dimethyladamantan-1-amine)In vitro Aβ₄₀ aggregationIC₅₀1.8 µM[7]
3m (N-(1-(adamantan-1-yl)ethyl)-3-aminobenzamide)In vitro Aβ₄₀ aggregationIC₅₀1.8 µM[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of adamantane analogs.

Protocol 1: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

This protocol is based on the methodology described for evaluating novel aminoadamantane derivatives.[12]

1. Cell Culture:

  • Human neuroblastoma SH-SY5Y cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

2. Experimental Procedure:

  • Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • The following day, replace the culture medium with a serum-free medium.

  • To induce excitotoxicity, expose the cells to 500 µM glutamate for 24 hours.

  • For the treatment groups, co-incubate the cells with glutamate and different concentrations of the adamantane analogs (e.g., 1, 10, 20, 50 µM).

  • Include a control group (no glutamate, no treatment) and a glutamate-only group.

3. Assessment of Cell Viability:

  • MTT Assay:

    • After the 24-hour incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control group.

  • LDH Assay:

    • After the 24-hour incubation, collect the cell culture supernatant.

    • Measure the activity of lactate dehydrogenase (LDH) in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

    • LDH leakage is an indicator of cell membrane damage and is expressed as a percentage of the positive control (cells treated with a lysis buffer).

Protocol 2: Whole-Cell Patch-Clamp Recording of NMDA-Activated Currents

This protocol is a generalized procedure based on methodologies for studying NMDA receptor antagonists like amantadine.[9]

1. Cell Preparation:

  • Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line stably expressing NMDA receptor subunits (e.g., HEK293 cells transfected with NR1 and NR2A/B subunits).

2. Electrophysiological Recording:

  • Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier.

  • The external solution should contain (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 1 CaCl₂, and 0.01 glycine, with the pH adjusted to 7.3.

  • The internal pipette solution should contain (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP, with the pH adjusted to 7.2.

  • Hold the membrane potential at -60 mV.

3. Drug Application:

  • Apply NMDA (e.g., 100 µM) to elicit an inward current.

  • To determine the inhibitory effect of adamantane analogs, co-apply different concentrations of the analog with NMDA.

  • To determine the IC₅₀, apply a range of concentrations of the adamantane analog and measure the percentage of inhibition of the NMDA-activated current.

4. Data Analysis:

  • Plot the percentage of inhibition against the logarithm of the drug concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Signaling Pathways in Adamantane-Mediated Neuroprotection

The primary neuroprotective mechanism of many adamantane analogs involves the modulation of the NMDA receptor signaling pathway. The following diagrams illustrate this pathway and a general experimental workflow for assessing neuroprotection.

NMDA_Signaling_Pathway Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_influx Excessive Ca²⁺ Influx NMDA_R->Ca_influx Opens channel Neurotoxicity Neurotoxic Cascade Ca_influx->Neurotoxicity Adamantane Adamantane Analog Adamantane->NMDA_R Blocks Proteases Protease Activation (e.g., Calpains) Neurotoxicity->Proteases ROS ROS Production Neurotoxicity->ROS Mito_dys Mitochondrial Dysfunction Neurotoxicity->Mito_dys Apoptosis Apoptosis Proteases->Apoptosis ROS->Apoptosis Mito_dys->Apoptosis Experimental_Workflow start Start cell_culture Cell Culture / Animal Model Preparation start->cell_culture induce_injury Induce Neuronal Injury (e.g., Glutamate, MPP+, Ischemia) cell_culture->induce_injury treatment Treatment with Adamantane Analogs induce_injury->treatment incubation Incubation Period treatment->incubation assessment Assess Neuroprotection incubation->assessment cell_viability Cell Viability Assays (MTT, LDH) assessment->cell_viability biochemical Biochemical Assays (e.g., Caspase activity, ROS levels) assessment->biochemical behavioral Behavioral Tests (in vivo) assessment->behavioral data_analysis Data Analysis and Comparison cell_viability->data_analysis biochemical->data_analysis behavioral->data_analysis end End data_analysis->end

References

Safety Operating Guide

Proper Disposal of 3,5-Dimethyl-1-adamantanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 3,5-Dimethyl-1-adamantanol (CAS No. 707-37-9), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural steps to manage waste containing this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant that can cause skin, eye, and respiratory irritation[1][2]. Therefore, appropriate personal protective equipment must be worn at all times when handling the compound, including during disposal.

Required PPE:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3].

  • Skin Protection: Wear compatible chemical-resistant gloves and clothing to prevent skin exposure[2].

  • Respiratory Protection: In case of dust formation or inadequate ventilation, wear a NIOSH/MSHA or European Standard EN 149 approved respirator[2].

Spill Management

In the event of a spill, follow these steps to safely clean the area and contain the waste:

  • Avoid Dust Generation: Minimize the creation of dust from the solid compound[3].

  • Ventilate the Area: Ensure adequate ventilation.

  • Containment: Use an inert material to absorb, sweep up, or vacuum the spilled compound[4].

  • Collection: Place the collected material into a suitable, labeled, and closed container for disposal[3][4].

  • Decontamination: Clean the affected area thoroughly. Wash hands and any exposed skin after handling[3].

Disposal Protocol

The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations. Chemical waste disposal regulations can vary significantly by region.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, well-sealed, and properly labeled waste container.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids[5].

  • Consult Local Regulations:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor to understand the specific disposal requirements in your jurisdiction.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

  • Waste Disposal:

    • Dispose of the contents and container through an approved waste disposal plant[5].

    • Do not release the chemical into the environment, including drains or soil[2][3].

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G start Start: Waste this compound Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is there a spill? ppe->spill collect Collect waste in a properly labeled, sealed container store Store container in a cool, dry, well-ventilated area collect->store spill->collect No cleanup Follow Spill Management Protocol: - Absorb with inert material - Sweep/vacuum - Place in disposal container spill->cleanup Yes cleanup->collect consult Consult Institutional EHS & Local Regulations store->consult dispose Arrange for disposal via an approved waste disposal facility consult->dispose end End: Proper Disposal Completed dispose->end

Caption: Disposal workflow for this compound.

Quantitative Data

Currently, publicly available Safety Data Sheets do not provide specific quantitative data such as concentration limits for various disposal methods or designated waste codes for this compound. This information must be obtained from local regulatory authorities or your institution's EHS department.

Data ParameterValue
Waste Concentration Limits Consult local environmental regulations.
EPA Hazardous Waste Code Not specified; consult local authorities.
European Waste Catalogue Code Not specified; consult local authorities.

References

Personal protective equipment for handling 3,5-Dimethyl-1-adamantanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,5-Dimethyl-1-adamantanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Summary

This compound is classified as an irritant. Based on available safety data, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation[1]
Eye Irritation (Category 2)GHS07WarningH319: Causes serious eye irritation[1]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationGHS07WarningH335: May cause respiratory irritation[1]

Operational Plan: Safe Handling Procedures

A systematic approach is crucial when working with this compound. The following step-by-step operational workflow ensures a safe laboratory environment.

Engineering Controls and Preparation
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended to minimize inhalation exposure.

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3][4]

  • Work Area Designation: Designate a specific area for handling this compound and ensure it is kept clean and uncluttered.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against exposure. The following PPE is mandatory when handling this compound:

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles are required to protect against dust particles and splashes.[2][3]
Skin Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.
Lab CoatA standard lab coat should be worn to protect against skin contact.
Respiratory Protection NIOSH-approved RespiratorA respirator may be necessary if handling large quantities or if dust generation is significant. Use a NIOSH-approved respirator with an appropriate particulate filter.
Handling and Experimental Protocol
  • Avoid Dust Formation: This compound is a solid, so care must be taken to minimize dust generation during weighing and transfer.[3]

  • Weighing: Weigh the compound in a fume hood or on a balance with a draft shield.

  • Transfer: Use a spatula to transfer the solid. Avoid scooping actions that could create airborne dust.

  • Spillages: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[3] For larger spills, follow your institution's emergency procedures.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Wash out mouth with water. Seek medical attention.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Designated Waste Container: Collect all waste containing this compound in a clearly labeled, sealed, and compatible waste container.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • No Mixing: Do not mix this waste with other waste streams, especially incompatible chemicals.

Storage of Chemical Waste
  • Secure Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area.

  • Ventilation: The storage area should be well-ventilated.

Final Disposal
  • Licensed Disposal Vendor: The disposal of chemical waste must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

  • Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are followed.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_controls 1. Engineering Controls Check (Fume Hood, Eyewash, Safety Shower) prep_ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_controls->prep_ppe prep_area 3. Prepare Designated Work Area prep_ppe->prep_area handle_weigh 4. Weigh Compound in Fume Hood prep_area->handle_weigh Proceed to Handling handle_transfer 5. Transfer Compound Carefully handle_weigh->handle_transfer handle_experiment 6. Perform Experiment handle_transfer->handle_experiment disp_collect 7. Collect Waste in Labeled Container handle_experiment->disp_collect Proceed to Disposal emergency_spill Spill Response handle_experiment->emergency_spill In Case of Spill emergency_first_aid First Aid handle_experiment->emergency_first_aid In Case of Exposure disp_store 8. Store Waste in Designated Area disp_collect->disp_store disp_vendor 9. Arrange for Professional Disposal disp_store->disp_vendor

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethyl-1-adamantanol
Reactant of Route 2
3,5-Dimethyl-1-adamantanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.